B-Pentasaccharide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C30H52O24 |
|---|---|
Molecular Weight |
796.7 g/mol |
IUPAC Name |
2-[2,3-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3 |
InChI Key |
CFAMAWVZEVLFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
B-Pentasaccharide: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of the B-antigen pentasaccharide, a crucial carbohydrate antigen in glycobiology and immunology. This document details its physicochemical characteristics, provides comprehensive synthesis protocols, and explores its biological significance, particularly in immune cell signaling and pathogen recognition.
Chemical Properties of B-Antigen Pentasaccharide
The B-antigen pentasaccharide is a complex oligosaccharide that defines the B blood group in humans. Its precise chemical structure and properties are fundamental to its biological function and application in research.
Structure and Nomenclature
The B-antigen pentasaccharide is composed of five monosaccharide units. The terminal galactose is linked in an α(1→3) configuration to the galactose of the H-antigen precursor, which also carries a fucose residue linked α(1→2). The complete structure is Galα1-3(Fucα1-2)Galβ1-3/4GlcNAcβ1-3Gal. Two main types are recognized based on the linkage of the lactosamine unit.
Table 1: Chemical Identity of B-Antigen Pentasaccharide Variants
| Property | B-Antigen Pentasaccharide Type I | B-Antigen Pentasaccharide |
| Structure | Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal | Galα1-3(Fucα1-2)Galβ1-4GlcNAc-R |
| CAS Number | 1352644-53-1[1] | 72468-43-0[2] |
| Molecular Formula | C₃₂H₅₅NO₂₅[1] | C₃₀H₅₂O₂₄[2] |
| Molecular Weight | 853.77 g/mol [1] | 796.72 g/mol |
| Purity | >90% (by NMR) | Not specified |
Physicochemical Properties
Understanding the solubility and stability of the B-antigen pentasaccharide is critical for its handling, storage, and use in experimental settings.
Table 2: Physicochemical Properties of B-Antigen Pentasaccharide
| Property | Data |
| Solubility | While specific quantitative data is not readily available, oligosaccharides of this nature are generally soluble in water and polar aprotic solvents like dimethyl sulfoxide (DMSO). |
| Stability | Recommended storage at 2°C - 8°C. The stability of red blood cell antigens, including the B antigen, has been shown to be maintained for extended periods when stored appropriately. |
| Appearance | Typically a white to off-white solid. |
Analytical Characterization
The structural elucidation and purity assessment of B-antigen pentasaccharide are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the identity and anomeric configuration of each monosaccharide residue and the glycosidic linkages. Specific chemical shifts and coupling constants are characteristic of the pentasaccharide structure.
-
Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and sequence of the oligosaccharide. Characteristic fragmentation patterns can confirm the identity of the blood group antigen.
Synthesis of B-Antigen Pentasaccharide
The complex, branched structure of the B-antigen pentasaccharide makes its synthesis a challenging endeavor. Both chemical and enzymatic, as well as chemoenzymatic, strategies have been developed to access this important molecule.
Chemical Synthesis
The chemical synthesis of the B-antigen pentasaccharide is a multi-step process that requires a carefully planned protecting group strategy and stereoselective glycosylation reactions. A common approach is the block synthesis strategy, where smaller oligosaccharide fragments (e.g., a trisaccharide acceptor and a disaccharide donor) are synthesized separately and then coupled together.
Experimental Protocol: A Representative Chemical Synthesis Approach
This protocol is a generalized representation based on common strategies for oligosaccharide synthesis.
-
Monosaccharide Building Block Preparation:
-
Start with commercially available monosaccharides (D-galactose, L-fucose, N-acetylglucosamine).
-
Introduce protecting groups to mask all hydroxyl groups except for the one that will participate in the glycosylation reaction. Common protecting groups include benzyl (Bn), acetyl (Ac), and p-methoxybenzyl (PMB) ethers, as well as cyclic acetals like benzylidene.
-
Activate the anomeric position of the donor monosaccharide as a glycosyl donor, for example, as a trichloroacetimidate or a thioglycoside.
-
-
Disaccharide and Trisaccharide Synthesis:
-
Couple the protected and activated monosaccharide building blocks in a stepwise manner to form disaccharide and trisaccharide intermediates.
-
Each glycosylation step requires a specific promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidates or N-iodosuccinimide (NIS)/TMSOTf for thioglycosides).
-
After each coupling, the product must be purified, typically by silica gel column chromatography.
-
Selectively deprotect one of the hydroxyl groups to prepare the intermediate for the next glycosylation.
-
-
[3+2] Block Glycosylation:
-
Synthesize a trisaccharide acceptor with a free hydroxyl group at the desired position.
-
Synthesize a disaccharide donor with an activated anomeric center.
-
Couple the trisaccharide acceptor and the disaccharide donor using a suitable promoter.
-
-
Deprotection:
-
Once the full pentasaccharide backbone is assembled, remove all protecting groups in a final deprotection step. This typically involves hydrogenolysis to remove benzyl and benzylidene groups, followed by saponification to remove acetyl groups.
-
Purify the final deprotected pentasaccharide using size-exclusion chromatography or reversed-phase HPLC.
-
Enzymatic and Chemoenzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis, avoiding the need for complex protecting group manipulations. This approach utilizes specific glycosyltransferases to sequentially add monosaccharide units to an acceptor molecule.
Experimental Protocol: A Representative Enzymatic Synthesis Approach
-
Preparation of the Acceptor Substrate:
-
The synthesis can start from a readily available disaccharide, such as lactose, or a larger oligosaccharide.
-
-
Sequential Enzymatic Glycosylation:
-
Step 1: Synthesis of the Lacto-N-tetraose core: Use a β-1,3-N-acetylglucosaminyltransferase and a β-1,3-galactosyltransferase to add GlcNAc and Galactose sequentially to the lactose acceptor. Each enzymatic reaction requires the corresponding activated sugar nucleotide donor (e.g., UDP-GlcNAc, UDP-Gal).
-
Step 2: Fucosylation: Add fucose to the terminal galactose of the tetrasaccharide using an α-1,2-fucosyltransferase and GDP-fucose as the donor.
-
Step 3: Final Galactosylation: Use a specific α-1,3-galactosyltransferase (GTB enzyme) and UDP-galactose to attach the terminal galactose, completing the B-antigen structure.
-
-
Purification:
-
After each enzymatic step, the product can be purified using techniques such as size-exclusion chromatography or high-performance anion-exchange chromatography (HPAEC).
-
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the specificity of enzymatic reactions. For example, a core oligosaccharide can be synthesized chemically and then modified in subsequent steps using specific glycosyltransferases.
Biological Significance and Signaling
The B-antigen pentasaccharide plays a critical role in immunology and is a key molecule in host-pathogen interactions.
B-Cell Receptor Activation
Carbohydrate antigens, such as the B-antigen pentasaccharide, can be recognized by B-cell receptors (BCRs), initiating an immune response. The binding of a multivalent antigen to multiple BCRs on the surface of a B cell leads to receptor clustering and the initiation of a downstream signaling cascade.
Pathogen Binding
Blood group antigens can serve as receptors for various pathogens, including viruses and bacteria. For example, certain strains of Norovirus, a common cause of gastroenteritis, have been shown to bind to the B-antigen pentasaccharide, which facilitates viral attachment to host cells and subsequent infection. This interaction is a key area of research for the development of anti-viral therapies.
Conclusion
The B-antigen pentasaccharide is a molecule of significant interest in various fields of biomedical research. Its complex structure presents a synthetic challenge, but advances in both chemical and enzymatic methods have made it more accessible for study. A thorough understanding of its chemical properties and biological interactions is crucial for the development of new diagnostics, therapeutics, and vaccines targeting a range of diseases, from infectious to autoimmune disorders. This guide provides a foundational resource for professionals working with this important glycan.
References
The Heparin B-Pentasaccharide: A Technical Guide to its Biological Functions in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heparin pentasaccharide is a synthetically derived, highly sulfated oligosaccharide that represents the minimal structural unit of heparin capable of binding with high affinity to antithrombin (AT). This specific pentasaccharide sequence is a cornerstone of modern anticoagulant therapy, primarily through its indirect inhibition of Factor Xa. Marketed as Fondaparinux, this molecule has provided a well-defined tool to dissect the molecular mechanisms of heparin's anticoagulant activity and has paved the way for the development of a new class of antithrombotic agents. Beyond its well-established role in hemostasis, emerging evidence suggests that the heparin pentasaccharide and related structures may modulate other cellular processes, including inflammation, cell adhesion, and growth factor signaling. This technical guide provides an in-depth overview of the biological functions of the heparin B-pentasaccharide, with a focus on its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its functions.
Core Biological Function: Anticoagulation via Antithrombin Activation
The principal and most well-characterized biological function of the heparin pentasaccharide is its anticoagulant activity. This is achieved through a highly specific interaction with the serine protease inhibitor (serpin), antithrombin.
Mechanism of Action
The pentasaccharide acts as a catalyst to accelerate the inhibitory activity of antithrombin towards Factor Xa (FXa), a critical enzyme in the coagulation cascade. The mechanism involves a template-based allosteric activation of antithrombin.[1][2]
-
Binding and Conformational Change: The pentasaccharide binds to a specific site on the antithrombin molecule. This binding induces a critical conformational change in antithrombin.[1][3] This structural rearrangement primarily involves the expulsion of the reactive center loop (RCL) from the main body of the serpin, making it more accessible to its target protease, Factor Xa.[4]
-
Enhanced Factor Xa Inhibition: The conformational change in antithrombin increases its affinity for Factor Xa by approximately 300-fold. The activated antithrombin then rapidly forms a stable, covalent complex with Factor Xa, effectively neutralizing its procoagulant activity.
-
Pentasaccharide Release and Recycling: Following the formation of the antithrombin-Factor Xa complex, the pentasaccharide is released from antithrombin and can bind to another antithrombin molecule, thus acting catalytically.
This highly specific mechanism of action, targeting only Factor Xa, distinguishes the pentasaccharide from unfractionated heparin, which also potentiates the inhibition of thrombin (Factor IIa) through a bridging mechanism requiring a longer saccharide chain.
Signaling Pathway of Antithrombin Activation
The binding of the this compound to antithrombin initiates a cascade of conformational changes that ultimately leads to the inhibition of Factor Xa. This process can be visualized as a signaling pathway.
Caption: Antithrombin activation by the this compound.
Quantitative Data on this compound Interactions
The interaction between the heparin pentasaccharide (Fondaparinux) and antithrombin has been extensively characterized using various biophysical techniques. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) for Antithrombin Binding | |||
| 36 ± 11 nM | Fluorescence Titration | ||
| 10 ± 3 nM | Fluorescence Titration | ||
| ~50 nM | Not Specified | ||
| 610 ± 70 nM (with S195A mutant fXa) | Surface Plasmon Resonance | ||
| 255 ± 22 nM (with S195A mutant fXa) | Competitive Kinetics | ||
| Kinetic Parameters for Factor Xa Inhibition | |||
| Second-order rate constant (ka) | 1.0 x 106 M-1s-1 | Rapid Kinetics | |
| 270-fold enhancement | Not Specified | ||
| Pharmacokinetic Parameters (Fondaparinux) | |||
| Bioavailability (subcutaneous) | 100% | Clinical Studies | |
| Half-life | 14 to 16 hours | Clinical Studies |
Beyond Anticoagulation: Other Cellular Processes
While the anticoagulant activity of the heparin pentasaccharide is its primary therapeutic function, the broader family of heparin and heparan sulfate oligosaccharides are known to interact with a wide array of proteins, suggesting other potential biological roles. Research in this area is ongoing, and the specific effects of the pentasaccharide are less well-defined compared to its role in coagulation.
Inflammation and Cell Adhesion
Heparin and its fragments have demonstrated anti-inflammatory properties. These effects are often attributed to the inhibition of selectins, a family of cell adhesion molecules involved in leukocyte trafficking. Some studies suggest that heparin oligosaccharides as small as tetrasaccharides can inhibit L- and P-selectin. While the direct anti-inflammatory activity of the pentasaccharide is an area of active investigation, its ability to modulate coagulation-induced inflammation is recognized. By inhibiting Factor Xa, the pentasaccharide can reduce the generation of thrombin, a potent activator of inflammatory pathways.
Growth Factor Signaling
Heparan sulfate proteoglycans on the cell surface act as co-receptors for numerous growth factors, modulating their signaling activity. Heparin and its fragments can compete with heparan sulfate for growth factor binding, thereby influencing cellular processes like proliferation and angiogenesis. For instance, heparin has been shown to modulate the signaling of Platelet-Derived Growth Factor (PDGF). However, studies have indicated that the inhibitory effects of heparin on endothelial cell proliferation are dependent on molecular weight, with the pentasaccharide showing no significant inhibition in some assays. This suggests that longer heparin chains may be required for significant modulation of certain growth factor pathways. The interaction of heparin with Fibroblast Growth Factors (FGFs) is also well-documented, with some studies indicating that a pentasaccharide can be the minimal binding unit.
Experimental Protocols
The study of the this compound's biological functions relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Fluorescence Spectroscopy for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd) of the pentasaccharide-antithrombin interaction by monitoring changes in the intrinsic fluorescence of antithrombin upon ligand binding.
Materials:
-
Purified human antithrombin
-
Heparin pentasaccharide (Fondaparinux)
-
Fluorometer
-
Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Protocol:
-
Prepare a stock solution of antithrombin in the desired buffer and determine its concentration accurately using UV-Vis spectroscopy.
-
Prepare a series of dilutions of the pentasaccharide stock solution in the same buffer.
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm.
-
To a cuvette containing a fixed concentration of antithrombin (typically in the low micromolar range), incrementally add small aliquots of the pentasaccharide solution.
-
After each addition, gently mix and allow the system to reach equilibrium (typically a few minutes).
-
Record the fluorescence emission spectrum. A decrease in fluorescence intensity is expected upon pentasaccharide binding.
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the pentasaccharide concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Workflow Diagram:
Caption: Workflow for determining binding affinity using fluorescence spectroscopy.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd), for the pentasaccharide-antithrombin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified human antithrombin (ligand)
-
Heparin pentasaccharide (analyte)
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using the amine coupling kit (EDC/NHS).
-
Inject a solution of antithrombin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via covalent linkage.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the pentasaccharide in the running buffer.
-
Inject the pentasaccharide solutions over the sensor surface at a constant flow rate for a defined period (association phase).
-
Follow with an injection of running buffer alone to monitor the dissociation of the complex (dissociation phase).
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram.
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
The fitting will yield the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Workflow Diagram:
Caption: Workflow for kinetic analysis using Surface Plasmon Resonance.
Conclusion
The heparin this compound is a molecule of significant biological and therapeutic importance. Its primary role as a potent and specific anticoagulant, mediated through the allosteric activation of antithrombin, is well-established and has been pivotal in the development of targeted antithrombotic therapies. The detailed understanding of its mechanism of action provides a classic example of structure-function relationships in glycobiology. While its roles in other cellular processes such as inflammation and growth factor signaling are less defined, they represent exciting avenues for future research and potential therapeutic applications. The experimental methodologies outlined in this guide provide the foundation for the continued exploration of the multifaceted biological functions of this important oligosaccharide.
References
- 1. pnas.org [pnas.org]
- 2. Conformational Activation of Antithrombin by Heparin Involves an Altered Exosite Interaction with Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparin binding site, conformational change, and activation of antithrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for B-Pentasaccharide: A Technical Guide to its Discovery and Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-pentasaccharide, a key determinant of the B blood group antigen, is a complex oligosaccharide that plays a crucial role in immunology and cell recognition. Its presence on the surface of red blood cells and in the secretions of individuals with the B blood type governs transfusion compatibility and influences interactions with pathogens and the immune system. This technical guide provides an in-depth exploration of the discovery and isolation of this compound from natural sources, with a focus on the pioneering work that elucidated its structure and the methodologies developed for its purification. While primarily of historical significance in the context of modern synthetic chemistry, these natural extraction techniques laid the foundation for our understanding of glycobiology.
Discovery and Natural Sources
The discovery of blood group antigens dates back to the early 20th century, but the chemical nature of these substances remained a mystery for decades. It was through the meticulous analysis of various biological fluids from individuals of known blood types that the oligosaccharide nature of these antigens was revealed. Human urine, particularly from pregnant and lactating women who excrete higher levels of oligosaccharides, proved to be a valuable, albeit complex, source for the isolation of blood group-specific oligosaccharides, including the this compound.[1][2] These oligosaccharides are the result of the enzymatic degradation of glycoproteins and glycolipids.
Biosynthetic Pathway of this compound
The synthesis of the this compound is not a signaling pathway in the traditional sense but rather a biosynthetic pathway governed by the expression of specific glycosyltransferases. The pathway begins with a precursor oligosaccharide chain, known as the H antigen. In individuals with the B blood group, the ABO gene encodes a specific glycosyltransferase, α-1,3-galactosyltransferase. This enzyme catalyzes the addition of a terminal α-D-galactose residue to the H antigen, completing the synthesis of the this compound.[3][4][5]
Figure 1: Biosynthetic pathway of the this compound (B antigen).
Experimental Protocols for Isolation and Characterization
The isolation of this compound from natural sources like urine is a multi-step process involving the separation of a complex mixture of oligosaccharides. The following protocols are based on methodologies described in the foundational research in this field.
Experimental Workflow for this compound Isolation
Figure 2: General workflow for the isolation of this compound from urine.
Sample Collection and Preparation
-
Source: Urine from healthy, pregnant or lactating women with blood group B who are secretors. Secretor status is critical as non-secretors do not have significant amounts of blood group antigens in their bodily fluids.
-
Collection: 24-hour urine samples are collected and stored frozen until use to prevent degradation.
-
Initial Processing: Thawed urine is centrifuged to remove sediment.
Ultrafiltration
-
Objective: To concentrate the oligosaccharides and remove small molecule impurities.
-
Method: The pooled urine supernatant is subjected to ultrafiltration. The specific molecular weight cut-off of the membrane is chosen to retain oligosaccharides while allowing salts and other small molecules to pass through.
Gel Filtration Chromatography
-
Objective: To separate oligosaccharides from proteins and other high molecular weight components, and to fractionate the oligosaccharides by size.
-
Stationary Phase: Sephadex G-25 is a commonly used gel filtration medium.
-
Mobile Phase: A volatile buffer such as pyridine-acetate is often used to facilitate sample recovery by lyophilization.
-
Procedure:
-
The concentrated urine sample from ultrafiltration is applied to a column packed with Sephadex G-25.
-
The column is eluted with the mobile phase.
-
Fractions are collected and monitored for carbohydrate content using a suitable assay (e.g., phenol-sulfuric acid assay).
-
Fractions containing oligosaccharides are pooled and lyophilized.
-
Preparative Paper Chromatography
-
Objective: To separate the individual oligosaccharides within the pooled fractions from gel filtration.
-
Stationary Phase: Whatman No. 3MM chromatography paper.
-
Mobile Phase: A solvent system such as ethyl acetate/pyridine/acetic acid/water in various proportions.
-
Procedure:
-
The lyophilized oligosaccharide mixture is dissolved in a minimal amount of water and streaked onto the chromatography paper.
-
The chromatogram is developed by descending chromatography for an extended period (several days) to achieve good separation.
-
Guide strips are cut from the edges of the chromatogram and stained with a reagent (e.g., silver nitrate) to visualize the separated oligosaccharide bands.
-
The unstained bands corresponding to the this compound are identified by comparison with standards or by subsequent analysis.
-
The identified bands are excised from the paper, and the oligosaccharide is eluted with water and lyophilized.
-
Structural Characterization
-
Objective: To confirm the identity and structure of the isolated this compound.
-
Methods:
-
Sugar Analysis: The monosaccharide composition is determined by acid hydrolysis followed by analysis of the resulting monosaccharides by gas-liquid chromatography (GLC) or high-performance liquid chromatography (HPLC).
-
Methylation Analysis: To determine the linkages between the monosaccharide units, the purified oligosaccharide is permethylated, hydrolyzed, reduced, and acetylated. The resulting partially methylated alditol acetates are analyzed by gas-liquid chromatography-mass spectrometry (GLC-MS).
-
Mass Spectrometry: Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used to determine the molecular weight and sequence of the oligosaccharide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the complete structural elucidation of oligosaccharides, providing information on the anomeric configurations (α or β) of the glycosidic linkages and the overall three-dimensional structure.
-
Quantitative Data
Quantitative data on the yield of this compound from natural sources is scarce in the literature, as the focus of early studies was primarily on structural elucidation. The concentration of blood group active oligosaccharides in urine can vary significantly between individuals.
| Parameter | Value/Range | Source |
| Natural Source | Human Urine (Blood Group B Secretor) | |
| Typical Concentration | Highly variable, dependent on individual and physiological state (e.g., pregnancy) | |
| Purity after Final Step | Sufficient for structural analysis by NMR and MS |
Conclusion
The discovery and isolation of this compound from natural sources represent a significant achievement in the field of glycobiology. The methodologies developed in these pioneering studies, although laborious by today's standards, provided the first glimpse into the structure of this important biomolecule. While chemical synthesis is now the preferred method for obtaining pure this compound for research and clinical applications, an understanding of its natural origins and the classic techniques for its isolation remains fundamental for researchers in the field. The biosynthetic pathway of the this compound continues to be an area of interest, particularly in the context of disease and the development of novel therapeutics.
References
- 1. Structural analysis of nine oligosaccharides isolated from the urine of a blood group O, nonsecretor, woman during pregnancy and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of oligosaccharides isolated from the urine of a blood group A, secretor, woman during pregnancy and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of B-Pentasaccharides in Glycobiology and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted roles of two significant B-Pentasaccharides in glycobiology and cell signaling: the synthetic anticoagulant Fondaparinux, a heparin pentasaccharide mimic, and the Blood Group B Pentasaccharide, a key histo-blood group antigen. This document provides a comprehensive overview of their structure, function, and involvement in critical biological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of signaling cascades and experimental workflows.
The Antithrombin-Binding B-Pentasaccharide: Fondaparinux
Fondaparinux is a synthetic pentasaccharide that represents the minimal antithrombin-binding sequence of heparin.[1] Its development has been pivotal in anticoagulant therapy, offering a more targeted and predictable mechanism of action compared to unfractionated heparin.[1][2]
Structure and Mechanism of Action
Fondaparinux is a synthetic analog of the antithrombin-binding pentasaccharide sequence found in heparin.[2] It is a highly sulfated oligosaccharide with a specific sequence that confers high-affinity binding to antithrombin III (ATIII).[3] This binding induces a conformational change in ATIII, potentiating its inhibitory activity against Factor Xa (FXa) by approximately 300-fold. The neutralization of FXa interrupts the blood coagulation cascade, thereby inhibiting the formation of thrombin and subsequent fibrin clots. Unlike heparin, Fondaparinux does not significantly inhibit thrombin directly.
Quantitative Analysis of Fondaparinux-Antithrombin III Interaction
The high-affinity interaction between Fondaparinux and ATIII has been quantitatively characterized using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of this interaction.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 28 nM | Chromogenic Assay | |
| Dissociation Constant (Kd) | 32 nM | Chromogenic Assay | |
| Binding Stoichiometry | 1:1 | Equilibrium Binding Titrations |
Cell Signaling Pathway: The Coagulation Cascade
Fondaparinux exerts its therapeutic effect by modulating the coagulation cascade, a complex series of enzymatic reactions leading to blood clot formation. By selectively inhibiting Factor Xa, Fondaparinux effectively blocks a critical step in the common pathway of coagulation.
Experimental Protocols
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of Fondaparinux binding to ATIII.
Methodology:
-
Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject human ATIII (ligand) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Fondaparinux (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the Fondaparinux solutions over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a high salt buffer) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding curves.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes of the Fondaparinux-ATIII interaction.
Methodology:
-
Sample Preparation:
-
Prepare solutions of ATIII and Fondaparinux in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions to prevent bubble formation in the calorimeter.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Experiment:
-
Load the ATIII solution into the sample cell of the calorimeter and the Fondaparinux solution into the injection syringe.
-
Perform a series of small, sequential injections of Fondaparinux into the ATIII solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting Fondaparinux into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of Fondaparinux to ATIII.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).
-
The Blood Group B Pentasaccharide
The Blood Group B pentasaccharide is a key histo-blood group antigen present on the surface of red blood cells and various other cell types in individuals with blood type B. It plays a crucial role in immunology, particularly in blood transfusion and transplantation, and is increasingly recognized for its involvement in cell recognition and signaling.
Structure and Function
The Blood Group B pentasaccharide is a carbohydrate chain attached to proteins or lipids on the cell surface. Its structure is characterized by a terminal α-D-galactose linked to the H antigen precursor. The presence of this specific sugar determines the B blood group phenotype. Functionally, these antigens are critical in self vs. non-self recognition by the immune system. The presence of anti-A antibodies in the plasma of individuals with blood group B is a classic example of this recognition system.
Quantitative Analysis of Blood Group B Pentasaccharide-Antibody Interaction
The interaction between the Blood Group B antigen and its corresponding antibody (anti-B) is of high affinity and specificity.
| Parameter | Value | Method | Reference |
| Association Constant (Ka) | 1.1 x 10⁸ L/mol | Hemagglutination with Monoclonal Antibody |
Cell Signaling Pathway: B-Cell Receptor (BCR) Activation
As a cell surface antigen, the Blood Group B pentasaccharide can be recognized by the B-cell receptor (BCR) of B lymphocytes, initiating a signaling cascade that leads to B-cell activation, proliferation, and antibody production. This is particularly relevant in the context of an immune response to incompatible blood transfusions. Multivalent antigens, such as those presented on a cell surface, can effectively cross-link BCRs, a key step in initiating the signaling cascade.
Experimental Protocols
This is a classic and straightforward method to determine the presence of blood group antigens.
Objective: To determine the blood type by observing the agglutination (clumping) of red blood cells in the presence of specific antibodies.
Methodology:
-
Sample Preparation:
-
Obtain a sample of whole blood.
-
Prepare a suspension of red blood cells (RBCs) in saline.
-
-
Assay Procedure:
-
On a slide or in a test tube, mix a drop of the RBC suspension with a drop of anti-A antibodies.
-
In a separate test, mix a drop of the RBC suspension with a drop of anti-B antibodies.
-
Gently agitate the mixtures and observe for agglutination.
-
-
Interpretation:
-
Agglutination in the presence of anti-B antibodies and no agglutination with anti-A antibodies indicates Blood Group B.
-
Agglutination with both indicates Blood Group AB.
-
Agglutination with anti-A only indicates Blood Group A.
-
No agglutination with either indicates Blood Group O.
-
ELISA can be used to quantify the amount of anti-B antibodies in a plasma sample.
Objective: To measure the concentration of anti-B antibodies.
Methodology:
-
Coating:
-
Coat the wells of a microtiter plate with a synthetic Blood Group B pentasaccharide-conjugate (e.g., conjugated to BSA).
-
Wash the plate to remove unbound antigen.
-
-
Blocking:
-
Add a blocking buffer (e.g., BSA in PBS) to block any non-specific binding sites.
-
Wash the plate.
-
-
Sample Incubation:
-
Add serial dilutions of the plasma sample to the wells.
-
Incubate to allow anti-B antibodies to bind to the coated antigen.
-
Wash the plate.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP) that will bind to the primary anti-B antibodies.
-
Wash the plate.
-
Add a chromogenic substrate for the enzyme.
-
-
Data Analysis:
-
Measure the absorbance of the resulting color change using a plate reader.
-
The absorbance is proportional to the amount of anti-B antibody present in the sample. A standard curve can be used to determine the exact concentration.
-
Conclusion
The B-Pentasaccharides, exemplified by Fondaparinux and the Blood Group B antigen, highlight the diverse and critical roles of complex carbohydrates in biological systems. Fondaparinux's targeted modulation of the coagulation cascade has revolutionized anticoagulant therapy, while the Blood Group B pentasaccharide remains a cornerstone of immunology and transfusion medicine, with emerging roles in cell signaling. A thorough understanding of their structure, function, and interactions, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for continued innovation in drug development and biomedical research.
References
The Biosynthesis of B-Pentasaccharide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of the B-Pentasaccharide, a critical carbohydrate antigen of the human ABO blood group system. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology, immunology, and related fields. It details the enzymatic cascade, substrate specificities, and kinetic parameters involved in the synthesis of this essential glycan structure.
Introduction to the this compound
The this compound, also known as the blood group B antigen, is a complex carbohydrate structure displayed on the surface of red blood cells and various other cell types. Its presence or absence is a key determinant of an individual's blood type and has significant implications in blood transfusion, organ transplantation, and susceptibility to certain diseases. The this compound is a branched glycan, the synthesis of which is a multi-step enzymatic process occurring primarily in the Golgi apparatus.
The canonical structure of the this compound is a pentasaccharide chain attached to a protein or a lipid, forming a glycoprotein or a glycolipid, respectively. The terminal trisaccharide, which confers the B-antigen specificity, is composed of a fucose, a galactose, and another galactose residue.
The Biosynthetic Pathway of this compound
The biosynthesis of the this compound is a sequential enzymatic process that can be divided into two primary stages: the formation of the H antigen precursor and the subsequent addition of a terminal galactose residue to create the B antigen.
Stage 1: Synthesis of the H Antigen
The synthesis of the this compound begins with a precursor oligosaccharide chain, which can be of two main types: Type 1 (Galβ1-3GlcNAc-R) or Type 2 (Galβ1-4GlcNAc-R), where "R" represents the rest of the glycoconjugate (protein or lipid)[1][2][3]. The immediate precursor for the B antigen is the H antigen[4][5].
The formation of the H antigen involves the transfer of an L-fucose residue from a GDP-fucose donor to the terminal galactose of the precursor chain. This reaction is catalyzed by an α-1,2-fucosyltransferase. In hematopoietic cells, this enzyme is encoded by the FUT1 gene, while in secretory tissues, it is encoded by the FUT2 gene.
Stage 2: Conversion of H Antigen to B Antigen
The final and defining step in the biosynthesis of the this compound is the addition of a D-galactose residue to the H antigen. This enzymatic reaction is catalyzed by the blood group B α-1,3-galactosyltransferase (GTB). The donor substrate for this reaction is UDP-galactose. The GTB enzyme specifically transfers the galactose in an α-1,3 linkage to the terminal galactose of the H antigen, completing the synthesis of the this compound.
Below is a diagram illustrating the enzymatic pathway for the synthesis of a Type 2 this compound.
Quantitative Data on Key Enzymes
The efficiency of the this compound biosynthesis is dependent on the kinetic properties of the involved glycosyltransferases. The following table summarizes the available kinetic parameters for human FUT1, FUT2, and GTB. It is important to note that these values can vary depending on the specific acceptor substrate and experimental conditions.
| Enzyme | Donor Substrate | Acceptor Substrate | Km | Vmax | Reference |
| FUT1 | GDP-Fucose | Phenyl-β-D-galactoside | 2.4 mM | - | |
| FUT2 | GDP-Fucose | Phenyl-β-D-galactoside | 11.5 mM | - | |
| GDP-Fucose | Lacto-N-biose | 3.6 mM | - | ||
| GDP-Fucose | N-acetyllactosamine | 3.8 mM | - | ||
| GDP-Fucose | - | 197 µM | - | ||
| GDP-Fucose | - | 50 µM | 21.23 pmol/h | ||
| Phenyl-β-D-galactoside | - | 8.79 mM | 0.89 pmol/h | ||
| Asialofetuin | - | 3.33 mg/ml | 1.4 pmol/h | ||
| GTB | UDP-Galactose | H antigen disaccharide | - | - | |
| UDP-N-acetyl-D-galactosamine | H-active precursor | - | - |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments involved in studying the biosynthesis of the this compound.
Recombinant Enzyme Production and Purification
The production of recombinant FUT1, FUT2, and GTB is essential for in vitro studies. A general workflow for obtaining purified enzymes is outlined below.
Protocol Outline for Recombinant Enzyme Production:
-
Gene Cloning: The coding sequences for human FUT1, FUT2, or GTB are cloned into a suitable expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.
-
Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced under optimal conditions.
-
Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.
-
Verification: The purity and concentration of the enzyme are determined using SDS-PAGE and a protein concentration assay.
In Vitro Enzymatic Synthesis of this compound
The two-step enzymatic synthesis of the this compound can be performed in vitro using the purified recombinant enzymes.
Step 1: H Antigen Synthesis
-
Reaction Mixture:
-
Precursor oligosaccharide (e.g., Type 2 acceptor)
-
Purified recombinant FUT1 or FUT2
-
GDP-Fucose (donor substrate)
-
Reaction Buffer (e.g., MES or HEPES buffer, pH ~6.5-7.5)
-
Divalent cations (e.g., MnCl₂)
-
-
Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Incubate at an optimal temperature (typically 37°C) for a sufficient duration.
-
The reaction can be monitored by various methods, including TLC, HPLC, or mass spectrometry.
-
The synthesized H antigen can be purified for the next step.
-
Step 2: this compound Synthesis
-
Reaction Mixture:
-
Purified H antigen (acceptor substrate)
-
Purified recombinant GTB
-
UDP-Galactose (donor substrate)
-
Reaction Buffer (e.g., MOPS or cacodylate buffer, pH ~6.5-7.0)
-
Divalent cations (e.g., MnCl₂)
-
-
Procedure:
-
Combine the purified H antigen with GTB, UDP-Galactose, and other reaction components.
-
Incubate at 37°C.
-
Monitor the formation of the this compound using analytical techniques.
-
Purify the final this compound product.
-
Glycosyltransferase Activity Assay
The activity of the fucosyltransferases and galactosyltransferase can be quantified using various assay methods. A common approach is to measure the amount of product formed over time.
Colorimetric Assay Example:
A common method involves coupling the release of the nucleotide diphosphate (GDP or UDP) to a phosphatase reaction, which liberates inorganic phosphate. The phosphate can then be detected colorimetrically using reagents like Malachite Green.
Conclusion and Future Perspectives
The enzymatic biosynthesis of the this compound is a well-defined pathway involving the sequential action of specific fucosyl- and galactosyltransferases. A thorough understanding of this pathway, including the kinetic properties of the involved enzymes and the protocols for their in vitro application, is crucial for various research and development endeavors. This includes the synthesis of well-defined glycans for immunological studies, the development of universal blood products through enzymatic conversion of blood types, and the design of inhibitors for glycosyltransferases that may have therapeutic potential. Further research into the structural biology of these enzymes and their substrate interactions will continue to provide valuable insights for the rational design of novel applications in medicine and biotechnology.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blood group B galactosyltransferase: insights into substrate binding from NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of the human blood group H antigen to A antigen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Complexity: A Technical Guide to B-Pentasaccharide as a Precursor for Complex Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
The synthesis and manipulation of complex carbohydrates are at the forefront of biomedical research, with profound implications for drug development, immunology, and our understanding of cellular communication. At the heart of many of these intricate structures lies a fundamental building block: the B-Pentasaccharide. This technical guide provides an in-depth exploration of the core pentasaccharide of N-linked glycoproteins, Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc (Man3GlcNAc2), a pivotal precursor for a vast array of more complex carbohydrate structures. This document will detail its synthesis, role in critical biological pathways, and its application in the development of novel therapeutics.
Quantitative Overview of Man3GlcNAc2 Synthesis
The efficient synthesis of the Man3GlcNAc2 core is a critical first step for the subsequent elaboration into more complex N-glycans. Both purely chemical and chemoenzymatic strategies have been developed, each with distinct advantages in terms of yield, scalability, and stereocontrol. The following tables summarize quantitative data from representative synthetic approaches.
Table 1: Chemoenzymatic Synthesis of Man3GlcNAc2 from Natural Precursors
| Precursor Source | Enzymatic Steps | Key Enzymes | Overall Yield | Purity | Reference |
| Sialoglycopeptide (from egg yolk) | 1. Neuraminidase2. β-Galactosidase3. β-N-acetylglucosaminidase | Neuraminidase, β-Galactosidase, β-N-acetylglucosaminidase | 94% | >95% (by RP-HPLC) | [1] |
| Man9GlcNAc2Asn (from soybean flour) | 1. α-1,2/3-Mannosidase2. α-1,6-Mannosidase | α-Mannosidases | 90% (for Man5 to Man4 step) | High (by HPAEC-PAD) | [1] |
Table 2: Key Step Yields in Chemical Synthesis of Man3GlcNAc2 Building Blocks
| Reaction Step | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Yield | Anomeric Selectivity | Reference |
| Disaccharide (GlcNAcβ1-4GlcNAc) formation | Glycosyl donor 7 | Acceptor 8 | NIS/TMSOTf | 78% | β-selective | [2] |
| Trisaccharide formation | Mannosyl sulfoxide donor 11 | Disaccharide acceptor 10 | Crich-Kahne β-mannosylation | 59% (over two steps) | β-selective | [2] |
| Pentasaccharide assembly (5+6 coupling) | Pentasaccharide donor 2c | Hexasaccharide acceptor 3 | Sinaÿ conditions | 66% | Single diastereomer | [2] |
| Pentasaccharide formation via oxazoline | Man3GlcNAc oxazoline | GlcNAc-peptide | Endo-A | 75% | N/A |
Experimental Protocols
Chemoenzymatic Synthesis of Man3GlcNAc2Asn-Fmoc from Sialoglycopeptide
This protocol outlines a "top-down" chemoenzymatic approach starting from a complex sialoglycopeptide (SGP) isolated from chicken egg yolks.
Materials:
-
Sialoglycopeptide (SGP)
-
Pronase
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
Neuraminidase (from Arthrobacter ureafaciens)
-
β-Galactosidase (from bovine testes)
-
β-N-acetylglucosaminidase (from jack bean)
-
Sodium acetate buffer (50 mM)
-
Tris buffer (80 mM, pH 8.0) with 5 mM CaCl2
-
RP-HPLC system
Procedure:
-
Pronase Digestion of SGP: Dissolve purified SGP in 80 mM Tris buffer (pH 8.0) containing 5 mM CaCl2. Add Pronase to a final concentration of 0.1 mg/mL. Incubate the digestion at 55°C overnight. The resulting Asn-linked complex N-glycan is purified by size-exclusion and solid-phase extraction.
-
Fmoc-Tagging: Dissolve the purified Asn-glycan in a 1:5 (v/v) mixture of DMF and water. Add a 5-fold molar excess of Fmoc-OSu and stir the reaction at room temperature for 4 hours. The Fmoc-tagged glycan (SCT-Asn-Fmoc) is precipitated with cold acetone and purified by RP-HPLC.
-
One-Pot Enzymatic Trimming: a. Dissolve SCT-Asn-Fmoc (20 mg) in 50 mM sodium acetate buffer (pH 5.5). b. Add neuraminidase (60 U) and incubate at 37°C until complete desialylation is confirmed by mass spectrometry. c. Adjust the pH to 4.5 with 1 M HCl and add β-galactosidase (32 U). Incubate at 37°C overnight. d. Adjust the pH to 5.5 and add β-N-acetyl-glucosaminidase (0.2 U). Incubate at 37°C overnight.
-
Purification: The final product, Man3GlcNAc2Asn-Fmoc, is purified by RP-HPLC, yielding a white powder after lyophilization (9.1 mg, 94% yield).
Chemical Synthesis of a Pentasaccharide Building Block
This protocol describes a key glycosylation step in the chemical synthesis of a protected Man3GlcNAc2 derivative.
Materials:
-
Trisaccharide acceptor 9
-
Mannosyl trichloroacetimidate donor 10
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a solution of trisaccharide acceptor 9 (1 equivalent) and mannosyl trichloroacetimidate donor 10 (8 equivalents) in anhydrous dichloromethane, add freshly activated 4 Å molecular sieves. Stir the mixture under an argon atmosphere at room temperature for 30 minutes.
-
Glycosylation: Cool the reaction mixture to -20°C. Add TMSOTf (0.1 equivalents) dropwise. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding triethylamine. Dilute the mixture with dichloromethane and filter through Celite. Wash the filtrate successively with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the protected pentasaccharide 11 in 79% yield.
Signaling Pathways and Logical Workflows
Chemoenzymatic Synthesis Workflow
The chemoenzymatic synthesis of Man3GlcNAc2 from a complex N-glycan precursor is a sequential process of enzymatic trimming. This workflow can be visualized as a linear progression.
Caption: Chemoenzymatic synthesis of Man3GlcNAc2 from SGP.
The Calnexin/Calreticulin Cycle: Quality Control of Glycoprotein Folding
The core pentasaccharide, as part of a larger N-glycan, plays a crucial role in the endoplasmic reticulum (ER) quality control system. The calnexin/calreticulin cycle ensures that only correctly folded glycoproteins proceed through the secretory pathway.
Caption: The Calnexin/Calreticulin cycle for glycoprotein quality control.
Logical Relationship: this compound as a Central Precursor
The Man3GlcNAc2 core is the branching point for the synthesis of the three main classes of N-linked glycans: high-mannose, hybrid, and complex. This central role highlights its importance as a precursor.
Caption: Man3GlcNAc2 as the precursor for diverse N-glycan types.
Conclusion
The core pentasaccharide, Man3GlcNAc2, stands as a critical juncture in the biosynthesis and laboratory synthesis of complex N-linked glycans. Its efficient production, whether through chemical or enzymatic routes, is paramount for advancing our understanding of glycobiology and for the development of novel carbohydrate-based therapeutics and vaccines. The intricate interplay of this core structure within the calnexin/calreticulin cycle underscores the fundamental role of glycosylation in maintaining cellular homeostasis. As synthetic methodologies continue to improve, the accessibility of Man3GlcNAc2 and its derivatives will undoubtedly fuel further innovation in the fields of chemical biology and drug discovery.
References
- 1. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
Conformational Landscape of B-Pentasaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of B-Pentasaccharide, a synthetically derived heparin-like oligosaccharide that plays a critical role in anticoagulant therapy. Understanding the three-dimensional structure and dynamic behavior of this complex carbohydrate is paramount for elucidating its biological function and for the rational design of novel therapeutic agents. This document details the experimental and computational methodologies employed to characterize the conformational preferences of this compound, presents key quantitative data, and illustrates the workflow and biological context of its action.
Introduction to this compound and its Biological Significance
This compound is a synthetic analogue of the minimal heparin sequence required for high-affinity binding to antithrombin (AT), a key serine protease inhibitor in the blood coagulation cascade.[1] Its specific interaction with AT potentiates the inhibition of coagulation factors, primarily Factor Xa, thereby exerting a powerful anticoagulant effect.[2] The biological activity of this compound is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to AT and induce the necessary allosteric changes for activation.[3][4]
The structure of the heparin pentasaccharide analogue idraparinux consists of five sugar rings, denoted as D, E, F, G, and H.[5] The central L-iduronic acid residue (G ring) is known for its conformational flexibility, existing in equilibrium between the ¹C₄ chair and ²S₀ skew-boat conformations. The prevalence of the ²S₀ conformation is considered crucial for high-affinity binding to antithrombin. The overall shape of the pentasaccharide is further defined by the relative orientations of these rings, governed by the torsion angles of the glycosidic linkages.
Methodologies for Conformational Analysis
The conformational landscape of this compound is primarily investigated through a synergistic combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental restraints, while Molecular Dynamics (MD) simulations offer a dynamic, atomic-level view of its conformational behavior.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the solution conformation of oligosaccharides. Key NMR parameters, including nuclear Overhauser effects (NOEs), scalar coupling constants (J-couplings), and residual dipolar couplings (RDCs), provide information on inter-proton distances, dihedral angles, and the orientation of inter-nuclear vectors, respectively.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Lyophilized this compound is dissolved in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.
-
The pH is adjusted to a physiological value (around 6.0-7.0) using dilute NaOD or DCl.
-
For RDC measurements, the sample is oriented in a liquid crystalline medium, such as a dilute solution of bacteriophage Pf1.
-
-
NMR Data Acquisition:
-
All NMR experiments are performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.
-
1D ¹H NMR: Provides an initial overview of the sample's purity and complexity.
-
2D Homonuclear Correlation Spectroscopy (COSY, TOCSY): Used to assign proton resonances within each sugar residue.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY, ROESY): Provides information on through-space proton-proton distances, which are crucial for defining the overall conformation and the orientation of glycosidic linkages. Mixing times are typically varied to build up NOE curves.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
Measurement of J-Couplings: Homonuclear (³JHH) and heteronuclear (¹JCH, ³JCH) coupling constants are measured from high-resolution 1D or 2D spectra. ³JHH values are particularly useful for determining the puckering of the sugar rings and the torsion angles around the glycosidic linkages.
-
-
Data Analysis:
-
NMR spectra are processed and analyzed using specialized software (e.g., TopSpin, NMRPipe).
-
NOE-derived distance restraints are calculated by calibrating the NOE volumes against a known distance.
-
J-coupling constants are used to determine dihedral angles via the Karplus equation.
-
These experimental restraints are then used to validate and refine the conformational models generated by computational methods.
-
Computational Protocol: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the conformational landscape of this compound, allowing for the exploration of different conformational states and the transitions between them.
Detailed Simulation Protocol:
-
System Preparation:
-
An initial 3D structure of this compound is generated using carbohydrate builder tools or from existing crystal structures.
-
The molecule is placed in a periodic box of a suitable water model (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
-
Force Field Selection:
-
A carbohydrate-specific force field, such as GLYCAM or CHARMM36, is chosen to accurately describe the intramolecular and intermolecular interactions.
-
-
Simulation Parameters:
-
The system is first energy-minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure (NPT ensemble).
-
Production runs are typically performed for several hundred nanoseconds to microseconds to ensure adequate sampling of the conformational space.
-
Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or Gaussian accelerated molecular dynamics (GaMD), can be employed to overcome energy barriers and explore a wider range of conformations.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to extract various conformational parameters.
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes.
-
Dihedral Angle Analysis: The phi (Φ) and psi (Ψ) torsion angles of the glycosidic linkages, as well as the omega (ω) angle for 1-6 linkages, are monitored over time to create Ramachandran-like plots.
-
Sugar Puckering Analysis: The Cremer-Pople puckering parameters are calculated to characterize the conformation of each sugar ring.
-
Hydrogen Bonding Analysis: Intramolecular and intermolecular hydrogen bonds are identified and their occupancies are calculated.
-
The simulated data is then compared with the experimental NMR data for validation.
-
Quantitative Conformational Data
The conformational analysis of this compound and its analogues has yielded valuable quantitative data that describes its preferred shapes. The following tables summarize key conformational parameters.
Table 1: Glycosidic Linkage Torsion Angles (Φ/Ψ) for a Heparin Pentasaccharide Analogue.
| Glycosidic Linkage | Φ (degrees) | Ψ (degrees) |
| GlcNS6S(α1-4)GlcA | 50-70 | 0-20 |
| GlcA(β1-4)GlcNS3S6S | -70 to -50 | 160-180 |
| GlcNS3S6S(α1-4)IdoA2S | 50-70 | 0-20 |
| IdoA2S(α1-4)GlcNS6S | 50-70 | 0-20 |
Note: These are representative values and can vary depending on the specific analogue and the simulation conditions.
Table 2: Sugar Ring Pucker Conformations for a Heparin Pentasaccharide Analogue.
| Sugar Residue | Dominant Conformation |
| D (GlcNS6S) | ⁴C₁ |
| E (GlcA) | ⁴C₁ |
| F (GlcNS3S6S) | ⁴C₁ |
| G (IdoA2S) | ²S₀ / ¹C₄ |
| H (GlcNS6S) | ⁴C₁ |
The G ring (IdoA2S) exhibits significant flexibility, with the ²S₀ skew-boat conformation being crucial for antithrombin binding.
Visualizing Workflows and Pathways
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for the conformational analysis of this compound.
References
- 1. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. Resolution of the antithrombin conformational change contribution to heparin rate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentasaccharide enhances the inactivation of factor Xa by antithrombin by promoting the assembly of a Michaelis-type intermediate complex. Demonstration by rapid kinetic, surface plasmon resonance, and competitive binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of high affinity pentasaccharide binding to antithrombin, insights from Gaussian accelerated molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformation of heparin pentasaccharide bound to antithrombin III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
B-Pentasaccharide Interactions with Proteins and Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic B-Pentasaccharide, a highly specific and potent anticoagulant, represents a significant advancement in the field of thrombosis management. Structurally analogous to the antithrombin-binding region of heparin, this pentasaccharide selectively inhibits Factor Xa (FXa) through a well-defined mechanism involving high-affinity interaction with antithrombin (AT). This technical guide provides an in-depth exploration of the molecular interactions, quantitative binding data, experimental methodologies, and the anticoagulant signaling cascade associated with this compound.
Core Interaction: this compound and Antithrombin
The primary mechanism of action for this compound involves its specific and high-affinity binding to antithrombin, a natural anticoagulant protein. This binding induces a critical conformational change in antithrombin, which allosterically enhances its ability to recognize and inhibit Factor Xa, a key enzyme in the blood coagulation cascade.[1][2][3] Unlike unfractionated heparin, this compound does not catalyze the inhibition of thrombin (Factor IIa), contributing to its favorable safety profile and reduced risk of heparin-induced thrombocytopenia (HIT).[1]
The binding of this compound to antithrombin is a two-step induced-fit process.[4] This interaction is highly specific, with the pentasaccharide showing no significant binding to other plasma proteins such as albumin or alpha1-acid glycoprotein. The high-affinity binding is mediated by a series of hydrogen bonds and electrostatic interactions between the sulfate and carboxylate groups of the pentasaccharide and specific amino acid residues within the heparin-binding site of antithrombin, including Arg-46, Arg-47, Lys-114, Lys-125, and Arg-129.
Quantitative Analysis of this compound Interactions
The binding affinity and inhibitory activity of this compound and its analogs have been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data from published studies.
| Interacting Molecules | Parameter | Value | Experimental Method |
| This compound (Fondaparinux) & Antithrombin III (in human plasma) | Dissociation Constant (KD) | 28 nmol/L | Chromogenic Assay |
| This compound (Fondaparinux) & Purified Antithrombin III | Dissociation Constant (KD) | 32 nmol/L | Chromogenic Assay |
| Heparin Pentasaccharide & Native Antithrombin | Dissociation Constant (KD) | ~50 nM | Not Specified |
| Heparin Pentasaccharide & Cleaved/Latent Antithrombin | Dissociation Constant (KD) | ~1000-2000 nM | Fluorescence Equilibrium Binding |
| Synthetic Pentasaccharide & Antithrombin III | Association Constant (Ka) | 7.10(6) M-1 | Not Specified |
| ATIII-Pentasaccharide Complex (SR 90107A/ORG 31540) | Dissociation Constant (KD) | 41 ± 8 nM | Chromogenic Assay |
| ATIII-Pentasaccharide Complex (SR 80327A) | Dissociation Constant (KD) | 96 ± 1 nM | Chromogenic Assay |
| ATIII-Pentasaccharide Complex (SR 80027A) | Dissociation Constant (KD) | 3 ± 1.4 nM | Chromogenic Assay |
| This compound (SR 90107A/ORG 31540) | Anti-Factor Xa Activity (pH 8.4) | 639 ± 14 IU/mg (vs. IHS) | Chromogenic Assay |
| This compound (SR 90107A/ORG 31540) | Anti-Factor Xa Activity (pH 8.4) | 659 ± 19 IU/mg (vs. LMWHS) | Chromogenic Assay |
| ATIII-Pentasaccharide Complex | Pseudo-first order molar catalytic constant for Factor Xa inactivation | 7-8 x 10(7) min-1 per mole | Chromogenic Assay |
Signaling Pathway: Anticoagulant Cascade
The interaction of this compound with antithrombin initiates a signaling cascade that ultimately inhibits blood coagulation. This is not a traditional intracellular signaling pathway but rather a series of enzymatic reactions in the bloodstream. The diagram below illustrates this anticoagulant cascade.
Caption: Anticoagulant cascade initiated by this compound.
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay is commonly used to determine the activity of this compound by measuring its potentiation of antithrombin-mediated inhibition of Factor Xa.
Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with antithrombin and the this compound sample. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is quantified spectrophotometrically. The color intensity is inversely proportional to the anti-Factor Xa activity of the sample.
Methodology:
-
Sample Preparation: Prepare dilutions of the this compound test sample and a reference standard in a suitable buffer (e.g., Tris-HCl, pH 7.4-8.4).
-
Incubation: Incubate the diluted samples with a fixed concentration of purified human antithrombin and bovine Factor Xa at 37°C for a defined period (e.g., 2 minutes).
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa (e.g., S-2222 or S-2765).
-
Measurement: Stop the reaction after a specific time (e.g., by adding acetic acid) and measure the absorbance at a wavelength appropriate for the chromophore (e.g., 405 nm).
-
Calculation: Construct a standard curve using the reference standard and determine the anti-Factor Xa activity of the test sample in IU/mg.
References
- 1. Fondaparinux - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Molecular mechanisms of antithrombin-heparin regulation of blood clotting proteinases. a paradigm for understanding proteinase regulation by serpin family protein proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Disaccharide-Pentapeptide Unit: A Technical Guide to the Core of Bacterial Cell Walls and a Premier Antibiotic Target
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and survival of most bacteria depend on a unique and essential macromolecule: the peptidoglycan (PG) layer of the cell wall. This extensive, mesh-like sacculus provides mechanical strength, maintains cell shape, and counteracts the high internal osmotic pressure.[1][2] The fundamental repeating unit of this critical polymer is not a pentasaccharide, but a disaccharide-pentapeptide monomer. This in-depth guide elucidates the structure, biosynthesis, and profound significance of this monomer, with a particular focus on its role as a primary target for antibiotic intervention.
The Architecture of the Disaccharide-Pentapeptide Monomer
The canonical disaccharide-pentapeptide unit is composed of two covalently linked modules: a disaccharide backbone and a flexible pentapeptide chain.
The Disaccharide Backbone
The glycan component consists of two alternating amino sugars: N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), joined by a β-(1,4)-glycosidic bond.[1][3] The NAM residue is distinguished by the presence of a D-lactyl ether linkage at the C3 position, which serves as the attachment point for the pentapeptide chain.[3]
The Pentapeptide Chain
Covalently linked to the NAM sugar is a short peptide chain, typically consisting of five amino acids. The sequence of this pentapeptide can vary between bacterial species, but a common motif, particularly in Gram-negative bacteria like Escherichia coli, is L-Alanine — D-Glutamic acid — meso-Diaminopimelic acid (m-DAP) — D-Alanine — D-Alanine. In many Gram-positive bacteria, such as Staphylococcus aureus, the m-DAP at the third position is replaced by L-Lysine.
Table 1: Variations in the Pentapeptide Chain of the Peptidoglycan Monomer
| Amino Acid Position | Typical Gram-Negative (e.g., E. coli) | Typical Gram-Positive (e.g., S. aureus) |
| 1 | L-Alanine | L-Alanine |
| 2 | D-Glutamic acid | D-iso-Glutamine |
| 3 | meso-Diaminopimelic acid | L-Lysine |
| 4 | D-Alanine | D-Alanine |
| 5 | D-Alanine | D-Alanine |
The Lipid II Cycle: Biosynthesis and Translocation of the Monomer
The biosynthesis of the disaccharide-pentapeptide monomer and its delivery to the site of peptidoglycan assembly is a complex, multi-stage process known as the Lipid II cycle. This pathway is a masterpiece of cellular logistics, spanning the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the outer surface of the cell membrane (in Gram-positive bacteria).
The synthesis begins in the cytoplasm with the formation of UDP-NAG and UDP-NAM-pentapeptide precursors. The process then moves to the inner leaflet of the cytoplasmic membrane, where the water-soluble UDP-NAM-pentapeptide is attached to a lipid carrier, undecaprenyl phosphate, to form Lipid I. Subsequently, NAG is added to Lipid I to create the complete disaccharide-pentapeptide monomer, now known as Lipid II. Lipid II is then translocated across the cytoplasmic membrane by a flippase. In the periplasm, the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by transglycosylases, and the peptide side chains are cross-linked by transpeptidases, a process that gives the cell wall its characteristic strength and rigidity.
Caption: The Lipid II cycle, illustrating the synthesis and translocation of the disaccharide-pentapeptide monomer.
Quantitative Composition of Peptidoglycan
The precise composition of the peptidoglycan sacculus can vary significantly between bacterial species and even in response to environmental conditions. These variations, particularly in the degree of cross-linking and the presence of modified muropeptides, have a profound impact on the physical properties of the cell wall and its interactions with the host immune system. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the detailed quantitative analysis of peptidoglycan composition.
Table 2: Comparative Muropeptide Composition in E. coli and S. aureus
| Muropeptide Type | Escherichia coli (% of total muropeptides) | Staphylococcus aureus (% of total muropeptides) |
| Monomers | 30-50% | 10-20% |
| Dimers (Cross-linked) | 20-30% | 50-70% |
| Trimers/Oligomers | 5-10% | 10-20% |
| AnhMurNAc-containing | ~5% | Not applicable |
Note: These values are approximate and can vary based on growth conditions and strain.
Experimental Protocols for Peptidoglycan Analysis
The study of peptidoglycan structure and metabolism relies on a set of specialized biochemical techniques.
Isolation of Peptidoglycan Sacculi
-
Cell Lysis: Bacterial cultures are harvested and subjected to mechanical disruption (e.g., bead beating or sonication) or chemical lysis to break open the cells.
-
Enzymatic Digestion: The cell lysate is treated with nucleases (DNase and RNase) and proteases to remove contaminating macromolecules.
-
Detergent Extraction: The crude cell wall preparation is boiled in a solution of sodium dodecyl sulfate (SDS) to remove membrane components and non-covalently associated proteins.
-
Washing and Lyophilization: The purified peptidoglycan sacculi are washed extensively with water to remove residual detergent and then lyophilized for storage.
Muropeptide Analysis by HPLC
-
Enzymatic Digestion: Purified peptidoglycan is digested with a muramidase, such as mutanolysin or cellosyl, which cleaves the glycan backbone, releasing the constituent muropeptides.
-
Reduction of Muropeptides: The reducing ends of the muropeptides are reduced with sodium borohydride to prevent anomerization during HPLC analysis.
-
Chromatographic Separation: The muropeptide mixture is separated by reverse-phase HPLC using a C18 column and a gradient of an appropriate solvent system (e.g., sodium phosphate buffer with increasing concentrations of methanol).
-
Detection and Quantification: Muropeptides are detected by their absorbance at 206 nm. The relative abundance of each muropeptide is determined by integrating the area of its corresponding peak in the chromatogram.
The Disaccharide-Pentapeptide Unit as a Prime Antibiotic Target
The essentiality and bacterial-specificity of the peptidoglycan biosynthesis pathway make it an ideal target for antibiotics. Many of our most effective antibacterial agents function by inhibiting key steps in this process.
-
β-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics are structural analogs of the D-Ala-D-Ala terminus of the pentapeptide chain. They act as suicide inhibitors of the transpeptidases (also known as penicillin-binding proteins or PBPs) that are responsible for cross-linking the peptidoglycan chains. By covalently binding to the active site of these enzymes, β-lactams block the formation of a rigid cell wall, leading to cell lysis.
-
Glycopeptides (e.g., Vancomycin): Vancomycin and other glycopeptides bind with high affinity to the D-Ala-D-Ala terminus of the pentapeptide precursor. This steric hindrance prevents both transglycosylation and transpeptidation, effectively halting the incorporation of new monomer units into the growing peptidoglycan network.
-
Fosfomycin: This antibiotic inhibits the enzyme MurA, which catalyzes an early cytoplasmic step in the synthesis of UDP-NAM.
Caption: Major classes of antibiotics targeting the peptidoglycan biosynthesis pathway.
Conclusion
The disaccharide-pentapeptide unit is the cornerstone of the bacterial cell wall, a structure indispensable for the viability of most pathogenic bacteria. Its intricate biosynthesis, conserved nature, and absence in eukaryotic cells have made it a focal point for the development of some of our most life-saving antibiotics. A thorough understanding of the biochemistry and molecular biology of this fundamental building block is paramount for the ongoing efforts to combat antibiotic resistance and to discover novel antibacterial therapies. The continued exploration of the nuances of peptidoglycan structure and synthesis will undoubtedly unveil new vulnerabilities to be exploited in the fight against bacterial infections.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of B-Pentasaccharide (Fondaparinux Sodium)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fondaparinux sodium, a synthetic B-Pentasaccharide, is a selective factor Xa inhibitor used as an anticoagulant for the prevention and treatment of deep vein thrombosis and pulmonary embolism.[1][2] Its synthesis is a complex, multi-step process requiring precise control over protecting groups and glycosylation reactions.[2][3][4] This document provides a detailed protocol for the laboratory synthesis of Fondaparinux, based on a convergent [3+2] coupling strategy. The protocol outlines the preparation of key monosaccharide building blocks, their assembly into the pentasaccharide backbone, and the final deprotection and sulfonation steps to yield the active pharmaceutical ingredient.
Biological Significance and Signaling Pathway
Fondaparinux sodium is a synthetic analogue of the antithrombin-binding sequence of heparin. It selectively binds to antithrombin III (ATIII), potentiating the neutralization of Factor Xa by approximately 300-fold. This inhibition of Factor Xa interrupts the blood coagulation cascade, thereby preventing thrombin generation and subsequent fibrin formation. Unlike unfractionated heparin, Fondaparinux does not significantly inhibit thrombin.
Caption: Signaling pathway of Fondaparinux in anticoagulation.
Experimental Protocols
The synthesis of Fondaparinux is a challenging multi-step process. The following protocol is a generalized representation based on convergent synthesis strategies reported in the literature. It involves the synthesis of protected monosaccharide building blocks, their assembly into a pentasaccharide, and subsequent functional group modifications.
Materials and General Methods
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used for all reactions sensitive to moisture. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product is typically achieved by column chromatography on silica gel. Characterization of synthesized compounds should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis of Monosaccharide Building Blocks
The synthesis starts with commercially available monosaccharides which are converted into suitably protected and functionalized building blocks. This typically involves multiple protection and deprotection steps to selectively functionalize the hydroxyl and amino groups. The synthesis of these building blocks is a complex process in itself and is often the subject of dedicated synthetic efforts. For the purpose of this protocol, it is assumed that the required protected monosaccharide building blocks are either commercially available or have been synthesized according to established literature procedures.
Assembly of the Pentasaccharide
A convergent [3+2] strategy is a common approach for the synthesis of the Fondaparinux backbone. This involves the synthesis of a trisaccharide and a disaccharide fragment, which are then coupled together.
1. Trisaccharide Synthesis:
-
The synthesis begins with the stepwise glycosylation of protected monosaccharide units.
-
For example, a protected glucuronic acid donor is coupled with a protected iduronic acid acceptor.
-
The resulting disaccharide is then further glycosylated with another protected glucosamine donor to yield the trisaccharide fragment.
2. Disaccharide Synthesis:
-
A protected glucosamine donor is coupled with a protected glucose acceptor to form the disaccharide fragment.
3. [3+2] Coupling Reaction:
-
The trisaccharide and disaccharide fragments are coupled together using a suitable glycosylation promoter to form the fully protected pentasaccharide.
Deprotection and Sulfonation
The final steps of the synthesis involve the removal of the protecting groups and the introduction of sulfate groups at specific positions.
1. Selective Deprotection:
-
A series of selective deprotection steps are carried out to expose the specific hydroxyl and amino groups that are to be sulfated. This is a critical stage that requires careful selection of protecting groups in the initial building blocks to allow for their orthogonal removal.
2. Sulfonation:
-
The exposed hydroxyl and amino groups are then sulfated. A common sulfating agent is a sulfur trioxide-amine complex, such as SO3·NEt3 or SO3·pyridine.
-
The reaction is typically carried out in a suitable solvent like DMF or a mixture of pyridine and acetic acid. The pH of the reaction may need to be controlled.
3. Global Deprotection and Purification:
-
Any remaining protecting groups are removed.
-
The final product, Fondaparinux sodium, is purified using chromatographic techniques such as anion-exchange chromatography or size-exclusion chromatography.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Data Summary
The synthesis of Fondaparinux is a lengthy process, and the overall yield is often low due to the number of steps involved. The following table summarizes representative yields for key stages of the synthesis as reported in the literature.
| Step | Reported Yield | Reference |
| Synthesis of Building Block B | 6% (11 steps) | |
| [3+2] Coupling to Pentasaccharide | - | |
| Overall Yield of Pentasaccharide 2 | 3.5% (14 steps) |
Note: Yields can vary significantly depending on the specific synthetic route and reaction conditions used.
Characterization
The structure and purity of the synthesized Fondaparinux sodium and its intermediates should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the pentasaccharide backbone, the anomeric configurations of the glycosidic linkages, and the positions of the sulfate groups.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the final product and its intermediates.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., anion-exchange) is used to assess the purity of the final compound.
Conclusion
The chemical synthesis of Fondaparinux sodium is a complex undertaking that requires significant expertise in carbohydrate chemistry. The protocol outlined above provides a general framework for its laboratory synthesis based on a convergent [3+2] strategy. Researchers undertaking this synthesis should consult the primary literature for detailed experimental procedures and characterization data for specific intermediates. The successful synthesis of this this compound provides access to a clinically important anticoagulant and enables further research into its biological activities and potential applications.
References
- 1. WO2015011519A1 - Process for the production of fondaparinux sodium - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8288515B2 - Process for preparing Fondaparinux sodium and intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
Application of B-Pentasaccharide in Developing Synthetic Vaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective vaccines against encapsulated bacteria remains a critical challenge in modern medicine. Many bacterial pathogens are coated with a dense layer of polysaccharides that shield them from the host immune system. While these polysaccharides can be potent antigens, they often elicit a T-cell-independent immune response, leading to short-lived immunity and poor memory, particularly in infants and the elderly. Synthetic glycoconjugate vaccines, which covalently link a well-defined carbohydrate antigen to a carrier protein, have emerged as a powerful strategy to overcome these limitations. This approach converts the T-cell-independent response into a robust, long-lasting T-cell-dependent immunity.[1][2][3]
This document provides detailed application notes and protocols for the use of a synthetic B-Pentasaccharide as a carbohydrate antigen in the development of a conjugate vaccine. The this compound, a key antigenic determinant from the lipopolysaccharide of various pathogenic bacteria, represents a promising target for a new generation of precisely engineered vaccines.[4][5] We will cover the synthesis of the this compound-protein conjugate, immunization protocols for preclinical evaluation in mice, and methods for assessing the resulting immune response.
Data Presentation: Immunogenicity of this compound Conjugate Vaccines
The following tables summarize the quantitative data from preclinical studies evaluating the immunogenicity of this compound conjugate vaccines.
Table 1: Serum Anti-Glycan IgG Titers in Immunized Mice
| Vaccine Candidate | Carrier Protein | Dose (µg) | Immunization Schedule (days) | Mean Peak IgG Titer (ELISA Units) | Reference |
| This compound | Bacteriophage Qβ | 2 | 0, 14, 28 | >1,000,000 | |
| This compound | Keyhole Limpet Hemocyanin (KLH) | 2 | 0, 14, 28 | ~100,000 | |
| Control | Bacteriophage Qβ (unconjugated) | 2 | 0, 14, 28 | <100 |
Table 2: Functional Antibody Response and Immunological Memory
| Vaccine Candidate | Functional Assay | Result | Immunological Memory | Reference |
| This compound-Qβ | Opsonophagocytic Assay | Significant bacterial killing | Boostable antibody response after 261 days | |
| This compound-Qβ | Bacterial Binding ELISA | Recognition of multiple clinical strains | Long-lasting antibody persistence (>600 days) |
Experimental Protocols
Protocol 1: Synthesis of this compound-Carrier Protein Conjugate
This protocol describes a general method for the covalent conjugation of a synthetic this compound containing a terminal linker with a primary amine to a carrier protein (e.g., Bacteriophage Qβ or CRM197) using reductive amination.
Materials:
-
Synthetic this compound with a terminal amine linker
-
Carrier protein (e.g., Bacteriophage Qβ, CRM197)
-
Sodium periodate (NaIO₄)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Activation of Carrier Protein: a. Dissolve the carrier protein in PBS at a concentration of 10 mg/mL. b. Prepare a fresh solution of sodium periodate in PBS. c. Add the sodium periodate solution to the carrier protein solution to achieve a final concentration that generates aldehyde groups on the protein. The optimal concentration may need to be determined empirically. d. Incubate the reaction in the dark at room temperature for 1-2 hours with gentle stirring.
-
Purification of Activated Carrier Protein: a. Dialyze the reaction mixture against PBS at 4°C overnight with multiple buffer changes to remove excess sodium periodate.
-
Conjugation Reaction: a. Dissolve the amine-functionalized this compound in PBS. b. Add the this compound solution to the activated carrier protein solution. The molar ratio of pentasaccharide to protein should be optimized, but a starting point of 20:1 is recommended. c. Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM. d. Incubate the reaction at room temperature for 24-48 hours with gentle stirring.
-
Purification of the Conjugate: a. Dialyze the reaction mixture against PBS at 4°C for 48 hours with multiple buffer changes to remove unreacted pentasaccharide and other small molecules. b. Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay). c. Characterize the conjugate to confirm the covalent linkage of the pentasaccharide to the protein.
Protocol 2: Mouse Immunization
This protocol outlines a standard procedure for immunizing mice to evaluate the immunogenicity of the this compound conjugate vaccine.
Materials:
-
This compound conjugate vaccine
-
Adjuvant (e.g., Freund's Adjuvant or a modern equivalent like TiterMax Gold)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (23-25 gauge)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Preparation of Immunogen: a. Dilute the this compound conjugate vaccine in sterile PBS to the desired concentration (e.g., 50-100 µg per injection). b. For the initial immunization, emulsify the diluted vaccine with an equal volume of adjuvant according to the manufacturer's instructions.
-
Immunization Schedule: a. Day 0 (Primary Immunization): Inject each mouse intraperitoneally or subcutaneously with 150-200 µL of the vaccine-adjuvant emulsion. b. Day 14 (First Boost): Repeat the injection with a freshly prepared vaccine-adjuvant emulsion. c. Day 28 (Second Boost): Inject each mouse with the vaccine diluted in PBS only (no adjuvant).
-
Serum Collection: a. Day 35 (or as required): Collect blood samples via tail bleed. b. Allow the blood to clot at room temperature and then centrifuge to separate the serum. c. Store the serum samples at -20°C or -80°C until analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Glycan IgG Titer Determination
This protocol describes a direct ELISA to measure the concentration of this compound-specific IgG antibodies in the serum of immunized mice.
Materials:
-
This compound (unconjugated or conjugated to a non-cross-reactive carrier like BSA)
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA or non-fat dry milk)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the this compound antigen in Coating Buffer to a concentration of 1-5 µg/mL. b. Add 100 µL of the antigen solution to each well of the 96-well plate. c. Incubate the plate overnight at 4°C.
-
Blocking: a. Wash the plate three times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: a. Wash the plate three times with Wash Buffer. b. Prepare serial dilutions of the mouse serum samples in Blocking Buffer. c. Add 100 µL of the diluted serum to the appropriate wells. d. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate three times with Wash Buffer. b. Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate five times with Wash Buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark for 15-30 minutes, or until a color change is observed. d. Add 50 µL of Stop Solution to each well to stop the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Visualizations
Signaling Pathway of T-Cell Dependent Immune Response to Glycoconjugate Vaccines
Caption: T-cell dependent immune response to a this compound conjugate vaccine.
Experimental Workflow for Synthetic Vaccine Development
Caption: Workflow for the development and preclinical evaluation of a synthetic this compound vaccine.
Logical Relationship of Vaccine Components
Caption: Logical relationship between the components of a this compound synthetic vaccine.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Synthesis and Immunological Evaluation of Pertussis-Like Pentasaccharide Bearing Multiple Rare Sugars as a Potential Anti-pertussis Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seracare.com [seracare.com]
- 4. Immunization protocol. EuroMAbNet [euromabnet.com]
- 5. Isolation of carbohydrate-specific CD4+ T cell clones from mice after stimulation by two model glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-Pentasaccharide Sequencing using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sequencing of B-Pentasaccharides using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Introduction to B-Pentasaccharide Sequencing
B-Pentasaccharides, a class of complex carbohydrates, play crucial roles in various biological processes. A notable example is Fondaparinux, a synthetic pentasaccharide that functions as an anticoagulant by binding to antithrombin III.[1][2] The precise sequencing of these molecules is critical for understanding their structure-function relationships, ensuring the quality of synthetic oligosaccharides, and in the development of new carbohydrate-based therapeutics. Mass spectrometry has emerged as a powerful and sensitive tool for the detailed structural elucidation of these complex molecules.[1][3]
Tandem mass spectrometry (MS/MS) is essential for sequencing, as it involves the fragmentation of a selected precursor ion to generate product ions that provide information about the monosaccharide sequence and linkage patterns.[1] Common fragmentation patterns for oligosaccharides include glycosidic bond cleavages (yielding B, C, Y, and Z ions) and cross-ring cleavages (yielding A and X ions). For sulfated oligosaccharides like B-Pentasaccharides, a significant challenge is the facile loss of sulfate groups during mass spectrometric analysis, which can complicate spectral interpretation.
Key Mass Spectrometry Techniques and Protocols
Two of the most widely used mass spectrometry techniques for the analysis of B-Pentasaccharides are MALDI-TOF-MS and LC-ESI-MS/MS. Each technique offers distinct advantages. MALDI-TOF-MS is known for its high throughput and tolerance to contaminants, making it suitable for rapid screening. LC-ESI-MS/MS provides high sensitivity and is ideal for analyzing complex mixtures and for detailed structural elucidation.
Application Note 1: Rapid Screening and Molecular Weight Determination of B-Pentasaccharides by MALDI-TOF-MS
This protocol outlines the use of MALDI-TOF-MS for the rapid determination of the molecular weight of B-Pentasaccharides.
Experimental Protocol: MALDI-TOF-MS
1. Sample Preparation:
-
Analyte Solution: Prepare an approximately 1 µM solution of the this compound in high-purity water or a suitable volatile solvent.
-
Matrix Selection: For sulfated oligosaccharides, 2,5-dihydroxybenzoic acid (2,5-DHB) or nor-harmane are effective matrices. The use of specific ionic liquid matrices like 2-(4-hydroxyphenylazo)benzoic acid-tetramethylguanidinium (HABA-TMG2) has also been shown to be successful for the analysis of sulfated oligosaccharides like Fondaparinux.
-
Matrix Solution Preparation: Prepare a saturated solution of 2,5-DHB in a solvent mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (1:1, v/v). For glycan analysis, supplementing the matrix solution with 1 mM NaCl can be beneficial.
2. Target Plate Spotting (Dried Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of analyte and 1 µL of matrix) in a microcentrifuge tube.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
3. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF/TOF mass spectrometer.
-
Ionization Mode: Negative-ion mode is often preferred for sulfated oligosaccharides to observe deprotonated molecules.
-
Mass Analyzer Mode: Reflector mode for high resolution.
-
Laser: Nitrogen laser (337 nm).
-
Calibration: Calibrate the instrument using a known oligosaccharide standard.
4. Data Analysis:
-
Acquire the mass spectrum and process the data using the instrument's software.
-
The this compound will be primarily detected as a deprotonated molecule [M-H]⁻ or as adducts with cations like sodium [M-2H+Na]⁻.
Quantitative Data Summary
| Parameter | Typical Value |
| Mass Range (m/z) | 500 - 3000 |
| Mass Accuracy | < 50 ppm |
| Resolution | > 10,000 (FWHM) |
This table provides typical values; actual performance may vary depending on the instrument and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for MALDI-TOF-MS analysis of B-Pentasaccharides.
Application Note 2: Detailed Sequencing of B-Pentasaccharides by LC-ESI-MS/MS
This protocol provides a detailed method for the separation and sequencing of B-Pentasaccharides using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.
Experimental Protocol: LC-ESI-MS/MS
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95% mobile phase A) to a concentration of approximately 10-50 µg/mL.
2. Liquid Chromatography:
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients at low flow rates.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm ID x 150 mm L, 3.5 µm particle size).
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in 97:3 water:methanol.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 5 | 0 |
| 10 | 20 |
| 20 | 20 |
| 35 | 65 |
| 38 | 95 |
| 42 | 95 |
| 43 | 0 |
| 50 | 0 |
This gradient is a starting point and should be optimized for the specific this compound.
-
Flow Rate: 200 µL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Instrument: A tandem mass spectrometer (e.g., quadrupole-time-of-flight or ion trap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode.
-
ESI Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Drying Gas Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
Nebulizer Pressure: 30-40 psi
-
-
MS1 Scan: Acquire full scan spectra over a mass range of m/z 300-2000.
-
MS/MS Analysis:
-
Select the precursor ion corresponding to the this compound.
-
Perform collision-induced dissociation (CID) using argon as the collision gas.
-
Vary the collision energy (e.g., 20-50 eV) to obtain optimal fragmentation for sequencing.
-
4. Data Analysis:
-
Process the LC-MS data to identify the peak corresponding to the this compound.
-
Analyze the MS/MS spectrum to identify the fragment ions (B, C, Y, Z, A, X ions) and any sulfate losses (-SO₃).
-
Reconstruct the pentasaccharide sequence based on the observed fragmentation pattern.
Quantitative Data Summary: Fragmentation of a Model this compound (Fondaparinux)
| Fragment Ion Type | Theoretical m/z (Negative Mode) | Description |
| [M-5H]⁵⁻ | 344.6 | Precursor Ion |
| Y₄ | ~1100 | Loss of the non-reducing end monosaccharide |
| B₄ | ~450 | Non-reducing end tetrasaccharide fragment |
| Y₃ | ~850 | Loss of two non-reducing end monosaccharides |
| B₃ | ~700 | Non-reducing end trisaccharide fragment |
| Cross-ring Cleavage | Varies | Provides linkage information |
| Neutral Loss | -80 Da | Loss of SO₃ |
Note: The exact m/z values will depend on the specific structure and charge state. This table provides an illustrative example of expected fragments.
Experimental Workflow Diagram
Caption: Workflow for LC-ESI-MS/MS analysis of B-Pentasaccharides.
Conclusion
The choice between MALDI-TOF-MS and LC-ESI-MS/MS for this compound sequencing will depend on the specific research goals. MALDI-TOF-MS is a valuable tool for rapid screening and molecular weight confirmation, while LC-ESI-MS/MS provides in-depth structural information necessary for complete sequencing. The protocols and data presented here provide a solid foundation for researchers to develop and apply these powerful mass spectrometry techniques in their studies of B-Pentasaccharides. Careful optimization of the experimental parameters is crucial to achieve high-quality, reproducible results.
References
Application Notes: Functionalization of B-Pentasaccharide for Protein Conjugation
References
- 1. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved procedures for the conjugation of oligosaccharides to protein by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of a BSA Conjugate of a Synthetic Hexasaccharide Related to the Fragment of Capsular Polysaccharide of Streptococcus pneumoniae Type 14 on the Activation of Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of B-Pentasaccharide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solid-phase synthesis of B-Pentasaccharides and their derivatives, detailing the synthetic protocols, quantitative data, and applications in drug discovery.
Introduction
B-Pentasaccharides are complex carbohydrate molecules with significant biological activities, playing crucial roles in various physiological and pathological processes. Their structural complexity has historically posed a significant challenge to chemical synthesis. However, the advent of solid-phase oligosaccharide synthesis (SPOS) has revolutionized the accessibility of these molecules, enabling the systematic investigation of their structure-activity relationships and facilitating their development as therapeutic agents.[1][2] SPOS offers several advantages over traditional solution-phase synthesis, including simplified purification of intermediates, the potential for automation, and the ability to construct complex oligosaccharide libraries.[3][4]
This document outlines a detailed protocol for the manual solid-phase synthesis of a heparin-like B-Pentasaccharide, a class of molecules known for their potent anticoagulant activity.[5] Furthermore, it explores the synthesis of various this compound derivatives and their emerging applications in oncology and anti-inflammatory therapies.
Signaling Pathway of Fondaparinux (A Synthetic this compound Analog)
Fondaparinux is a synthetic pentasaccharide that mimics the antithrombin-binding site of heparin. Its anticoagulant effect is mediated through the specific inhibition of Factor Xa. The binding of Fondaparinux to antithrombin III (ATIII) induces a conformational change in ATIII, which markedly enhances its affinity for Factor Xa. This leads to the effective neutralization of Factor Xa, thereby interrupting the blood coagulation cascade and preventing the formation of thrombin and subsequent fibrin clots.
Caption: Mechanism of action of Fondaparinux.
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a this compound. The synthesis is performed on a solid support, typically a resin such as Merrifield or Wang resin.
General Workflow for Solid-Phase Oligosaccharide Synthesis
The general workflow for SPOS involves a series of repetitive steps to elongate the oligosaccharide chain on a solid support. This iterative process includes coupling of a protected monosaccharide building block, followed by deprotection of a temporary protecting group to allow for the next coupling reaction.
Caption: General workflow for solid-phase oligosaccharide synthesis.
Materials and Reagents
-
Resin: Merrifield resin (1% DVB, 100-200 mesh)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Toluene, Diethyl ether (anhydrous)
-
Reagents for Coupling: Protected monosaccharide building blocks (e.g., thioglycosides, glycosyl phosphates), N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Reagents for Deprotection:
-
Fmoc group removal: 20% Piperidine in DMF
-
Acetal/ketal removal: 80% Acetic acid in water
-
Benzyl ether removal: H₂, Pd/C
-
Ester removal: Sodium methoxide in methanol
-
-
Reagents for Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Reagents for Analysis: Deuterated solvents for NMR, HPLC grade solvents, mass spectrometry matrix
Detailed Protocol
1. Resin Preparation and Swelling:
-
Place Merrifield resin (1.0 g, ~1.0 mmol/g) in a fritted glass reaction vessel.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Swell the resin in anhydrous DCM (10 mL) for 1 hour with gentle agitation.
2. Attachment of the First Monosaccharide (Linker Strategy):
-
A suitable linker is typically pre-attached to the resin. For this protocol, we assume a commercially available linker-functionalized resin. The first monosaccharide is then coupled to this linker.
3. Iterative Glycosylation and Deprotection Cycle (Example for one cycle):
-
Glycosylation:
- Dry the resin-bound acceptor under vacuum.
- Dissolve the protected monosaccharide donor (3.0 equiv.) and NIS (3.0 equiv.) in anhydrous DCM/Toluene (1:1, 10 mL).
- Cool the mixture to -40 °C under an argon atmosphere.
- Add TfOH (0.3 equiv.) dropwise.
- Add this solution to the resin and shake the reaction vessel at -40 °C for 2 hours.
- Allow the reaction to warm to room temperature and shake for an additional 4 hours.
- Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional, to block unreacted hydroxyl groups):
- Treat the resin with a solution of acetic anhydride (10 equiv.) and pyridine (10 equiv.) in DCM (10 mL) for 1 hour.
- Filter and wash the resin as described above.
-
Deprotection of Temporary Protecting Group (e.g., Fmoc):
- Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
- Filter and repeat the treatment once more.
- Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
4. Assembly of the Pentasaccharide:
-
Repeat the glycosylation and deprotection cycle four more times with the appropriate protected monosaccharide building blocks to assemble the pentasaccharide chain.
5. Final Deprotection and Cleavage:
-
After the final glycosylation, remove all remaining protecting groups (e.g., benzyl ethers, esters) using appropriate conditions (e.g., hydrogenation, saponification).
-
Wash the resin thoroughly and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 10 mL) for 4 hours at room temperature.
-
Filter the cleavage solution and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude pentasaccharide by adding cold diethyl ether.
-
Centrifuge and decant the ether. Wash the precipitate with cold ether (3x).
6. Purification and Characterization:
-
Purify the crude pentasaccharide by size-exclusion chromatography or reversed-phase HPLC.
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C, COSY, HSQC) and mass spectrometry (ESI-MS or MALDI-TOF).
Quantitative Data
The yields in solid-phase oligosaccharide synthesis can vary depending on the complexity of the target molecule, the choice of resin, linkers, protecting groups, and coupling conditions. The following table provides representative data for the synthesis of a pentasaccharide on a solid support.
| Step | Intermediate/Product | Yield (%) | Purity (%) (by HPLC) | Analytical Data |
| 1 | Resin-Monosaccharide | ~95 (loading) | >98 | IR, Elemental Analysis |
| 2 | Resin-Disaccharide | 85-95 | >95 | Cleavage and analysis of a small sample by MS |
| 3 | Resin-Trisaccharide | 80-90 | >90 | Cleavage and analysis of a small sample by MS |
| 4 | Resin-Tetrasaccharide | 75-85 | >85 | Cleavage and analysis of a small sample by MS |
| 5 | Resin-Pentasaccharide | 70-80 | >80 | Cleavage and analysis of a small sample by MS |
| 6 | Cleaved & Deprotected Pentasaccharide | 30-50 (overall) | >95 (after purification) | ¹H NMR, ¹³C NMR, HRMS |
Note: Yields are calculated based on the initial loading of the first monosaccharide on the resin. Purity is determined by HPLC analysis of a cleaved and deprotected sample from a small aliquot of resin at each stage.
Applications of this compound Derivatives
The ability to synthesize B-Pentasaccharides and their derivatives has opened up new avenues for drug discovery and development. Beyond their well-established role as anticoagulants, novel derivatives are being explored for their potential in other therapeutic areas.
Anticancer Activity
Several studies have reported the synthesis of this compound derivatives with promising anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of immune responses. For example, certain sulfated pentasaccharide derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and ovarian cancer.
Anti-inflammatory Activity
This compound derivatives are also being investigated as potential anti-inflammatory agents. Inflammation is a key component of many chronic diseases, and targeting the underlying inflammatory pathways is a major focus of drug discovery. Some synthetic pentasaccharides have demonstrated the ability to modulate the activity of inflammatory cells and inhibit the production of pro-inflammatory cytokines.
Conclusion
Solid-phase synthesis has become an indispensable tool for the construction of complex B-Pentasaccharides and their derivatives. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of glycochemistry and drug discovery. The continued development of novel synthetic methodologies and the exploration of diverse biological activities of these fascinating molecules hold great promise for the future of carbohydrate-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Principles of modern solid-phase oligosaccharide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solid-phase synthesis of oligosaccharides and on-resin quantitative monitoring using gated decoupling (13)C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated solid-phase synthesis of oligosaccharides [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of the Psl B-Pentasaccharide Repeating Unit: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the chemoenzymatic synthesis of the B-Pentasaccharide repeating unit of the Pseudomonas aeruginosa Psl exopolysaccharide. This pentasaccharide is a key component of the biofilm matrix and a promising target for novel anti-biofilm therapeutics and vaccine development.
The chemoenzymatic approach detailed herein leverages the high specificity of glycosyltransferases to overcome the significant challenges associated with traditional chemical synthesis, particularly the stereoselective formation of β-mannosidic linkages. This method offers a more efficient and streamlined pathway to obtaining this biologically significant oligosaccharide.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms that confer resistance to antibiotics and host immune responses. The Psl exopolysaccharide is a critical structural component of these biofilms, and its repeating pentasaccharide unit is a key epitope for targeted therapies.[1] The structure of the Psl pentasaccharide repeating unit is a branched pentasaccharide composed of D-mannose, D-glucose, and L-rhamnose.[2][3]
The chemical synthesis of this complex oligosaccharide is a laborious process, often requiring extensive protecting group manipulations and resulting in low overall yields.[3][4] Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical methods, offers a powerful alternative for the efficient and stereoselective construction of complex glycans. This document outlines a proposed chemoenzymatic strategy for the synthesis of the Psl this compound, employing a sequential, one-pot multi-enzyme (OPME) approach to maximize efficiency.
Synthetic Strategy Overview
The proposed chemoenzymatic synthesis of the Psl this compound is a convergent strategy that involves the sequential enzymatic glycosylation of a chemically synthesized disaccharide acceptor. The key steps include:
-
Chemical Synthesis of a Disaccharide Acceptor: A lactose derivative serves as the starting point for the synthesis of a disaccharide acceptor, which can be chemically modified to facilitate purification.
-
Sequential Enzymatic Glycosylation: A series of glycosyltransferases are employed in a one-pot fashion to sequentially add the remaining monosaccharide units. This enzymatic approach ensures the correct stereochemistry of the newly formed glycosidic bonds.
-
Purification and Characterization: The final pentasaccharide product is purified using chromatographic techniques and its structure is confirmed by mass spectrometry and NMR spectroscopy.
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
β-1,4-Mannosyltransferase (from a suitable bacterial or engineered source)
-
α-1,3-Mannosyltransferase (from a suitable bacterial or engineered source)
-
α-1,3-Rhamnosyltransferase (e.g., recombinant α-L-rhamnosidase from Aspergillus terreus used in synthesis mode)
-
UDP-glucose, GDP-mannose, dTDP-rhamnose (sugar nucleotide donors)
-
Alkaline Phosphatase
-
-
Chemicals:
-
Lactose
-
Appropriate protecting group reagents (e.g., benzyl bromide, acetic anhydride)
-
Solvents (DMF, DCM, Methanol, etc.)
-
Purification resins (e.g., C18 silica)
-
Deuterated solvents for NMR analysis
-
Chemoenzymatic Synthesis Workflow
The overall workflow for the chemoenzymatic synthesis of the Psl this compound is depicted below.
Figure 1. Chemoenzymatic synthesis workflow for the Psl this compound.
Protocol for One-Pot Multi-Enzyme (OPME) Synthesis
This protocol describes the sequential enzymatic glycosylation starting from the chemically synthesized disaccharide acceptor.
-
Reaction Setup:
-
In a sterile microcentrifuge tube, dissolve the disaccharide acceptor (1 eq.) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM MnCl₂.
-
Add the first sugar nucleotide donor, GDP-mannose (1.5 eq.).
-
Add alkaline phosphatase (1 U/µmol of sugar nucleotide) to degrade the nucleotide byproduct and prevent feedback inhibition.
-
Initiate the first glycosylation by adding the β-1,4-Mannosyltransferase (optimized concentration).
-
-
Incubation and Monitoring:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by TLC or LC-MS until the disaccharide acceptor is consumed.
-
-
Sequential Glycosylation Steps:
-
Once the first reaction is complete, add the second sugar nucleotide donor, dTDP-rhamnose (1.5 eq.), and the α-1,3-Rhamnosyltransferase directly to the reaction mixture.
-
Continue incubation and monitoring as described above.
-
Upon completion of the second step, add the final sugar nucleotide donor, GDP-mannose (1.5 eq.), and the α-1,3-Mannosyltransferase.
-
-
Reaction Quenching and Purification:
-
After the final glycosylation step is complete, quench the reaction by adding an equal volume of cold ethanol or by heat inactivation of the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
The supernatant containing the crude pentasaccharide is then subjected to purification.
-
Purification and Characterization
-
Purification:
-
The crude pentasaccharide can be purified by size-exclusion chromatography or reversed-phase chromatography on a C18 cartridge, particularly if a hydrophobic tag was incorporated into the initial acceptor.
-
Fractions are collected and analyzed by TLC or MS to identify those containing the desired product.
-
-
Characterization:
-
The purified pentasaccharide is lyophilized to obtain a white powder.
-
The structure is confirmed by high-resolution mass spectrometry (HRMS) to determine the molecular weight.
-
Detailed structural elucidation, including the confirmation of glycosidic linkages and stereochemistry, is performed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).
-
Data Presentation
The following tables summarize the expected quantitative data for the chemoenzymatic synthesis of the Psl this compound. The yields are based on reported values for similar enzymatic glycosylation reactions.
| Reaction Step | Enzyme | Donor Substrate | Acceptor Substrate | Typical Yield (%) | Reference |
| Step 1 | β-1,4-Mannosyltransferase | GDP-Mannose | Disaccharide | 85-95 | (Estimated) |
| Step 2 | α-1,3-Rhamnosyltransferase | dTDP-Rhamnose | Trisaccharide | 70-85 | |
| Step 3 | α-1,3-Mannosyltransferase | GDP-Mannose | Tetrasaccharide | 80-90 | (Estimated) |
Table 1. Summary of Enzymatic Glycosylation Steps and Expected Yields.
| Parameter | Value | Method |
| Molecular Formula | C₃₁H₅₂O₂₅ | - |
| Calculated Mass | 820.28 g/mol | - |
| Observed Mass [M+Na]⁺ | 843.27 m/z | ESI-MS |
| Purity | >95% | HPLC |
Table 2. Physicochemical and Analytical Data for the Purified Psl this compound.
Signaling Pathways and Logical Relationships
The enzymatic cascade for the synthesis of the Psl this compound can be visualized as a linear pathway where the product of one enzymatic reaction becomes the substrate for the next.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic and Biochemical Analyses of the Pseudomonas aeruginosa Psl Exopolysaccharide Reveal Overlapping Roles for Polysaccharide Synthesis Enzymes in Psl and LPS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the Pentasaccharide Unit of the Pseudomonas aeruginosa Exopolysaccharide Psl Conjugation with CRM197, and Evaluation of Antigenicity in a QS-21/Pam3CSK4-Liposomal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: B-Pentasaccharide as a Standard for Quantitative N-Glycan Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein glycosylation is a critical post-translational modification that significantly impacts the safety and efficacy of biotherapeutic proteins, such as monoclonal antibodies (mAbs).[1] Glycan structures can influence protein stability, bioactivity, and immunogenicity.[1][2] Consequently, regulatory bodies require detailed characterization and consistent monitoring of glycosylation patterns throughout the drug development and manufacturing process. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection is a powerful and widely adopted method for profiling released N-glycans.[3][4] The use of well-characterized glycan standards is essential for reliable peak identification, system suitability testing, and achieving accurate quantification.
This document describes the application of a core N-glycan pentasaccharide as an external standard for the analysis of N-glycans released from glycoproteins. This pentasaccharide, composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues (Man3GlcNAc2), represents the fundamental core structure of most N-glycans and serves as an excellent reference for chromatographic profiling.
Application: Quality Control of Monoclonal Antibody Glycosylation This protocol outlines the use of a B-Pentasaccharide standard in a typical workflow for analyzing the N-glycan profile of a therapeutic monoclonal antibody. The standard is used to:
-
Confirm system suitability and performance.
-
Normalize retention times for consistent peak identification across different runs and systems.
-
Serve as a reference for relative quantification of different glycoforms.
Experimental Workflow and Protocols
The overall workflow involves the enzymatic release of N-glycans from the glycoprotein, fluorescent labeling of the released glycans, purification, and subsequent analysis by HILIC-HPLC.
References
- 1. Glycan analysis of therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for rapid glycan profiling of therapeutic monoclonal antibodies | FDA [fda.gov]
- 3. Rapid Preparation of Released N-Glycans for HILIC Analysis Using a Labeling Reagent that Facilitates Sensitive Fluorescence and ESI-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing B-Pentasaccharide Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the chemical synthesis of B-Pentasaccharide, a heparin-like pentasaccharide with anticoagulant properties.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most challenging and critical steps are the stereoselective glycosylation reactions, particularly the formation of 1,2-cis glycosidic linkages.[1][2] The choice of protecting groups, glycosyl donor, acceptor, and reaction conditions are all major determinants of the anomeric selectivity and overall yield.[2][3]
Q2: Which protecting group strategy is recommended for a convergent synthesis?
A2: A robust protecting group strategy is essential for synthesizing complex oligosaccharides like this compound.[4] An orthogonal strategy, using a combination of protecting groups that can be removed under different specific conditions (e.g., Benzyl ethers, acyl esters, silyl ethers), is highly recommended. This allows for the selective deprotection of hydroxyl groups for chain elongation without affecting other parts of the molecule.
Q3: What are the common challenges in purifying the final this compound product?
A3: Purification is a significant challenge due to the high polarity of the final compound and the presence of closely related impurities, such as deletion sequences (n-1 mers). Common methods include size-exclusion chromatography, ion-exchange chromatography (for sulfated compounds), and reverse-phase HPLC after derivatization. Achieving high purity often requires multiple chromatographic steps.
Troubleshooting Guide
Low Glycosylation Yield
Q: My glycosylation reaction yield is consistently low (<40%). What are the potential causes and how can I improve it?
A: Low glycosylation yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Glycosyl Donor or Acceptor:
-
Cause: The glycosyl donor (e.g., a thioglycoside) may not be sufficiently activated, or the acceptor hydroxyl group may be sterically hindered or poorly nucleophilic. Electron-withdrawing protecting groups (like acyl groups) can deactivate a donor.
-
Solution:
-
Confirm the purity and integrity of both donor and acceptor via NMR and Mass Spectrometry.
-
Increase the equivalents of the glycosyl donor relative to the acceptor (from 1.2 eq. to 2.0 eq.).
-
Switch to a more reactive glycosyl donor (e.g., trichloroacetimidate) or a more potent promoter system (e.g., NIS/TfOH for thioglycosides).
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, reaction time, and solvent can dramatically influence the reaction outcome. Excessively high temperatures can lead to the degradation of the activated donor intermediate.
-
Solution:
-
Temperature Optimization: Perform the reaction at a lower initial temperature (e.g., -78°C or -60°C) and allow it to warm slowly to a defined temperature (e.g., -20°C or 0°C). Systematically screening the final temperature is crucial.
-
Solvent Effects: The choice of solvent can influence the stereoselectivity and yield. Dichloromethane (DCM) is common, but sometimes a mixture of solvents like DCM/diethyl ether can improve results.
-
-
-
Presence of Water:
-
Cause: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor or the promoter.
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried.
-
Use freshly distilled, anhydrous solvents.
-
Co-evaporate the donor and acceptor with anhydrous toluene to remove trace water before reaction.
-
Use freshly activated molecular sieves (3Å or 4Å) in the reaction mixture.
-
-
Poor Stereoselectivity (Formation of Anomeric Mixtures)
Q: I am obtaining a mixture of α and β anomers instead of the desired 1,2-trans product. How can I improve stereoselectivity?
A: Achieving high stereoselectivity is critical and is primarily influenced by the choice of protecting group at the C-2 position of the glycosyl donor.
Potential Causes & Solutions:
-
Lack of Neighboring Group Participation:
-
Cause: The formation of a 1,2-trans glycosidic bond is best achieved by using a "participating" protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group. This group forms a cyclic oxonium ion intermediate that shields one face of the molecule, directing the acceptor to attack from the opposite face.
-
Solution: Replace any non-participating group at C-2 (like a benzyl ether) with a participating acyl-type group on your glycosyl donor.
-
-
Reaction Conditions Favoring Anomerization:
-
Cause: Certain promoter systems or prolonged reaction times at higher temperatures can lead to the equilibration of the anomeric center, resulting in mixed stereoisomers.
-
Solution:
-
Use a promoter system known to favor the desired outcome.
-
Monitor the reaction closely by TLC and quench it as soon as the donor is consumed to prevent anomerization.
-
Lowering the reaction temperature can often improve selectivity.
-
-
Unexpected Side Products
Q: I am observing significant formation of a side product identified as a trehalose-type dimer or orthoester. What is causing this and how can it be prevented?
A: The formation of these side products points to specific competing reaction pathways.
Potential Causes & Solutions:
-
Orthoester Formation:
-
Cause: This typically occurs when using a C-2 acyl participating group. The acceptor alcohol can attack the intermediate acyloxonium ion at the carbonyl carbon instead of the anomeric carbon. This is more common with highly reactive acceptors.
-
Solution:
-
Modify the reaction conditions. Running the reaction at lower temperatures can disfavor orthoester formation.
-
If the problem persists, consider using a different participating group at C-2 that is less prone to orthoester formation.
-
-
-
Glycosyl Donor Dimerization (Trehalose-type):
-
Cause: If the glycosyl donor is activated but the acceptor is not sufficiently reactive, the activated donor may react with another molecule of the donor that has been hydrolyzed by trace moisture, acting as an acceptor.
-
Solution:
-
Ensure the reaction is strictly anhydrous.
-
Check the reactivity of the acceptor. If it is a particularly hindered or deactivated alcohol, a more forceful activation method or a longer reaction time at low temperature may be required.
-
-
Data Presentation: Glycosylation Condition Optimization
The following table summarizes typical conditions for a thioglycoside activation step in this compound synthesis, illustrating the effect of different promoters and temperatures on yield and stereoselectivity.
| Entry | Glycosyl Donor | Acceptor | Promoter System (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenyl Thioglycoside | Primary Alcohol | NIS (1.5), TfOH (0.1) | DCM | -60 to -20 | 2 | 75 | >20:1 |
| 2 | Phenyl Thioglycoside | Primary Alcohol | DMTST (2.0) | DCM | -40 to 0 | 3 | 68 | 15:1 |
| 3 | Phenyl Thioglycoside | Secondary Alcohol | NIS (2.0), TfOH (0.2) | DCM | -78 to -30 | 4 | 55 | >20:1 |
| 4 | Phenyl Thioglycoside | Secondary Alcohol | CuBr₂ (2.5), TfOH (0.5) | DCE | -20 to 25 | 5 | 65 | 10:1 |
| 5 | Ethyl Thioglycoside | Primary Alcohol | NIS (1.5), TfOH (0.1) | DCM | -60 to -20 | 1.5 | 82 | >20:1 |
Abbreviations: NIS (N-Iodosuccinimide), TfOH (Trifluoromethanesulfonic acid), DMTST (Dimethyl(methylthio)sulfonium triflate), DCM (Dichloromethane), DCE (Dichloroethane).
Experimental Protocols
Standard Protocol for NIS/TfOH Promoted Glycosylation
This protocol describes a general procedure for the coupling of a thioglycoside donor with a glycosyl acceptor.
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3-di-O-benzoyl-4-O-benzyl-1-thio-α-L-idopyranuronate) (1.2 equiv.)
-
Glycosyl Acceptor (e.g., Benzyl 2-azido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside) (1.0 equiv.)
-
N-Iodosuccinimide (NIS) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4Å, powdered)
-
Trifluoromethanesulfonic acid (TfOH) solution (0.1 M in DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Add the glycosyl donor (1.2 eq) and glycosyl acceptor (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Aseptically add activated 4Å molecular sieves (approx. 1 g per mmol of acceptor).
-
Seal the flask with septa and purge with argon for 15 minutes.
-
Via syringe, add anhydrous DCM to dissolve the reagents (to a final acceptor concentration of ~0.05 M).
-
Stir the mixture at room temperature for 30 minutes under argon.
-
Cool the reaction mixture to the desired starting temperature (e.g., -60°C) using a cryocooler or a dry ice/acetone bath.
-
Add solid NIS (1.5 eq) to the cold suspension in one portion under a positive flow of argon.
-
Stir the mixture for 15 minutes.
-
Add the TfOH solution (0.2 eq) dropwise via syringe over 5 minutes. The solution will typically turn dark brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the glycosyl donor is consumed (typically 1-3 hours), quench the reaction by adding triethylamine (Et₃N) or pyridine (approx. 5 eq relative to TfOH).
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (until the organic layer is colorless) and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the desired disaccharide.
Visualizations
Caption: Convergent synthesis workflow for this compound.
Caption: Troubleshooting logic for low glycosylation yield.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: B-Pentasaccharide Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of B-Pentasaccharides.
Frequently Asked Questions (FAQs)
Q1: What is B-Pentasaccharide and why is its purification important?
A1: this compound is a specific sequence of five sugar units that constitutes the minimal antithrombin-binding region of heparin.[1][2] Its purification is critical for the development of anticoagulant drugs, as even minor impurities can significantly impact the safety and efficacy of the final therapeutic product.[3][4][5]
Q2: What are the most common methods for this compound purification?
A2: The most prevalent methods for this compound purification are chromatographic techniques. These include ion-exchange chromatography (IEC), size-exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC). Often, a combination of these methods is employed to achieve the desired level of purity.
Q3: What are the main challenges encountered during this compound purification?
A3: Researchers often face challenges such as low yield, poor resolution of the target pentasaccharide from other oligosaccharides, the presence of closely related impurities, and batch-to-batch variability. These challenges arise from the inherent complexity and heterogeneity of the source material.
Q4: How is the purity of this compound assessed?
A4: The purity of this compound is typically assessed using a combination of analytical techniques, including HPLC, capillary electrophoresis (CE), and mass spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation and to ensure the absence of structural isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound purification experiments.
Issue 1: Low Yield
Q: I am experiencing a significant loss of my this compound product during purification. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common problem in multi-step purification processes. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatography Conditions | - Flow Rate: For affinity and ion-exchange chromatography, a lower flow rate during sample loading can improve binding efficiency. - Buffer pH and Ionic Strength: Ensure the pH and salt concentration of your buffers are optimized for the binding and elution of the this compound to the specific column matrix. |
| Product Loss During Buffer Exchange/Desalting | - Membrane Cut-off: If using ultrafiltration, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the pentasaccharide. - Precipitation: Product may precipitate if the buffer conditions are changed too rapidly. Consider a more gradual buffer exchange. |
| Incomplete Elution from Column | - Elution Gradient: A steeper or step-wise elution gradient may be necessary to fully recover the bound product. - Column Regeneration: Ensure the column is properly regenerated between runs to prevent carryover and maintain binding capacity. |
| Degradation of the Pentasaccharide | - pH and Temperature: B-Pentasaccharides can be susceptible to degradation at extreme pH values or high temperatures. Maintain appropriate conditions throughout the purification process. |
Issue 2: Poor Resolution
Q: My chromatograms show overlapping peaks, and I am unable to separate the this compound from other impurities. How can I improve the resolution?
A: Achieving high resolution is key to obtaining a pure product. Here are some strategies to enhance peak separation.
| Parameter to Optimize | Suggested Adjustments |
| Chromatography Column | - Stationary Phase: Select a resin with a smaller bead size for higher efficiency. For SEC, choose a matrix with an optimal pore size for the molecular weight of the pentasaccharide. - Column Length: Increasing the column length can improve separation. |
| Mobile Phase | - Gradient Slope: A shallower gradient in IEC or HPLC can improve the separation of closely eluting species. - Ionic Strength: In SEC, using a mobile phase with a higher ionic strength (>30 mM) can minimize charge-repulsion effects and improve size-based separation. |
| Flow Rate | - A lower flow rate generally leads to better resolution by allowing more time for equilibrium between the mobile and stationary phases. |
| Sample Load | - Overloading the column can lead to peak broadening and poor resolution. Reduce the amount of sample loaded onto the column. |
Issue 3: Presence of Impurities
Q: My final product contains unacceptable levels of impurities. How can I identify and remove them?
A: Impurity profiling is a critical aspect of drug development. A systematic approach is necessary to identify and eliminate these contaminants.
Impurity Identification and Removal Strategy
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography (AEC) for this compound Purification
This protocol provides a general methodology for the purification of this compound using a strong anion-exchange (SAX) column.
-
Column Equilibration:
-
Equilibrate a SAX-HPLC column (e.g., ProPac PA1) with a low-salt buffer (e.g., Milli-Q water adjusted to pH 3.0) for at least 5 column volumes or until the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in the low-salt buffer.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Sample Loading:
-
Inject the prepared sample onto the equilibrated column.
-
-
Elution:
-
Elute the bound oligosaccharides using a linear gradient of a high-salt buffer (e.g., 0.5 M to 1.0 M NaCl in the starting buffer) over a specified time (e.g., 120 minutes) at a constant flow rate (e.g., 1 mL/min).
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector at 232 nm (for unsaturated oligosaccharides resulting from enzymatic digestion).
-
Collect fractions corresponding to the peaks of interest.
-
-
Analysis:
-
Analyze the collected fractions using analytical HPLC or other characterization methods to identify the fractions containing the pure this compound.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for Oligosaccharide Separation
This protocol describes a general method for separating oligosaccharides based on their size.
-
Column and System Preparation:
-
Select an SEC column with a fractionation range suitable for small oligosaccharides (e.g., Superdex 75).
-
Equilibrate the column with the chosen mobile phase (e.g., 0.2 M ammonium hydrogen carbonate) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Centrifuge or filter the sample to remove any aggregates or particulates.
-
-
Sample Injection:
-
Inject a small volume of the prepared sample onto the column to avoid overloading.
-
-
Isocratic Elution:
-
Elute the sample with the mobile phase at a constant flow rate. Molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.
-
-
Detection and Fraction Collection:
-
Monitor the eluate using a UV detector (e.g., 232 nm) or a refractive index (RI) detector.
-
Collect fractions as the peaks elute.
-
-
Analysis and Pooling:
-
Analyze the collected fractions to determine which contain the purified this compound.
-
Pool the relevant fractions for further processing.
-
Data Presentation
Table 1: Comparison of Common Chromatography Techniques for this compound Purification
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| Anion-Exchange Chromatography (AEC) | Based on net negative charge of the sulfated oligosaccharide. | Removal of less or more highly charged species. | High resolving power for molecules with different charges. | Resolution can be affected by small changes in pH and ionic strength. |
| Size-Exclusion Chromatography (SEC) | Based on hydrodynamic volume (size and shape). | Separation of pentasaccharides from larger or smaller oligosaccharides and desalting. | Gentle method that preserves the biological activity of the molecule. | Lower resolution compared to other chromatography methods. |
| High-Performance Liquid Chromatography (HPLC) | Can be based on various principles including ion-exchange, reversed-phase, or normal-phase. | High-resolution separation and final polishing steps. | High speed, efficiency, and sensitivity. | Can be expensive and may require specialized equipment. |
Visualizations
General this compound Purification Workflow
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Current trends and challenges in the downstream purification of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Troubleshooting side reactions in B-Pentasaccharide glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of B-Pentasaccharides.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in B-Pentasaccharide glycosylation can arise from several factors. A systematic approach to troubleshooting is essential.[1] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reactivity of the glycosyl donor or acceptor, suboptimal activation conditions, or a deactivated catalyst.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include hydrolysis of the glycosyl donor, formation of orthoesters, and protecting group migration.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in glycosylation efficiency. Conditions that are too harsh can lead to product degradation, while conditions that are too mild may result in an incomplete reaction.[1]
To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and activator concentration. Lower temperatures often improve stereoselectivity, while different solvents can influence both yield and stereoselectivity.[2]
-
Use a More Reactive Donor/Acceptor: If possible, consider using a glycosyl donor with "arming" protecting groups (e.g., benzyl ethers) to increase its reactivity.[3]
-
Ensure Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves is highly recommended.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and identify the optimal reaction time.
Q2: I am observing a mixture of α and β anomers in my product. How can I increase the selectivity for the β-anomer?
A2: Achieving high β-selectivity is a common challenge in glycosylation. The formation of an anomeric mixture is often a result of the reaction proceeding through an SN1-like mechanism involving an oxocarbenium ion intermediate. To favor the formation of the β-anomer:
-
Neighboring Group Participation: Utilize a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group. This group can form a cyclic intermediate that blocks the α-face of the sugar, directing the glycosyl acceptor to attack from the β-face.
-
Solvent Effects: Nitrile solvents, such as acetonitrile, can promote the formation of β-glycosides.
-
Temperature Control: Lowering the reaction temperature can often enhance β-selectivity.
-
Promoter System: The choice of promoter can significantly influence the stereochemical outcome. Experiment with different Lewis acids or activators.
Q3: I suspect a protecting group is migrating during the reaction. How can I confirm this and what can be done to prevent it?
A3: Acyl group migration, particularly from a C-4 hydroxyl to a C-6 hydroxyl or vice versa, is a known side reaction.
-
Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method to confirm acyl migration. A detailed 2D-NMR analysis (COSY, HSQC, HMBC) can help elucidate the exact position of the acyl group.
-
Prevention:
-
Choice of Protecting Group: Employ bulkier acyl groups (e.g., pivaloyl) which are less prone to migration.
-
Orthogonal Protecting Groups: Utilize a set of protecting groups that can be removed under different conditions, minimizing the chances of unintended deprotection and subsequent migration.
-
Reaction Conditions: Avoid strongly basic or acidic conditions during workup and purification if acyl groups are present.
-
Q4: How do I remove the trichloroacetamide byproduct from my reaction mixture after using a trichloroacetimidate donor?
A4: The trichloroacetamide byproduct can often co-elute with the desired product during column chromatography. A simple and effective method for its removal is a basic wash during the reaction workup.
Troubleshooting Guides
Issue 1: Incomplete Glycosylation Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted glycosyl donor and/or acceptor.
-
Low isolated yield of the desired pentasaccharide.
Workflow for Troubleshooting:
Caption: Workflow for troubleshooting an incomplete glycosylation reaction.
Detailed Methodologies:
-
Protocol for Verifying Reagent Quality:
-
Glycosyl Donor/Acceptor: Check the purity of your starting materials by NMR and Mass Spectrometry. Ensure they have been stored under appropriate conditions (e.g., desiccated, protected from light).
-
Activator/Promoter: Use a freshly opened bottle or a properly stored aliquot of the Lewis acid or activator. Some activators are sensitive to moisture and can lose activity over time.
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Issue 2: Formation of Orthoester Byproduct
Symptoms:
-
A new spot appears on the TLC plate, often with a similar polarity to the desired product.
-
NMR analysis of the crude product shows characteristic signals for an orthoester (e.g., a singlet around 1.2-1.5 ppm for the methyl group of an acetyl orthoester).
Workflow for Troubleshooting:
Caption: Workflow for addressing orthoester byproduct formation.
Detailed Methodologies:
-
Protocol for Acidic Treatment to Convert Orthoester:
-
After the glycosylation reaction, quench the reaction as usual.
-
After workup, dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a mild Lewis acid (e.g., TMSOTf) or a Brønsted acid (e.g., camphorsulfonic acid) at 0 °C.
-
Stir the reaction and monitor the conversion of the orthoester to the desired glycoside by TLC.
-
Once the conversion is complete, quench the acid, perform an aqueous workup, and purify by column chromatography.
-
Issue 3: Cleavage of Glycosidic Bonds
Symptoms:
-
Appearance of smaller oligosaccharide fragments or monosaccharides on TLC or LC-MS analysis of the crude product or after a deprotection step.
-
Lower than expected molecular weight ions in the mass spectrum.
Workflow for Troubleshooting:
Caption: Workflow for troubleshooting glycosidic bond cleavage.
Detailed Methodologies:
-
Protocol for Catalytic Transfer Hydrogenation for Benzyl Group Removal:
-
Dissolve the benzylated pentasaccharide in a mixture of methanol and ethyl acetate.
-
Add a hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the deprotected pentasaccharide.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for glycosylation reactions, providing a baseline for comparison and optimization.
| Glycosyl Donor Type | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Trichloroacetimidate | Disaccharide | TMSOTf | DCM | -20 | 2 | 85 | 1:5 | Fictional Example |
| Thioglycoside | Monosaccharide | NIS/TfOH | DCM/Et2O | 0 | 4 | 78 | >1:20 | Fictional Example |
| Glycosyl Bromide | Trisaccharide | AgOTf | Toluene | 25 | 12 | 65 | 1:3 | Fictional Example |
| Orthoester | Monosaccharide | CSA | DCE | 40 | 1 | 75 (β) | - |
Note: The data in this table are illustrative and may not be directly applicable to all this compound syntheses. Optimization is often required for each specific reaction.
Experimental Protocols
Protocol 1: Removal of Trichloroacetamide Byproduct
-
Reaction Quench: After the glycosylation reaction is complete (as determined by TLC), quench the reaction by adding a solid base such as sodium bicarbonate or triethylamine.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic layer to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Shake the separatory funnel gently to avoid emulsion formation. Allow the layers to separate and discard the aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M NaOH solution one more time.
-
Neutralization: Wash the organic layer with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Proceed with column chromatography for further purification of the desired product.
Protocol 2: General Procedure for Benzyl Ether Deprotection via Hydrogenolysis
-
Dissolution: Dissolve the benzylated pentasaccharide in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 10-20% by weight of the substrate).
-
Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the deprotection by TLC or LC-MS until all starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected pentasaccharide.
-
Purification: If necessary, purify the product further by a suitable method such as size-exclusion chromatography or reversed-phase HPLC.
References
Improving the stability of B-Pentasaccharide for in vitro assays
Welcome to the technical support center for improving the stability of B-Pentasaccharide for in vitro assays. This guide is designed for researchers, scientists, and drug development professionals using antithrombin-binding pentasaccharides, such as fondaparinux, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to pentasaccharide stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound stock solutions?
A1: this compound (e.g., fondaparinux) solutions should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F)[1][2]. Short-term exposure to temperatures between 15°C and 30°C (59°F to 86°F) is generally acceptable[1]. While some specific formulations may allow for refrigeration, it is critical to avoid freezing the solution, as this can affect its stability[3][4]. For long-term storage, always refer to the manufacturer's specific instructions.
Q2: What are the primary degradation pathways for this compound, and what factors accelerate them?
A2: The primary chemical degradation pathways for heparin-like pentasaccharides involve:
-
Desulfation: The loss of sulfo groups, particularly N-sulfo groups, which are critical for antithrombin binding and anticoagulant activity. This process is accelerated by heat and acidic conditions.
-
Hydrolysis of Glycosidic Linkages: Cleavage of the bonds between the sugar units can occur, leading to fragmentation of the pentasaccharide. This is also promoted by heat and acidic pH.
These degradation processes result in a loss of biological activity, which is typically measured by a decrease in anti-Factor Xa (anti-FXa) activity.
Q3: Which buffer system is recommended for diluting this compound for in vitro assays?
A3: For short-term use (e.g., preparing working solutions for an assay), diluting the this compound in 0.9% saline is a stable option for up to 24 hours when stored in plastic containers. If using a buffered solution, a neutral pH (around 7.0-7.4) is recommended to minimize acid-catalyzed degradation like desulfation. Avoid strongly acidic or basic buffers. When diluted in 5% dextrose, a small loss of activity (3-5%) has been observed over 24 hours.
Q4: Can components in my assay, such as plasma or serum, affect the stability and activity of this compound?
A4: Yes, biological matrices can significantly influence this compound activity.
-
Antithrombin (AT) Concentration: this compound exerts its anticoagulant effect by binding to and activating AT. Therefore, the concentration of active AT in your sample (e.g., plasma) is a critical determinant of the measured anti-FXa activity. Low levels of AT will result in a correspondingly low pentasaccharide activity, not because the pentasaccharide is degraded, but because its cofactor is limited.
-
Binding Proteins: Fondaparinux binds highly and specifically to AT (>94%) and does not significantly bind to other plasma proteins like albumin. This specificity minimizes interference from other plasma components.
-
Sample Quality: Hemolysis, high bilirubin, and high lipid content in plasma samples can interfere with the chromogenic anti-FXa assay, potentially leading to inaccurate, often falsely low, results.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro assays involving this compound.
Problem 1: Lower-than-expected or no anti-FXa activity.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock | 1. Verify the storage conditions of your stock solution. Ensure it was not frozen or exposed to high temperatures or acidic pH. 2. Prepare a fresh dilution from a new or validated lot of this compound. |
| Low Antithrombin (AT) in Plasma Sample | 1. The anti-FXa assay is dependent on AT. If using plasma with suspected low AT levels, the assay will underestimate pentasaccharide concentration. 2. Use an anti-FXa assay kit that supplies exogenous AT in its reagents to normalize for AT deficiency in the sample. |
| Incorrect Assay Calibration | 1. Ensure you are using a calibrator curve prepared with the same this compound you are testing (e.g., a fondaparinux calibrator for fondaparinux samples). Using a low-molecular-weight heparin (LMWH) calibrator will yield inaccurate results. |
| Interference from Sample Matrix | 1. Visually inspect plasma samples for signs of hemolysis (red), icterus (dark yellow/brown), or lipemia (cloudy). 2. If interference is suspected, follow your assay kit's instructions for handling such samples, which may involve special processing or noting the potential for inaccurate results. |
| Improper Sample Handling | 1. Ensure plasma was prepared by double centrifugation to be platelet-poor. Platelet Factor 4 (PF4) released from activated platelets can interfere with the assay. |
Problem 2: High variability between replicate measurements.
| Possible Cause | Troubleshooting Step |
| Improper Mixing | 1. Ensure thorough but gentle mixing of all reagents and samples. Avoid vigorous vortexing that could denature proteins. |
| Inconsistent Pipetting | 1. Use calibrated pipettes and proper technique, especially for small volumes. Pre-wetting pipette tips can improve accuracy. |
| Temperature Fluctuations | 1. Allow all reagents and samples to reach the recommended assay temperature (e.g., 37°C for incubation steps) before starting the assay. Use a calibrated incubator or water bath. |
| Edge Effects in Microplate | 1. If using a 96-well plate, avoid using the outer wells, which are more susceptible to evaporation and temperature variation. Alternatively, fill the outer wells with buffer or water. |
Data and Experimental Protocols
Table 1: Storage and Handling Recommendations for Fondaparinux
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | Optimal for maintaining chemical stability. | |
| Freezing | Do Not Freeze | Can compromise the integrity of the solution/formulation. | |
| Diluent for Working Solution | 0.9% Saline | Stable for at least 24 hours in plastic containers. | |
| pH of Assay Buffer | Neutral (pH ~7.0-7.4) | Avoids acid-catalyzed desulfation and hydrolysis. | |
| Biological Matrix Handling | Use platelet-poor plasma (double centrifugation). | Minimizes interference from Platelet Factor 4. |
Table 2: Impact of Assay Conditions on this compound (Fondaparinux) Activity
| Condition | Effect on Measured Anti-FXa Activity | Explanation | Citations |
| Low Antithrombin (AT) Level in Sample | Decreased Activity | AT is an essential cofactor for pentasaccharide activity. A 50% reduction in AT can lead to a 20% loss of fondaparinux activity. | |
| High Bilirubin, Lipids, or Hemolysis | Decreased Activity (Falsely Low) | Interferes with the optical reading of chromogenic assays. | |
| Use of LMWH Calibrator | Inaccurate Quantification | The dose-response curve for LMWH is different from fondaparinux, leading to errors of 20-40%. | |
| Elevated Temperature (e.g., >65°C) | Decreased Activity (Permanent) | Accelerates chemical degradation (desulfation, fragmentation). | |
| Acidic pH | Decreased Activity (Permanent) | Accelerates hydrolysis of glycosidic bonds and loss of sulfo groups. |
Protocol: Assessment of this compound Stability by Anti-Factor Xa Assay
This protocol outlines a method to evaluate the stability of a this compound solution under specific stress conditions (e.g., temperature, pH).
1. Materials:
-
This compound stock solution
-
This compound calibrators and controls
-
Chromogenic anti-Factor Xa assay kit (ensure it is suitable for fondaparinux/LMWH and contains exogenous AT for accurate measurement)
-
Pooled normal human plasma (double-centrifuged)
-
Buffers of varying pH for stress testing (e.g., pH 5.0, 7.4, 9.0)
-
Calibrated incubators or water baths
-
Spectrophotometer (microplate reader)
-
Calibrated pipettes and appropriate labware
2. Procedure:
-
Sample Preparation (Stress Conditions):
-
Dilute the this compound stock to a working concentration (e.g., 1 µg/mL) in the different buffers to be tested. Also prepare a control sample in a neutral, stable buffer (e.g., saline or pH 7.4 buffer).
-
Aliquot the samples for each time point and stress condition.
-
Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
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At each designated time point (e.g., 0, 1, 4, 8, 24 hours), remove one aliquot from each condition and immediately cool on ice to stop further degradation. Store at -20°C or below until analysis.
-
-
Anti-Factor Xa Assay:
-
On the day of analysis, thaw all samples (including time zero controls) and the assay reagents. Bring everything to room temperature.
-
Prepare the this compound calibrator curve according to the kit manufacturer's instructions, using the provided calibrators.
-
Spike the stressed pentasaccharide samples into pooled normal plasma to achieve a final concentration within the linear range of the assay.
-
Perform the anti-FXa assay following the kit protocol precisely. This typically involves incubating the plasma sample with excess Factor Xa and antithrombin, followed by the addition of a chromogenic substrate.
-
Read the absorbance at the specified wavelength (commonly 405 nm).
-
-
Data Analysis:
-
Construct the calibration curve by plotting absorbance vs. calibrator concentration.
-
Calculate the concentration of this compound in each of your unknown samples from the calibration curve.
-
Express the stability at each time point/condition as a percentage of the activity of the time-zero control sample.
-
Plot the percent remaining activity versus time for each stress condition.
-
Visualizations
Logical Workflow for Troubleshooting Low Anti-FXa Activity
This compound Degradation Pathway
Experimental Workflow for Stability Assessment
References
Optimization of protecting group strategy for B-Pentasaccharide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of B-Pentasaccharides. The information is tailored to address specific experimental challenges related to the optimization of protecting group strategies.
Troubleshooting Guides
This section addresses common problems encountered during B-Pentasaccharide synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Stereoselectivity (Formation of α- and β-anomers) | Insufficient neighboring group participation. | - Utilize a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl (Ac) or benzoyl (Bz) group, to favor the formation of 1,2-trans-glycosidic linkages.[1][2][3] - For 1,2-cis linkages, non-participating groups like benzyl (Bn) ethers are necessary, but stereocontrol is more challenging and may require optimization of reaction conditions (e.g., low temperature, specific solvents).[4] |
| Torsional effects from cyclic protecting groups. | - The 4,6-O-benzylidene group can influence stereoselectivity by restricting the conformational flexibility of the pyranose ring.[2] Consider alternative protecting groups if undesired stereoisomers are a major product. | |
| Poor Glycosylation Yield | Low reactivity of glycosyl donor or acceptor. | - "Arming" and "disarming" strategies can modulate donor reactivity. Electron-withdrawing groups (e.g., esters) are "disarming," while electron-donating groups (e.g., ethers) are "arming." - The O-2 acyl group on a glycosyl acceptor can sterically and electronically hinder 3-O-glycosylation. A temporary protecting group that can be removed prior to the key glycosylation may be necessary. |
| Steric hindrance at the glycosylation site. | - Optimize the protecting groups on both the donor and acceptor to minimize steric clash. Bulky protecting groups near the reactive hydroxyl can impede the reaction. | |
| Difficulty in Selective Deprotection (Loss of Orthogonality) | Incompatible protecting groups. | - A well-designed orthogonal protecting group strategy is crucial. This involves selecting groups that can be removed under specific conditions without affecting others. For example, using acid-labile (e.g., tert-butyl ether), base-labile (e.g., Fmoc), and hydrogenolysis-cleavable (e.g., benzyl ester) groups in the same molecule. |
| Harsh deprotection conditions affecting other parts of the molecule. | - Employ milder deprotection reagents or conditions. For instance, some ester groups can be removed via hydrogenolysis through intramolecular lactonization, avoiding strong acids or bases. | |
| Incomplete Global Deprotection | Stability of "permanent" protecting groups. | - Global deprotection, often the final step, can be challenging. For example, tert-butyldiphenylsilyl (TBDPS) groups may not be removed under Birch metal dissolving conditions. A multi-step deprotection sequence might be required. |
| Complex mixture of partially deprotected products. | - This often results from incompatible protecting groups or non-optimal reaction conditions. Re-evaluate the entire protecting group strategy to ensure compatibility in the final deprotection steps. |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a protecting group strategy for this compound synthesis?
A1: The ideal strategy relies on a selection of orthogonal protecting groups that allow for selective removal at different stages of the synthesis. Key considerations include:
-
Stereoselectivity: The protecting group at the C-2 position of the glycosyl donor is critical for controlling the stereochemical outcome of the glycosylation. Participating groups like acyl esters favor β-linkages.
-
Reactivity: Protecting groups influence the reactivity of the glycosyl donor and acceptor. A balance must be struck to ensure efficient coupling.
-
Orthogonality: Each protecting group should be removable under specific conditions that do not affect other protecting groups present in the molecule.
-
Global Deprotection: The "permanent" protecting groups must be removable at the end of the synthesis without degrading the final product.
Q2: How can I achieve a β-mannosidic linkage, which is notoriously difficult?
A2: The formation of β-mannosidic linkages is challenging due to the axial orientation of the C-2 substituent, which disfavors participation from a C-2 protecting group. A common strategy involves using a 4,6-O-benzylidene protecting group on the mannosyl donor. This cyclic protecting group restricts the conformation of the pyranose ring, which can favor the formation of an α-triflate intermediate that is then attacked by the acceptor from the β-face.
Q3: What is the role of "participating" vs. "non-participating" groups?
A3:
-
Participating groups , typically acyl groups (e.g., acetate, benzoate) at the C-2 position, form a cyclic intermediate (an oxocarbenium ion) during glycosylation. This intermediate shields one face of the molecule, directing the incoming nucleophile (the acceptor's hydroxyl group) to the opposite face, resulting in a 1,2-trans glycosidic linkage (e.g., a β-glucoside or α-mannoside).
-
Non-participating groups , such as benzyl ethers, do not form this cyclic intermediate. Their use is necessary for the synthesis of 1,2-cis glycosides, although achieving high stereoselectivity can be more challenging and highly dependent on reaction conditions.
Q4: Can you provide an example of an orthogonal protecting group strategy in a pentasaccharide synthesis like Fondaparinux?
A4: The synthesis of Fondaparinux, an anticoagulant pentasaccharide, is a classic example of a complex synthesis requiring a meticulous protecting group strategy. A convergent [3+2] coupling approach is often used. The strategy involves:
-
Acetyl (Ac) and Benzoyl (Bz) groups: Used as participating groups to ensure 1,2-trans glycosidic linkages and for selective O-sulfation later in the synthesis.
-
Benzyl (Bn) ethers: Employed as "permanent" protecting groups for hydroxyls not involved in glycosylation, removable by hydrogenolysis in a final step.
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Azido (N3) groups: Serve as precursors to the amine functionalities that will be N-sulfated.
-
Acid-labile groups: Can be used for temporary protection.
This combination allows for the selective deprotection and modification of specific hydroxyl and amino groups throughout the synthesis.
Experimental Protocols
General Protocol for a TMSOTf-mediated Glycosylation
This protocol is a generalized procedure for the coupling of a glycosyl donor and acceptor, a key step in oligosaccharide synthesis.
-
Preparation: The glycosyl donor and acceptor are dried under high vacuum for several hours. The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
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Reaction Setup: The glycosyl donor and acceptor are dissolved in a dry, aprotic solvent (e.g., dichloromethane, DCM) in a flame-dried flask. Molecular sieves (e.g., 4 Å) are often added to ensure anhydrous conditions.
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Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C, 0 °C, or as optimized for the specific substrates).
-
Promoter Addition: A solution of the promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise to the stirred reaction mixture.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched by the addition of a base, such as triethylamine or pyridine.
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Workup: The reaction mixture is diluted with a suitable organic solvent and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the desired oligosaccharide.
Visualizations
Caption: General workflow for this compound synthesis.
References
Addressing solubility issues of B-Pentasaccharide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with B-Pentasaccharide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
A1: this compound, likely referring to Blood Group B pentasaccharide (CAS 72468-43-0), is a complex carbohydrate.[1][2][3][] Its solubility in aqueous solutions is crucial for a variety of experimental and therapeutic applications, as it dictates the concentration that can be achieved in a formulation, impacting bioavailability and efficacy.[5]
Q2: I am having trouble dissolving this compound in water. What are the initial steps I should take?
A2: Difficulty in dissolving complex oligosaccharides is a common issue. Start by ensuring you are using a high-purity solvent (e.g., distilled or deionized water). Gentle agitation and slight warming of the solvent can aid dissolution. It is also important to add the this compound powder to the solvent gradually while stirring to prevent clumping.
Q3: What factors can influence the aqueous solubility of this compound?
A3: Several factors can affect the solubility of oligosaccharides like this compound:
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Temperature: Generally, the solubility of carbohydrates increases with temperature.
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pH: The pH of the solution can influence the charge of the molecule and its interaction with the solvent.
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Particle Size: Smaller particle sizes increase the surface area available for solvation, which can lead to faster dissolution.
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Purity of this compound: Impurities can affect solubility.
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Presence of other solutes: Salts and other molecules in the solution can either increase or decrease solubility.
Q4: Can I use organic co-solvents to improve the solubility of this compound?
A4: Yes, using water-miscible organic co-solvents can enhance the solubility of poorly soluble compounds. However, for oligosaccharides, the addition of a less polar solvent like ethanol to an aqueous solution generally decreases solubility. Therefore, this approach should be used with caution and may only be suitable for specific applications where a mixed-solvent system is required.
Q5: Are there any recommended excipients to enhance the solubility of this compound for formulation development?
A5: Yes, several excipients can be used to improve the solubility of complex carbohydrates:
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in aqueous solutions.
-
Polymers: Biocompatible polymers such as Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) can also be used to improve solubility and stability.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can aid in wetting and dispersing the powder, which can facilitate dissolution.
Troubleshooting Guide
This guide addresses common problems encountered when trying to dissolve this compound in aqueous solutions.
Problem 1: The this compound powder is not dissolving completely, and particles are visible.
| Possible Cause | Troubleshooting Step |
| Insufficient mixing or agitation | Increase the stirring speed or use a vortex mixer. Ensure the powder is added slowly to the vortex of the stirred liquid. |
| Solution is saturated | Try increasing the volume of the solvent. If the concentration is fixed, proceed to solubility enhancement techniques. |
| Low temperature | Gently warm the solution. Monitor the temperature to avoid degradation. A water bath set to 30-40°C is a good starting point. |
| Inappropriate pH | Measure the pH of the solution and adjust it. For many oligosaccharides, a neutral to slightly acidic pH is optimal. |
Problem 2: The solution is cloudy or hazy after the powder appears to have dissolved.
| Possible Cause | Troubleshooting Step |
| Formation of fine, undissolved particles | Try filtering the solution through a 0.22 µm or 0.45 µm syringe filter. If the cloudiness is removed, it indicates incomplete dissolution. |
| Aggregation of this compound molecules | Sonication can help to break up aggregates. Use a bath sonicator or a probe sonicator with caution to avoid excessive heating. |
| Presence of insoluble impurities | If possible, obtain a higher purity grade of this compound. |
Problem 3: The this compound precipitates out of solution over time.
| Possible Cause | Troubleshooting Step | | Solution is supersaturated | The initial dissolution may have been achieved under non-equilibrium conditions (e.g., heating). The solution is thermodynamically unstable. Consider preparing a slightly less concentrated solution. | | Change in temperature | Store the solution at a constant temperature. Avoid temperature fluctuations, especially cooling, which can decrease solubility. | | Change in pH | Buffer the solution to maintain a stable pH. Phosphate or citrate buffers are commonly used. | | Instability of the this compound | Investigate the chemical stability of this compound under your storage conditions. Degradation products may be less soluble. Store solutions protected from light and at a low temperature (e.g., 2-8°C) if stability is a concern. |
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Solution of this compound
-
Materials: this compound powder, high-purity water (or desired buffer), magnetic stirrer and stir bar, volumetric flask.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final volume of water or buffer to the volumetric flask.
-
Place the stir bar in the flask and place it on the magnetic stirrer.
-
While stirring, slowly add the this compound powder to the vortex of the liquid.
-
Continue stirring until the powder is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can be applied if necessary.
-
Once dissolved, allow the solution to return to room temperature.
-
Add the remaining solvent to reach the final volume.
-
If necessary, filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
-
Protocol 2: Solubility Enhancement using Sonication
-
Materials: this compound solution with undissolved particles, bath sonicator or probe sonicator.
-
Procedure:
-
Prepare a preliminary suspension of this compound in the aqueous solvent as described in Protocol 1.
-
Place the vessel containing the suspension in a bath sonicator.
-
Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating of the sample. Keep the sample on ice if possible.
-
Visually inspect the solution for the disappearance of particles.
-
If using a probe sonicator, ensure the probe is submerged in the liquid but not touching the sides or bottom of the container. Use a low power setting to start and increase if necessary.
-
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Materials: this compound powder, β-cyclodextrin (or a derivative like HP-β-CD), aqueous solvent, magnetic stirrer.
-
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous solvent. The concentration will depend on the specific cyclodextrin and the desired molar ratio with this compound. A common starting point is a 1:1 molar ratio.
-
Once the cyclodextrin is fully dissolved, slowly add the this compound powder while stirring.
-
Continue stirring until the this compound is dissolved. The formation of an inclusion complex can significantly increase the time required for dissolution.
-
This method is particularly useful for increasing the apparent water solubility of hydrophobic molecules, and its effectiveness for a hydrophilic oligosaccharide like this compound may vary.
-
Data Presentation
Table 1: Factors Affecting this compound Solubility and Recommended Actions
| Factor | General Effect on Oligosaccharide Solubility | Recommended Action to Increase Solubility |
| Temperature | Increases with increasing temperature | Gently warm the solution (e.g., 30-50°C) |
| pH | Dependent on the specific oligosaccharide structure | Experimentally determine the optimal pH by testing a range (e.g., pH 4-8) |
| Agitation | Increased agitation enhances the rate of dissolution | Use vigorous stirring or vortexing |
| Co-solvents (e.g., Ethanol) | Generally decreases solubility in aqueous solutions | Avoid unless required for the specific application |
| Excipients (e.g., Cyclodextrins) | Can increase apparent solubility through complexation | Add a suitable cyclodextrin (e.g., HP-β-CD) to the solution |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Storage and Handling of B-Pentasaccharide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of B-Pentasaccharide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2] Short-term excursions are permissible between 15°C and 30°C (59°F and 86°F).[2] It is crucial to avoid freezing the product.
Q2: What are the ideal humidity conditions for storing this compound?
A2: this compound should be kept in a dry and well-ventilated place.[1] While specific percentage humidity values are not consistently provided in publicly available literature, maintaining a low-humidity environment is critical to prevent hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: Photostability studies on fondaparinux, a synthetic analogue, indicate that the product is not light-sensitive.[3] However, as a general good laboratory practice, it is recommended to store this compound protected from direct sunlight.
Q4: What are the primary degradation pathways for this compound?
A4: The main chemical degradation pathways for this compound and related heparin-derived oligosaccharides are hydrolysis of glycosidic linkages and desulfation. These reactions are typically accelerated by acidic conditions and elevated temperatures. Oxidative degradation is another potential pathway that can affect the stability of the molecule.
Q5: What are the visible signs of this compound degradation?
A5: this compound solutions should be clear and colorless to slightly yellow. Any presence of particulate matter or discoloration of the solution may be an indication of degradation or contamination, and the product should not be used.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity (e.g., reduced anti-Factor Xa activity) | - Hydrolysis: Cleavage of glycosidic bonds due to improper storage at high temperatures or acidic pH. - Desulfation: Loss of sulfate groups, crucial for biological activity, often occurring under acidic conditions. | - Verify that the storage temperature has been consistently maintained between 20°C and 25°C. - Ensure the pH of the solution has remained within the recommended range (typically close to neutral). - Analyze the sample using a stability-indicating HPLC method to check for degradation products. |
| Appearance of unknown peaks in HPLC chromatogram | - Degradation Products: Formation of smaller oligosaccharide fragments from hydrolysis or desulfated species. - Oxidation Products: Formation of oxidized derivatives of the pentasaccharide. | - Conduct a forced degradation study on a reference sample to generate potential degradation products for comparison. - Utilize Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peaks. |
| Changes in the physical appearance of the solution (e.g., color change, precipitation) | - Chemical Degradation: Significant degradation can lead to the formation of insoluble products. - Microbial Contamination: Improper handling can introduce microorganisms. | - Discard the solution immediately. - Review handling and storage procedures to prevent future occurrences. - Ensure the use of sterile techniques when preparing solutions. |
| Inconsistent experimental results | - Sample Instability: Degradation of this compound in the experimental buffer or solution over the course of the experiment. | - Assess the stability of this compound in the specific experimental medium and under the experimental conditions (e.g., temperature, pH). - Prepare fresh solutions for each experiment if instability is suspected. |
Data on Factors Affecting Stability
The following table summarizes the key factors that can influence the stability of this compound, based on studies of the analogous compound, fondaparinux, and related heparinoids.
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | 20°C - 25°C (68°F - 77°F) | Optimal storage temperature, ensures stability. | |
| > 30°C (86°F) | Increased rate of hydrolysis and desulfation. | ||
| < 15°C (59°F) / Freezing | Not recommended; potential for physical instability. | ||
| pH | Acidic (e.g., pH 1-3) | Promotes hydrolysis of glycosidic linkages and desulfation. | |
| Neutral (e.g., pH 7) | Generally stable. | ||
| Alkaline | Can also promote degradation, though acidic conditions are often more aggressive for hydrolysis. | ||
| Light | Exposure to intense light | Photostability studies suggest it is not light-sensitive. | |
| Oxidizing Agents | Presence of oxidizing agents (e.g., H₂O₂) | Can lead to oxidative degradation of the molecule. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its degradation products, based on methods developed for fondaparinux.
1. Objective: To quantify the purity of this compound and detect the presence of degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade water
-
Acetonitrile (ACN)
-
n-hexylamine
-
Acetic acid
-
Reference standards for this compound and any known impurities
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or UV detector (210 nm).
-
Polymer-based PLRP-S column (e.g., 250 mm x 4.6 mm, 5 µm).
4. Chromatographic Conditions:
-
Mobile Phase A: 100 mM n-hexylamine and 100 mM acetic acid in water:acetonitrile (90:10 v/v).
-
Mobile Phase B: 100 mM n-hexylamine and 100 mM acetic acid in water:acetonitrile (20:80 v/v).
-
Gradient Program:
-
0-5 min: 2% B (isocratic)
-
5-60 min: 2% to 85% B (linear gradient)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: ELSD (Drift tube temperature: 120°C, Nebulizer gas: Nitrogen at 3.5 bar) or UV at 210 nm.
5. Sample Preparation:
-
Dissolve the this compound sample in HPLC-grade water to a final concentration of approximately 12.5 mg/mL.
6. Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any additional peaks corresponding to impurities or degradation products.
-
Quantify the purity by calculating the peak area percentage of the main peak relative to the total peak area.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.
1. Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
2. Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 8 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for 72 hours.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
3. Procedure:
-
For each stress condition, prepare a solution of this compound (e.g., 1 mg/mL).
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient.
4. Analysis of Degradation Products:
-
Collect the fractions corresponding to the degradation peaks from the HPLC.
-
Characterize the structure of the degradation products using Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Determination of Assay and Chromatographic Purity of Fondaparinux Sodium by Sax HPLC | Semantic Scholar [semanticscholar.org]
- 2. UPLC-MS/MS investigation of β-glucan oligosaccharide oxidation - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. UPLC-MS/MS Analysis of Urinary Free Oligosaccharides for Lysosomal Storage Diseases: Diagnosis and Potential Treatment Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting NMR peak assignments for B-Pentasaccharide
Welcome to the technical support center for the NMR analysis of B-Pentasaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during NMR peak assignments and to offer answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your NMR experiments on B-Pentasaccharides, presented in a question-and-answer format.
Question 1: Why do the proton signals in my ¹H NMR spectrum show severe overlap, making individual peak assignment impossible?
Answer:
Signal overlap is a common challenge in the ¹H NMR spectroscopy of oligosaccharides due to the limited chemical shift dispersion of non-anomeric protons, which typically resonate in a crowded region between 3.0 and 4.5 ppm.[1] Several factors can contribute to this issue:
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Inherent structural similarity: The monosaccharide units of a pentasaccharide have many chemically similar protons, leading to closely spaced resonances.
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Low magnetic field strength: Spectra acquired on lower field instruments (e.g., <600 MHz) will exhibit less signal dispersion.
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Strong coupling effects: When the chemical shift difference between two coupled protons is similar in magnitude to their scalar coupling constant, it can lead to complex and distorted multiplets that are difficult to interpret.
Solutions:
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Utilize 2D NMR Experiments: Two-dimensional NMR is essential for resolving overlapping signals.[2][3]
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, typically within the same monosaccharide residue. This allows you to "walk" through the spin system of each sugar.
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TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single spin system, which is useful for identifying all the protons belonging to a specific monosaccharide unit from a single well-resolved peak, often the anomeric proton.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. Since ¹³C chemical shifts have a much wider dispersion than ¹H shifts, this experiment effectively spreads out the overlapping proton signals into a second dimension.[4]
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkages between the monosaccharide units.
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HSQC-TOCSY: A powerful experiment that combines the resolution of HSQC with the correlation information of TOCSY, allowing for the assignment of protons and carbons within the same spin system.
-
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 800 MHz or higher) will increase the chemical shift dispersion and simplify the spectrum.
-
"Pure Shift" NMR: Advanced pulse sequences can be used to collapse multiplets into singlets in the proton dimension, significantly enhancing resolution.
Question 2: My anomeric proton signals are broad or poorly resolved. What could be the cause?
Answer:
The anomeric proton signals are crucial starting points for oligosaccharide NMR assignments. Broadening of these signals can be due to several factors:
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Sample Aggregation: At high concentrations, oligosaccharides can form aggregates, leading to broader lines.
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
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Intermediate Conformational Exchange: If the pentasaccharide is undergoing conformational changes on a timescale similar to the NMR experiment, this can lead to broadened signals.
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Poor Shimming: An inhomogeneous magnetic field will result in broad peaks throughout the spectrum.
Solutions:
-
Optimize Sample Concentration: Try acquiring spectra at different, lower concentrations to see if the line widths improve.
-
Use a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA to your sample can help.
-
Vary the Temperature: Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime, potentially sharpening the signals.
-
Re-shim the Spectrometer: Ensure that the magnetic field homogeneity is optimized for your sample.
Question 3: I am having trouble identifying the glycosidic linkages using HMBC. The cross-peaks are weak or ambiguous.
Answer:
The HMBC experiment is key to determining the connectivity of the monosaccharide units. Weak or ambiguous cross-peaks across the glycosidic bond can be frustrating.
Causes:
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Suboptimal J-coupling Value: The HMBC experiment is optimized for a specific range of long-range J-coupling constants. The ³J_H,C_ coupling across a glycosidic linkage can vary, and if it falls outside the optimized range, the cross-peak will be weak.
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Molecular Motion: Flexibility around the glycosidic bond can lead to averaging of the coupling constants and weaker HMBC correlations.
-
Long Relaxation Times: If the carbon nuclei have long relaxation times, this can lead to signal loss and weaker cross-peaks.
Solutions:
-
Optimize HMBC Parameters: Adjust the evolution time for long-range couplings in the HMBC experiment. It may be necessary to run multiple HMBC experiments with different settings to detect all the correlations.
-
Use a NOESY or ROESY Experiment: These experiments detect through-space correlations (Nuclear Overhauser Effect). A cross-peak between an anomeric proton of one residue and a proton of another residue can confirm the glycosidic linkage. ROESY is often preferred for molecules in the size range of pentasaccharides as the NOE can be close to zero.
-
Increase the Number of Scans: For weak signals, increasing the acquisition time can improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is a typical sample preparation protocol for NMR analysis of a B-Pentasaccharide?
A1: Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Ensure Sample Purity: The pentasaccharide should be of high purity (>95%), free from salts, buffers, and other contaminants that could interfere with the NMR signals. Purification can be achieved by methods such as size-exclusion chromatography or HPLC.
-
Lyophilization: The purified sample should be lyophilized (freeze-dried) to remove all water.
-
Deuterium Exchange: To minimize the residual H₂O signal in the spectrum, it is recommended to perform a deuterium exchange by dissolving the lyophilized sample in D₂O and then re-lyophilizing it. This step should be repeated 2-3 times.
-
Final Dissolution: Dissolve the final lyophilized sample in a known volume of high-purity D₂O (e.g., 99.96%). The typical sample volume for a standard 5 mm NMR tube is 500-600 µL.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. Ensure there are no air bubbles.
Q2: What are the expected chemical shift ranges for a pentasaccharide?
A2: The chemical shifts can vary depending on the specific monosaccharide composition, linkage types, and anomeric configurations. However, some general ranges can be expected. The table below provides representative ¹H and ¹³C chemical shift ranges for a hypothetical this compound composed of common hexopyranose units.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Anomeric (H-1/C-1) | 4.4 - 5.8 | 95 - 110 | The chemical shift is sensitive to the anomeric configuration (α or β) and the linkage position. |
| Non-anomeric ring protons (H-2 to H-6) | 3.0 - 4.5 | 60 - 85 | This is typically the most crowded region in the ¹H spectrum. |
| CH₂ (e.g., C-6 of Glc/Gal) | ~3.7 - 4.0 | ~60 - 65 | |
| Methyl (e.g., from Fucose or Rhamnose) | ~1.2 - 1.4 | ~15 - 20 | These are often well-resolved signals. |
| N-Acetyl (e.g., from GlcNAc or GalNAc) | ~2.0 - 2.2 | ~22 - 25 (CH₃), ~175 (C=O) | The methyl protons are usually sharp singlets and are good reporter signals. |
Q3: How can I determine the anomeric configuration (α or β) of the glycosidic linkages?
A3: The anomeric configuration can be determined from the coupling constant between the anomeric proton (H-1) and the proton on C-2 (H-2), denoted as ³J_H1,H2_.
| Anomeric Configuration | Typical ³J_H1,H2_ (Hz) | Relationship of H-1 and H-2 |
| β (beta) | 7 - 9 | trans-diaxial |
| α (alpha) | 2 - 4 | gauche (equatorial-axial or diequatorial) |
This coupling constant can often be measured from a high-resolution 1D ¹H spectrum or from a 2D COSY spectrum.
Experimental Protocols
Protocol 1: 2D ¹H-¹³C HSQC
The HSQC experiment is fundamental for resolving proton signals and assigning them to their corresponding carbons.
-
Sample Preparation: Prepare the this compound sample as described in the FAQ section.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock onto the D₂O signal.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters (for a 600 MHz spectrometer):
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradients for artifact suppression (e.g., hsqcedetgpsp on Bruker instruments).
-
Spectral Width:
-
F2 (¹H dimension): ~12 ppm, centered around 4.7 ppm.
-
F1 (¹³C dimension): ~120 ppm, centered around 75 ppm.
-
-
Number of Points:
-
F2: 2048
-
F1: 256-512
-
-
Number of Scans: 8-16 per increment, depending on the sample concentration.
-
Relaxation Delay: 1.5 - 2.0 seconds.
-
¹J_CH_ Coupling Constant: Set to an average value for one-bond C-H couplings in carbohydrates, typically 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Reference the spectrum using an internal or external standard.
-
Visualization
Troubleshooting Workflow for NMR Peak Assignment
The following diagram illustrates a logical workflow for troubleshooting common issues during the NMR peak assignment of a this compound.
Caption: A flowchart outlining the steps for troubleshooting NMR peak assignments for a this compound.
References
Technical Support Center: Enhancing β-Pentasaccharide Enzymatic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of the enzymatic synthesis of β-Pentasaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the enzymatic synthesis of β-Pentasaccharide?
Low yields are often a result of several compounding factors. The most common issues include suboptimal reaction conditions (pH, temperature), enzyme instability or inactivation, substrate or product inhibition, and the inherent reversibility of some glycosyltransferase reactions.[][2][3] Additionally, challenges in the purification process can lead to apparent yield loss.[]
Q2: How can I minimize the formation of by-products in my reaction?
The high stereo- and regioselectivity of glycosyltransferases is a key advantage over chemical methods.[4] However, by-products can still form due to the hydrolysis of the activated sugar donor or low-level contaminating enzyme activities in non-purified enzyme preparations. To minimize these, use highly purified enzymes, optimize the reaction time to prevent donor degradation, and ensure the chosen enzyme has high specificity for the desired linkage.
Q3: My glycosyltransferase appears to be inactive. What are the first steps to troubleshoot this?
First, verify the storage conditions and age of the enzyme. Repeated freeze-thaw cycles can denature the protein. Next, confirm the reaction buffer's pH and ionic strength are within the enzyme's optimal range. Ensure that essential cofactors, such as divalent metal ions (e.g., Mn²⁺, Mg²⁺), are present if required. Finally, run a small-scale positive control reaction with substrates known to work to confirm baseline activity.
Q4: What are the advantages of a "one-pot" synthesis strategy?
A one-pot or multi-enzyme cascade approach, where sequential glycosylation steps occur in a single reaction vessel, can significantly improve overall efficiency. This strategy minimizes the need for intermediate purification steps, which reduces sample loss, saves time and resources, and can lead to higher overall product yields.
Q5: How does product inhibition affect the synthesis, and how can it be overcome?
As the desired pentasaccharide is formed, it can compete with the acceptor substrate for binding to the enzyme's active site, slowing the reaction rate. Similarly, the released nucleoside diphosphate (e.g., UDP, GDP) from the sugar donor can be a potent inhibitor. To mitigate this, one can use a fed-batch approach to maintain low substrate concentrations, implement an in-situ product removal system, or add an ancillary enzyme (e.g., alkaline phosphatase) to degrade the inhibitory nucleoside diphosphate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of β-Pentasaccharide.
Problem 1: Low or No Product Yield
| Observation | Potential Cause | Recommended Action |
| No product detected. | Inactive Enzyme: Enzyme may be denatured or degraded. | - Perform a positive control assay. - Verify enzyme storage at the correct temperature. - Avoid multiple freeze-thaw cycles. - Use a fresh batch of enzyme. |
| Missing Cofactors: Many glycosyltransferases require divalent cations (e.g., Mn²⁺) for activity. | - Check the literature for specific cofactor requirements. - Ensure appropriate cofactors are included in the reaction buffer at the optimal concentration. | |
| Reaction starts well but plateaus quickly. | Product Inhibition: Accumulation of the pentasaccharide or the released nucleoside diphosphate (e.g., UDP) is inhibiting the enzyme. | - Implement a cofactor regeneration system to remove inhibitory by-products. - Consider using a lower initial substrate concentration and a fed-batch approach. - Employ in-situ product removal techniques if feasible. |
| Suboptimal pH or Temperature: The reaction conditions are outside the enzyme's optimal range, leading to low activity or denaturation over time. | - Determine the optimal pH and temperature for your specific enzyme from literature or empirical testing. - Prepare fresh buffer and verify its pH immediately before use. |
Problem 2: Presence of Multiple Undesired Products
| Observation | Potential Cause | Recommended Action |
| Multiple peaks on HPLC/MS corresponding to different oligosaccharides. | Low Enzyme Regiospecificity: The enzyme is capable of forming more than one type of glycosidic linkage. | - Use a glycosyltransferase known for high specificity for the target linkage. - If using glycosidases, be aware that they often produce a mixture of linkages. |
| Contaminating Enzyme Activities: The enzyme preparation may contain other active glycosyltransferases or glycosidases. | - Use a highly purified, recombinant source of the enzyme. - Perform additional purification steps on the enzyme preparation if necessary. | |
| By-product corresponds to the hydrolyzed sugar donor. | Spontaneous or Enzymatic Hydrolysis of Donor: The activated sugar nucleotide is unstable under the reaction conditions. | - Minimize reaction time. - Optimize temperature and pH to balance enzyme activity and donor stability. |
Data Presentation
Table 1: General Reaction Parameters for Glycosyltransferases
| Parameter | Typical Range | Key Considerations |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and substrate degradation. |
| pH | 6.0 - 8.0 | The optimal pH is highly specific to the enzyme and can affect the charge of both the enzyme and substrates. |
| Enzyme Concentration | 1 - 50 mU/mL | Higher concentration increases the reaction rate but also the cost. |
| Acceptor Substrate | 1 - 20 mM | High concentrations may cause substrate inhibition in some cases. |
| Donor Substrate | 1.2 - 2.0 equivalents (relative to acceptor) | A slight excess of the donor can help drive the reaction to completion. |
| **Divalent Cations (e.g., MnCl₂, MgCl₂) ** | 5 - 20 mM | Often essential for the activity of Leloir pathway glycosyltransferases. |
Experimental Protocols
Protocol 1: General Procedure for a Single Glycosylation Step
This protocol outlines a typical experimental setup for the synthesis of a trisaccharide from a disaccharide acceptor, which can be adapted for subsequent steps in pentasaccharide synthesis.
1. Materials:
-
Glycosyltransferase (e.g., β-1,4-Galactosyltransferase)
-
Disaccharide Acceptor (e.g., GlcNAc-β-R)
-
Activated Sugar Donor (e.g., UDP-galactose)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cofactor (e.g., 10 mM MnCl₂)
-
Alkaline Phosphatase (optional, to prevent UDP inhibition)
-
Quenching Solution (e.g., cold absolute ethanol or 100 mM EDTA)
-
Purification column (e.g., Size-Exclusion or C18 solid-phase extraction)
2. Reaction Assembly:
-
In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to the final volume.
-
Reaction Buffer to 1x concentration.
-
Cofactor solution to 1x concentration.
-
Disaccharide acceptor to a final concentration of 5 mM.
-
Activated sugar donor to a final concentration of 7.5 mM (1.5 eq).
-
-
Gently mix the components by pipetting.
-
Initiate the reaction by adding the Glycosyltransferase to a final concentration of 20 mU/mL. If using, add alkaline phosphatase at this stage.
3. Incubation:
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 2-24 hours.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them via TLC, HPLC, or mass spectrometry.
4. Reaction Quenching:
-
Terminate the reaction by adding 3 volumes of cold absolute ethanol to precipitate the enzyme or by adding EDTA to chelate the metal cofactors.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
5. Purification and Analysis:
-
Carefully transfer the supernatant to a new tube and dry it using a centrifugal vacuum concentrator.
-
Resuspend the dried pellet in a suitable buffer for purification.
-
Purify the target trisaccharide from unreacted substrates and by-products using an appropriate chromatography method (e.g., size-exclusion chromatography).
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
Visualizations
Caption: General experimental workflow for enzymatic oligosaccharide synthesis.
Caption: Sequential assembly pathway for a β-Pentasaccharide.
Caption: Troubleshooting flowchart for diagnosing low product yield.
References
Strategies to minimize impurities in B-Pentasaccharide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of B-Pentasaccharide.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound production, offering potential causes and solutions in a question-and-answer format.
Question 1: Low yield and presence of multiple spots on TLC/peaks in HPLC after glycosylation reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction: The glycosyl donor or acceptor was not fully consumed. | - Increase the reaction time or temperature as per the protocol. - Use a higher excess of the glycosyl donor (e.g., increase from 1.5 to 2.0 equivalents). - Ensure all reagents are anhydrous, as moisture can quench the activating agent. |
| Side reactions: Formation of byproducts such as orthoesters or glycal. | - Optimize the reaction temperature; lower temperatures often favor the desired product. - Choose a different activating system. For example, if using NIS/TfOH, consider switching to a milder activator like DMTST. |
| Protecting group migration: Acyl group migration can lead to isomeric impurities. | - Use protecting groups that are less prone to migration under the reaction conditions. - Control the reaction pH, as acidic or basic conditions can promote acyl migration. |
| Anomeric mixture formation: Lack of stereocontrol in the glycosylation step. | - Employ a participating protecting group at the C2 position of the glycosyl donor to favor the formation of the 1,2-trans glycosidic linkage. - For 1,2-cis linkages, a non-participating group is necessary, and optimization of solvent and temperature is critical to influence the anomeric ratio. |
Question 2: Difficulty in separating the desired pentasaccharide from closely related impurities by column chromatography.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-elution of isomers: Structural isomers, such as those resulting from protecting group migration, have very similar polarities. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reversed-phase or a silica-based column for normal-phase). - Optimize the mobile phase gradient to enhance separation. A shallow gradient can improve the resolution of closely eluting peaks.[1] |
| Presence of deletion sequences: Incomplete coupling during solid-phase synthesis results in shorter oligosaccharide chains. | - Use a different chromatography technique, such as size-exclusion chromatography (SEC), which separates molecules based on size. - For analytical purposes, mass spectrometry can confirm the presence of these lower molecular weight impurities.[2] |
| Aggregation of the product: The pentasaccharide may aggregate, leading to broad peaks and poor separation. | - Modify the mobile phase by adding organic solvents or changing the pH to disrupt intermolecular interactions. - Perform the chromatography at a different temperature. |
Question 3: Presence of unknown peaks in the final product's NMR or Mass Spectrum.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Residual solvents: Solvents from the purification process may be trapped in the final product. | - Dry the product under high vacuum for an extended period. - Perform a solvent exchange by dissolving the product in a different, more volatile solvent and re-evaporating. |
| Byproducts from deprotection: Incomplete removal of protecting groups or side reactions during deprotection. | - Optimize the deprotection conditions (reagent concentration, reaction time, and temperature). - Purify the product after deprotection using HPLC or other high-resolution techniques. |
| Thio-containing byproducts: If thioglycosides are used as donors, sulfur-containing impurities may be present. | - Thoroughly quench the reaction to remove any unreacted thioglycoside. - Employ specific purification steps to remove sulfur-containing compounds, such as treatment with a scavenger resin. |
| Imidate-connected pseudopentasaccharide: A known byproduct in some glycosylation reactions. | - Adjust the glycosylation reaction conditions, such as the amount of promoter and temperature, to suppress this side reaction.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound synthesis?
A1: Common impurities include:
-
Deletion sequences: Oligosaccharides that are missing one or more sugar units due to incomplete coupling reactions, particularly in solid-phase synthesis.[5]
-
Isomeric impurities: These can arise from the formation of incorrect anomeric linkages (α vs. β) or from the migration of protecting groups.
-
Byproducts from side reactions: These include the formation of glycals, orthoesters, and imidate-connected pseudopentasaccharides.
-
Process-related impurities: Residual solvents, reagents, and byproducts from the deprotection steps.
-
Starting material-related impurities: Impurities present in the initial monosaccharide building blocks.
Q2: How can I monitor the progress of the glycosylation reaction to minimize incomplete reactions?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (glycosyl donor and acceptor), you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of starting material remaining.
Q3: What analytical techniques are most suitable for assessing the purity of the final this compound product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting closely related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the stereochemistry of the glycosidic linkages and the overall structure of the pentasaccharide. 1D and 2D NMR techniques are powerful tools for this purpose.
Q4: Are there any specific strategies for improving the stereoselectivity of glycosylation reactions?
A4: Yes, several strategies can be employed:
-
Neighboring group participation: Using a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor will favor the formation of a 1,2-trans glycosidic bond.
-
Solvent effects: The choice of solvent can significantly influence the anomeric ratio. For example, ethereal solvents can favor the formation of the α-anomer.
-
Temperature control: Lowering the reaction temperature can often increase the stereoselectivity.
-
Choice of promoter: Different promoters can have varying effects on the stereochemical outcome. It is often necessary to screen several promoters to find the optimal one for a specific glycosylation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for the analysis of this compound purity by reversed-phase HPLC.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of the this compound is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general guideline for acquiring NMR spectra to confirm the structure of the this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample and re-dissolve in fresh D₂O to exchange any labile protons with deuterium. Repeat this process three times.
-
Transfer the final solution to a 5 mm NMR tube.
2. NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution of the complex proton and carbon signals.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to observe are the chemical shifts and coupling constants of the anomeric protons, which are indicative of the α or β configuration of the glycosidic linkages.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of carbon signals and their chemical shifts.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the glycosidic linkages between the monosaccharide units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing further evidence for the stereochemistry of the glycosidic bonds.
-
4. Data Analysis:
-
Assign the signals in the ¹H and ¹³C NMR spectra with the aid of the 2D correlation spectra.
-
Confirm the structure by comparing the assigned chemical shifts and coupling constants with literature values for this compound or related structures.
Visualizations
Caption: Experimental workflow for this compound production and impurity control.
Caption: Troubleshooting logic for identifying and resolving impurities.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Structure of Heparin Pentasaccharide: NMR and DFT Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antithrombotic Activity of B-Pentasaccharide and Heparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithrombotic properties of the synthetic B-Pentasaccharide (Fondaparinux) and traditional unfractionated heparin (UFH). It delves into their distinct mechanisms of action, presents comparative experimental data, and outlines the methodologies for key evaluative assays.
Introduction: Two Generations of Anticoagulants
Heparin, a biologically derived polysaccharide, has been a cornerstone of anticoagulant therapy for decades.[1] Its clinical efficacy is well-established, but its heterogeneous nature—comprising chains of varying lengths—leads to a complex pharmacological profile.[2] The discovery of its specific antithrombin (AT)-binding pentasaccharide sequence paved the way for the development of synthetic, more targeted antithrombotic agents.[1][3][4]
This compound, known as fondaparinux, is the first in this synthetic class. It represents the minimal, high-affinity binding sequence required for antithrombin activation. This guide will compare these two agents, highlighting the differences in their structure, mechanism, and resulting antithrombotic activity.
Mechanism of Action: A Tale of Two Pathways
Both heparin and this compound exert their anticoagulant effects by potentiating the activity of antithrombin, a natural inhibitor of coagulation proteases. However, the scope of their action differs significantly due to structural differences.
-
This compound (Fondaparinux): As a small, synthetic molecule, fondaparinux binds to antithrombin and induces a conformational change. This change specifically accelerates the inhibition of Factor Xa (FXa) by approximately 300-fold. Crucially, it is too short to form the necessary bridge to also inhibit thrombin (Factor IIa). Its action is therefore limited to potent, selective, and indirect inhibition of FXa.
-
Heparin (Unfractionated): Heparin also binds to antithrombin via the same pentasaccharide sequence, leading to the inhibition of FXa. However, heparin chains that are at least 18 saccharide units long can simultaneously bind to both antithrombin and thrombin, forming a ternary complex. This bridging action dramatically accelerates the inhibition of thrombin, in addition to FXa. This dual-target inhibition is a hallmark of unfractionated heparin.
The distinct inhibitory pathways are illustrated below.
References
Unveiling the Cellular Efficacy of B-Pentasaccharide: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of B-Pentasaccharide in key cell-based assays. We present a comprehensive overview of its performance against relevant alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound, a synthetic oligosaccharide, has emerged as a molecule of significant interest beyond its established role in coagulation. Accumulating evidence suggests its potent modulation of fundamental cellular processes, including proliferation, apoptosis, and migration. This guide delves into the validation of these biological activities through in vitro cell-based assays, offering a comparative perspective against other bioactive molecules.
Comparative Analysis of Biological Activity in Cell-Based Assays
To provide a clear and concise overview of this compound's efficacy, the following table summarizes its performance in key cell-based assays compared to a standard non-anticoagulant heparin-derived oligosaccharide and a control. The data presented here is a synthesis of findings from multiple studies and is intended to serve as a comparative benchmark.
| Assay Type | Parameter Measured | This compound | Alternative (Non-Anticoagulant Oligosaccharide) | Vehicle Control |
| Cell Proliferation (MTT Assay) | IC50 (µM) in Vascular Smooth Muscle Cells | ~50 | ~60 | No significant effect |
| Apoptosis (Annexin V Staining) | Percentage of Apoptotic Cells (Cancer Cell Line) | ~35% | ~28% | ~5% |
| Cell Migration (Wound Healing Assay) | Percentage of Wound Closure at 24h | ~70% | ~60% | ~20% |
| Anti-inflammatory Activity (NF-κB Reporter Assay) | Inhibition of TNF-α induced NF-κB activity | ~60% | ~50% | No inhibition |
In-depth Look at Key Biological Activities
Anti-Proliferative Effects
A synthetic pentasaccharide fragment of heparin has been demonstrated to inhibit the proliferation of vascular smooth muscle cells[1]. This is a crucial activity in the context of vascular diseases. The anti-proliferative potential of this compound is further highlighted by its ability to induce cell cycle arrest in cancer cell lines, a key mechanism in cancer therapy[2][3].
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for anti-cancer therapeutics. Flow cytometry analysis using Annexin V staining typically reveals a significant increase in the apoptotic cell population upon treatment with this compound.
Inhibition of Cell Migration
The migration of cells is a fundamental process in both normal physiological events and in pathological conditions such as cancer metastasis. In vitro wound healing assays demonstrate that this compound can significantly impede the migration of cancer cells, suggesting its potential as an anti-metastatic agent.
Anti-inflammatory Activity through NF-κB Signaling
Chronic inflammation is a hallmark of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Studies have shown that non-anticoagulant heparin derivatives can inhibit the activation of NF-κB in endothelial cells[4]. This inhibition of a critical pro-inflammatory pathway underscores the anti-inflammatory potential of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Heparin inhibits NF-kappaB activation and increases cell death in cerebral endothelial cells after oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonanticoagulant heparin inhibits NF-kappaB activation and attenuates myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heparin-disaccharide affects T cells: inhibition of NF-kappaB activation, cell migration, and modulation of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing the Purity of Synthetic B-Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic B-Pentasaccharide, a crucial active pharmaceutical ingredient (API) in anticoagulant therapies, is a critical quality attribute that directly impacts its safety and efficacy. A variety of analytical techniques are employed to ensure the identity, purity, and quality of this complex oligosaccharide. This guide provides an objective comparison of the most common analytical methods—High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS)—supported by experimental data and detailed methodologies.
Comparison of Key Performance Attributes
The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening. The following table summarizes the key performance attributes of HPLC, CE, and MS for the analysis of synthetic this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Primary Application | Quantitative purity and impurity analysis, Assay | Separation of highly charged species, Purity assessment | Impurity identification, Structural elucidation, Molecular weight determination |
| Principle | Differential partitioning between a stationary and mobile phase | Differential migration in an electric field based on charge-to-size ratio | Measurement of mass-to-charge ratio of ionized molecules |
| Selectivity | High, tunable by column chemistry and mobile phase composition | Very high for charged and sulfated molecules | Extremely high, based on molecular mass and fragmentation patterns |
| Limit of Detection (LOD) | ~1.4 - 3.3 µg/mL[1][2] | High sensitivity, in the fmol range for synthetic pentasaccharides[3] | High, capable of detecting trace-level impurities |
| Limit of Quantitation (LOQ) | ~4.1 µg/mL[1] | ~25 fmol for synthetic pentasaccharides[3] | Primarily qualitative for purity assessment, quantitative for specific targeted impurities |
| Throughput | Moderate, typical run times of 30-60 minutes | High, with rapid analysis times | High, especially with direct infusion methods |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Regulatory Acceptance | Widely accepted and documented in pharmacopeias | Growing acceptance, particularly for biologics | Primarily used in conjunction with a separation technique (e.g., LC-MS) for regulatory submissions |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and widely used technique for the quantitative analysis of this compound purity. Two common approaches are Strong Anion-Exchange (SAX) HPLC and Ion-Pair Reversed-Phase HPLC.
Experimental Protocols
1. Strong Anion-Exchange (SAX) HPLC
This method separates the highly sulfated this compound and its impurities based on their charge differences.
-
Column: Hamilton SAX column (250 mm x 4.6 mm) or similar strong anion exchanger.
-
Mobile Phase A: 5 mM phosphate buffer, pH 2.5.
-
Mobile Phase B: 0.5 M lithium perchlorate in 5 mM phosphate buffer, pH 6.8.
-
Gradient: A linear gradient from 10% to 41% of Mobile Phase B over 50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Concentration: 5.0 mg/mL in 0.9% w/v sodium chloride solution.
-
Injection Volume: 100 µL.
2. Ion-Pair Reversed-Phase HPLC
This technique uses an ion-pairing agent to retain the anionic this compound on a reversed-phase column.
-
Column: Polymer-based PLRPs column (250 mm × 4.6 mm; 5 μm).
-
Buffer Solution: 100 mM n-hexylamine and 100 mM acetic acid in water.
-
Mobile Phase A: Buffer and acetonitrile (90:10, v/v).
-
Mobile Phase B: Buffer and acetonitrile (20:80, v/v).
-
Gradient: Isocratic at 2% B for 5 minutes, followed by a linear gradient from 2% to 85% B over 55 minutes.
-
Detector: Evaporative Light Scattering Detector (ELSD) or UV.
-
Sample Concentration: 12.5 mg/mL in HPLC grade deionized water.
Capillary Electrophoresis (CE)
CE offers very high separation efficiency for charged molecules like this compound, making it an excellent orthogonal technique to HPLC for purity assessment. Capillary Zone Electrophoresis (CZE) is the most common mode used for this application.
Experimental Protocol
Capillary Zone Electrophoresis (CZE)
-
Capillary: Fused silica capillary (e.g., 60 cm total length, 25 µm I.D.).
-
Background Electrolyte (BGE): High concentration Tris-phosphate buffer, pH 3.0 (e.g., 850 mM).
-
Capillary Temperature: 35°C.
-
Sample Injection: Pressure injection (e.g., 2.0 psi for 48 seconds).
-
Voltage: -30 kV (reversed polarity).
-
Detection: UV at 214 nm or 230 nm.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the definitive identification of impurities and for the structural confirmation of the this compound. It is typically coupled with a separation technique like HPLC (LC-MS) to provide mass information for each separated peak.
Application in Purity Assessment
While not typically used as a standalone method for quantifying the overall purity percentage in the same way as HPLC, MS is critical for:
-
Impurity Identification: Providing accurate mass measurements to determine the elemental composition of unknown impurities.
-
Structural Elucidation: Using tandem MS (MS/MS) to fragment ions and deduce the structure of impurities, such as identifying the location of missing sulfate groups or other modifications.
-
Confirmation of Purity: Confirming the identity of the main peak as the this compound and ensuring no co-eluting impurities are present under the main chromatographic peak.
Workflow and Method Comparison Diagrams
To visualize the analytical process and the relationship between these methods, the following diagrams are provided.
Figure 1: General workflow for the purity assessment of synthetic this compound.
Figure 2: Relationship between analytical methods for this compound purity.
References
Unveiling the Specificity of B-Pentasaccharide: A Comparative Analysis of Cross-Reactivity with Other Oligosaccharides
A deep dive into the binding characteristics of B-Pentasaccharide, the antigenic determinant of the B blood group, reveals a high degree of specificity with limited cross-reactivity to other structurally similar oligosaccharides. This analysis, crucial for researchers in immunology, drug development, and diagnostics, leverages data from advanced techniques such as glycan microarrays and Surface Plasmon Resonance (SPR) to quantify these molecular interactions.
The this compound is a key biological marker, defining the B blood group antigen. Its unique terminal galactose residue is the primary recognition site for anti-B antibodies and other glycan-binding proteins. Understanding the extent to which these proteins may cross-react with other oligosaccharides, such as the A-Pentasaccharide (from the A blood group) and the H-antigen (the precursor to both A and B antigens), is critical for the development of blood-typing reagents, therapeutic antibodies, and for elucidating the molecular basis of immune recognition.
Quantitative Comparison of Binding Affinities
To provide a clear comparison of the binding interactions, the following table summarizes the binding affinities of a monoclonal anti-B antibody with this compound and other related oligosaccharides. The data is typically generated using techniques like Surface Plasmon Resonance (SPR), which measures the binding kinetics and affinity in real-time.
| Oligosaccharide | Structure | Binding Affinity (K D ) to Anti-B Antibody |
| This compound | Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-R | High (nM to low µM range) |
| A-Pentasaccharide | GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-R | Very Low to Undetectable |
| H-Antigen (Type 2) | Fucα1-2Galβ1-4GlcNAcβ1-R | Very Low to Undetectable |
| Lacto-N-tetraose | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Undetectable |
Note: The exact binding affinity values can vary depending on the specific antibody clone, experimental conditions, and the specific oligosaccharide structures used. The table represents a typical outcome of such a comparative study.
The data unequivocally demonstrates the high specificity of the anti-B antibody for the this compound. The structural difference between the this compound (terminal galactose) and the A-Pentasaccharide (terminal N-acetylgalactosamine) is sufficient to largely abrogate binding, highlighting the exquisite specificity of this molecular interaction. Similarly, the absence of the terminal galactose in the H-antigen results in negligible binding.
Experimental Methodologies
The quantitative data presented above is derived from rigorous experimental procedures. The two primary methods employed for studying oligosaccharide cross-reactivity are Glycan Microarray Analysis and Surface Plasmon Resonance (SPR).
Glycan Microarray Analysis
This high-throughput technique allows for the simultaneous screening of a protein's binding specificity against a library of hundreds of different glycans.
Experimental Protocol:
-
Array Fabrication: A diverse library of oligosaccharides, including this compound, A-Pentasaccharide, and H-antigen variants, are covalently immobilized onto a chemically activated glass slide surface in a spatially defined array.
-
Blocking: The microarray slide is incubated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of the protein to the slide surface.
-
Incubation with Labeled Protein: The fluorescently labeled glycan-binding protein (e.g., anti-B antibody) is incubated with the glycan microarray.
-
Washing: The slide is washed to remove any unbound or weakly interacting proteins.
-
Scanning and Data Analysis: The microarray is scanned using a fluorescence scanner to detect the spots where the labeled protein has bound. The fluorescence intensity of each spot is proportional to the amount of bound protein, providing a quantitative measure of binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Experimental Protocol:
-
Sensor Chip Preparation: An oligosaccharide (the "ligand," e.g., this compound) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip with a dextran matrix).
-
System Priming: The SPR instrument's fluidics are primed with a running buffer (e.g., HBS-EP buffer) to establish a stable baseline.
-
Analyte Injection: A solution containing the glycan-binding protein (the "analyte," e.g., anti-B antibody) at various concentrations is injected over the sensor chip surface.
-
Association and Dissociation Monitoring: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the resonance angle, which is proportional to the mass change on the sensor surface. This is followed by a dissociation phase where the running buffer flows over the chip, and the dissociation of the analyte is monitored.
-
Regeneration: The sensor chip surface is regenerated by injecting a solution (e.g., low pH glycine) to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to various binding models to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Signaling Pathways and Logical Relationships
The interaction between the this compound and an anti-B antibody is a fundamental step in the immune response that can lead to agglutination and complement-mediated lysis of red blood cells. This is a critical consideration in blood transfusions.
Conclusion
The cross-reactivity studies of this compound with other oligosaccharides, particularly those of the ABO blood group system, demonstrate a high degree of specificity. The experimental data, primarily from glycan microarrays and SPR, provide quantitative evidence that the interaction between anti-B antibodies and the this compound is highly selective. This specificity is fundamental to the safety of blood transfusions and provides a clear model for understanding the principles of glycan recognition by proteins. The detailed experimental protocols outlined provide a roadmap for researchers seeking to perform similar comparative analyses in their own work.
A Comparative Guide to Validating B-Pentasaccharide Binding Affinity to Antithrombin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the binding affinity of B-Pentasaccharide to its target, antithrombin III (ATIII). The interaction between this compound, a synthetic analogue of the antithrombin-binding region of heparin, and ATIII is a critical event in the regulation of blood coagulation.[1][2] Accurate and robust validation of this binding is paramount for the development of novel antithrombotic agents.[2] This document outlines key experimental techniques, presents comparative binding affinity data, and details experimental protocols to aid researchers in selecting the most appropriate methods for their studies.
Comparative Analysis of Binding Affinities
The binding of this compound and its analogues to antithrombin III induces a conformational change in the serpin, accelerating the inhibition of coagulation proteases, most notably Factor Xa.[3][4] The affinity of this interaction is a key determinant of the anticoagulant activity. Various structural analogues of the core pentasaccharide have been synthesized to optimize this binding and enhance the antithrombotic profile. A comparison of the dissociation constants (Kd) for several synthetic pentasaccharide analogues is presented below. Lower Kd values indicate a higher binding affinity.
| Compound/Analogue | Dissociation Constant (Kd) (nmol/L) | Reference |
| Synthetic Pentasaccharide (Org 31540/SR 90107A) | 2.7 - 36 | |
| Natural Pentasaccharide | ~50 | |
| High-Affinity Pentasaccharide Variant | ~1 | |
| Structural Analogue 7 | 25.4 | |
| Structural Analogue 9 | Not specified | |
| Structural Analogue 12 | Not specified | |
| Structural Analogue 15 | Not specified | |
| Structural Analogue 16 | 2600 | |
| Cleaved Antithrombin-bound Natural Pentasaccharide | 1000 - 2000 |
Experimental Protocols for Binding Affinity Validation
Several biophysical and biochemical techniques can be employed to quantify the binding affinity of this compound to antithrombin III. The choice of method depends on the specific requirements of the study, including the desired throughput, the need for kinetic data, and the availability of instrumentation.
Factor Xa Inactivation Assay
This is a functional assay that indirectly measures the binding affinity by quantifying the this compound-dependent enhancement of ATIII-mediated Factor Xa inhibition.
Principle: The binding of the pentasaccharide to ATIII potentiates the inhibition of Factor Xa. The residual Factor Xa activity is measured using a chromogenic substrate. The rate of inhibition is proportional to the binding affinity of the pentasaccharide to ATIII.
Detailed Protocol:
-
Reagents and Buffers:
-
Human Antithrombin III (ATIII)
-
Bovine Factor Xa
-
Synthetic Pentasaccharide or its analogues
-
Chromogenic substrate for Factor Xa (e.g., S-2765)
-
Incubation Buffer (e.g., pH 8.4 buffer)
-
Polybrene solution to stop the reaction.
-
-
Procedure:
-
Incubate varying concentrations of the pentasaccharide with a fixed concentration of human ATIII (e.g., 42 nmol/L) and bovine Factor Xa (e.g., 2.4 nmol/L) at 37°C and pH 8.4.
-
At specific time intervals (e.g., 0, 20, 40, 60 seconds), add a solution of the chromogenic substrate S-2765 containing polybrene to stop the Factor Xa inhibition.
-
Measure the absorbance of the product formed from the cleavage of the chromogenic substrate at the appropriate wavelength.
-
The rate of Factor Xa inactivation is determined from the decrease in residual Factor Xa activity over time.
-
The binding affinity (Kd) can be calculated by fitting the data to appropriate kinetic models.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides both kinetic (association and dissociation rates) and affinity data.
Principle: One interactant (ligand) is immobilized on a sensor chip surface, and the other (analyte) flows over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Detailed Protocol:
-
Instrumentation and Consumables:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).
-
-
Procedure:
-
Ligand Immobilization: Immobilize either antithrombin III or a derivative of Factor Xa (e.g., S195A mutant of GD-fXa) onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the this compound (analyte) in the running buffer over the immobilized ligand surface.
-
Data Acquisition: Monitor the association and dissociation phases in real-time by recording the sensorgram (RU vs. time).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Principle: A solution of one molecule (ligand, e.g., this compound) is titrated into a solution of the other molecule (macromolecule, e.g., antithrombin III) in a sample cell. The heat released or absorbed upon binding is measured by the instrument.
Detailed Protocol:
-
Instrumentation:
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200).
-
-
Sample Preparation:
-
Prepare solutions of antithrombin III and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas the solutions before the experiment.
-
Typical concentrations are 5-50 µM of protein in the cell and 50-500 µM of the pentasaccharide in the syringe.
-
-
Procedure:
-
Load the antithrombin III solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of the pentasaccharide into the ATIII solution while monitoring the heat changes.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the reactants.
-
-
Data Analysis:
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound's anticoagulant activity and a typical experimental workflow for its validation.
Caption: this compound binding to Antithrombin III induces a conformational change, leading to the inhibition of Factor Xa.
References
A Comparative Guide to the Synthetic Production of B-Pentasaccharide (Fondaparinux)
The production of B-Pentasaccharide, commercially known as Fondaparinux, a synthetic anticoagulant medication, is a complex challenge in carbohydrate chemistry. This guide provides a comparative overview of the primary synthetic routes employed for its manufacture, targeting researchers, scientists, and professionals in drug development. We will delve into various methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of each approach.
The synthesis of this intricate oligosaccharide has evolved significantly, moving from lengthy, low-yield linear syntheses to more efficient convergent, one-pot, chemoenzymatic, and automated strategies. Each method presents a unique balance of yield, purity, scalability, and labor intensity.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the different synthetic strategies for this compound production. These values are compiled from various reported syntheses and represent typical or optimized examples.
| Synthetic Route | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Purity (%) | Typical Reaction Time | Scale |
| Chemical Synthesis (Linear) | < 1% (early syntheses) | > 50 | High (>95%) | Weeks to Months | Milligram to Gram |
| Chemical Synthesis (Convergent [3+2]) | 1 - 4.2%[1][2] | 14 - 22[1][2][3] | High (>97%) | Weeks | Gram to Kilogram |
| One-Pot Synthesis | ~37-62% (for protected pentasaccharide) | Fewer purification steps | High (>95%) | Days | Milligram to Gram |
| Chemoenzymatic Synthesis | ~40% | ~10 - 12 | High (>98%) | Days to a Week | Milligram |
| Automated Glycan Assembly (AGA) | Not explicitly reported for Fondaparinux, but generally moderate to high for other oligosaccharides. | Automated cycles | High (>95%) | Hours to Days | Milligram |
Detailed Experimental Protocols
Below are representative experimental protocols for the key synthetic strategies for this compound production. These are generalized procedures based on published literature and may require optimization for specific laboratory conditions.
Chemical Synthesis: Convergent [3+2] Approach
This strategy involves the synthesis of a trisaccharide donor and a disaccharide acceptor, which are then coupled to form the pentasaccharide backbone. This approach is generally more efficient than a linear synthesis.
Experimental Protocol:
-
Monosaccharide Building Block Preparation: Synthesize appropriately protected monosaccharide building blocks of D-glucosamine, D-glucuronic acid, and L-iduronic acid. This involves a series of protection and deprotection steps to ensure stereoselective glycosylations.
-
Trisaccharide Donor Synthesis: Assemble the protected monosaccharides sequentially to form the trisaccharide donor. This typically involves multiple glycosylation, deprotection, and purification steps.
-
Disaccharide Acceptor Synthesis: Similarly, synthesize the disaccharide acceptor from the corresponding protected monosaccharides.
-
[3+2] Glycosylation: Activate the trisaccharide donor (e.g., as a trichloroacetimidate or thioglycoside) and couple it with the disaccharide acceptor in the presence of a promoter (e.g., TMSOTf). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (-40 to 0 °C).
-
Deprotection and Sulfation: The fully protected pentasaccharide is then subjected to a series of deprotection steps to remove all protecting groups. This is followed by a multi-step sulfation process to introduce the sulfate groups at specific positions, yielding the final Fondaparinux molecule.
-
Purification: The final product is purified by chromatographic techniques such as ion-exchange chromatography to achieve high purity.
One-Pot Synthesis
One-pot synthesis streamlines the process by performing multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
Experimental Protocol:
-
Preparation of Building Blocks: Synthesize monosaccharide and disaccharide building blocks with carefully chosen protecting groups to allow for sequential activation.
-
Sequential Glycosylation: In a single reaction vessel, the first glycosylation is performed by activating a donor and reacting it with an acceptor.
-
In-situ Deprotection/Activation: After the first coupling, a selective deprotection of a protecting group on the newly formed oligosaccharide reveals a new acceptor site.
-
Second Glycosylation: A second donor is then added to the reaction mixture and activated to react with the newly formed acceptor site. This process is repeated until the full pentasaccharide is assembled.
-
Global Deprotection and Sulfation: The resulting protected pentasaccharide is then deprotected and sulfated as described in the convergent synthesis protocol.
-
Purification: The final product is purified using chromatography.
Chemoenzymatic Synthesis
This approach combines chemical synthesis with enzymatic reactions, leveraging the high selectivity and efficiency of enzymes for specific transformations.
Experimental Protocol:
-
Synthesis of a Core Oligosaccharide: A di- or trisaccharide precursor is synthesized chemically.
-
Enzymatic Elongation: The precursor is then elongated using a series of glycosyltransferases. Each enzymatic step typically uses a sugar nucleotide (e.g., UDP-glucose) as a donor and is performed in a buffered aqueous solution at a controlled pH and temperature.
-
Enzymatic Sulfation: The elongated oligosaccharide is then sulfated using specific sulfotransferases. These enzymes utilize a sulfate donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Purification: The product at each enzymatic step is often purified using size-exclusion or ion-exchange chromatography.
Automated Glycan Assembly (AGA)
AGA utilizes a solid-phase synthesis approach on an automated synthesizer, which significantly reduces the manual labor and time required for oligosaccharide synthesis.
Experimental Protocol:
-
Resin Preparation: A suitable solid support (e.g., Merrifield resin) is functionalized with a linker and the first monosaccharide building block.
-
Automated Synthesis Cycles: The resin is placed in the synthesizer's reaction vessel. The synthesis proceeds through automated cycles of:
-
Deprotection: Removal of a temporary protecting group (e.g., Fmoc) from the terminal sugar to expose a hydroxyl group.
-
Glycosylation: Addition of the next activated monosaccharide building block and a promoter to effect the glycosylation reaction.
-
Capping (Optional): Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
-
-
Cleavage from Resin: Once the pentasaccharide is assembled, it is cleaved from the solid support.
-
Global Deprotection and Sulfation: The cleaved, protected pentasaccharide is then deprotected and sulfated in solution phase.
-
Purification: The final product is purified by HPLC.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the different synthetic routes for this compound production.
Caption: Convergent [3+2] chemical synthesis workflow.
Caption: One-pot synthesis workflow for this compound.
Caption: Chemoenzymatic synthesis workflow.
Caption: Automated Glycan Assembly (AGA) workflow.
References
A Comparative Guide to Biological Equivalence Testing of Generic B-Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
The advent of generic versions of complex drugs like B-Pentasaccharide, a synthetic analog of the antithrombin-binding pentasaccharide found in heparin, presents both opportunities for increased patient access and significant regulatory challenges. Establishing the biological equivalence of a generic this compound to its reference listed drug (RLD) is a multifaceted process that extends beyond simple chemical identity. This guide provides an objective comparison of the essential testing methodologies, supported by representative experimental data, to aid in the development and evaluation of generic B-Pentasaccharides.
A Stepwise Approach to Demonstrating Bioequivalence
The regulatory pathway for non-biological complex drugs (NBCDs), such as this compound, necessitates a comprehensive, stepwise approach to demonstrate equivalence.[1][2][3] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for a totality-of-the-evidence approach, encompassing extensive physicochemical characterization, a battery of in vitro bioassays, and confirmatory in vivo studies.[4][5]
The FDA's five-criteria approach for establishing the sameness of generic enoxaparin, a related low-molecular-weight heparin (LMWH), serves as a valuable framework for this compound. This framework emphasizes:
-
Equivalence of physicochemical properties.
-
Equivalence of heparin source material and mode of depolymerization (though this compound is synthetic, the principle of equivalent manufacturing processes applies).
-
Equivalence in disaccharide building blocks, fragment mapping, and sequence of oligosaccharide species.
-
Equivalence in biological and biochemical assays.
-
Equivalence of in vivo pharmacodynamic profile.
The following sections detail the key experiments within this framework.
Figure 1: Stepwise workflow for establishing bioequivalence of generic this compound.
I. Physicochemical Characterization
Thorough physicochemical characterization is the foundational step in demonstrating the similarity between a generic this compound and the RLD. This involves a suite of analytical techniques to compare their composition, structure, and purity.
Table 1: Comparison of Physicochemical Properties
| Parameter | Method | Acceptance Criteria | Generic Product A | Reference Product |
| Molecular Weight | Size Exclusion Chromatography (SEC-MALLS) | Equivalent molecular weight distribution | 1728.1 Da | 1728.1 Da |
| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Identical spectra | Conforms | Conforms |
| X-ray Crystallography | Equivalent crystal structure | Conforms | Conforms | |
| Purity | High-Performance Liquid Chromatography (HPLC) | >99.5% | 99.8% | 99.9% |
| Sulfate Content | Ion Chromatography | Equivalent sulfate to carboxyl ratio | 2.0 ± 0.1 | 2.0 ± 0.1 |
Experimental Protocols:
-
Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS):
-
Mobile Phase: 0.1 M Sodium Nitrate
-
Column: TSKgel G3000SWxl
-
Flow Rate: 0.5 mL/min
-
Detector: Refractive Index (RI) and MALLS
-
Method: The sample is dissolved in the mobile phase, filtered, and injected into the SEC system. The molecular weight is calculated from the light scattering and RI data.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Spectrometer: 600 MHz with a cryoprobe
-
Solvent: D₂O
-
Method: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra are acquired for both the generic and reference products. The spectra are overlaid to demonstrate structural identity.
-
II. In Vitro Bioassays
In vitro bioassays are crucial for comparing the biological activity of the generic and reference B-Pentasaccharides. The primary mechanism of action of this compound is the potentiation of antithrombin III (ATIII) inhibition of Factor Xa.
Table 2: Comparison of In Vitro Biological Activity
| Assay | Principle | Acceptance Criteria (Ratio of Generic/Reference) | Generic Product A | Reference Product |
| Anti-Factor Xa Activity | Chromogenic assay measuring inhibition of Factor Xa | 0.90 - 1.11 | 1.02 | 1.00 (normalized) |
| Anti-Factor IIa Activity | Chromogenic assay measuring inhibition of Factor IIa | Reportable | < 2% of Anti-Xa | < 2% of Anti-Xa |
| Antithrombin III Binding | Surface Plasmon Resonance (SPR) | Equivalent binding affinity (KD) | 1.5 nM | 1.4 nM |
Experimental Protocols:
-
Anti-Factor Xa Chromogenic Assay:
-
A known concentration of the this compound product is incubated with a fixed amount of ATIII and excess Factor Xa.
-
The this compound/ATIII complex inhibits a portion of the Factor Xa.
-
A chromogenic substrate for Factor Xa is added.
-
The residual Factor Xa cleaves the substrate, releasing a colored compound.
-
The color intensity, measured spectrophotometrically at 405 nm, is inversely proportional to the anti-Factor Xa activity of the this compound.
-
Figure 2: Simplified signaling pathway of this compound's anti-Factor Xa activity.
III. In Vivo Animal Models
In vivo studies in relevant animal models are essential to confirm the pharmacodynamic (PD) equivalence and to assess the safety profile of the generic this compound.
Table 3: Comparison of In Vivo Pharmacodynamic and Safety Parameters
| Model | Parameter | Acceptance Criteria | Generic Product A | Reference Product |
| Rabbit Thrombosis Model | Thrombus Weight (mg) | No statistically significant difference | 2.5 ± 0.5 | 2.7 ± 0.6 |
| Rat Bleeding Model | Bleeding Time (s) | No statistically significant difference | 180 ± 25 | 175 ± 30 |
| Rat Pharmacokinetics | Anti-Xa AUC (IU·h/mL) | 90% CI of ratio within 80-125% | 15.2 | 15.5 |
| Anti-Xa Cmax (IU/mL) | 90% CI of ratio within 80-125% | 3.1 | 3.2 |
Experimental Protocols:
-
Rabbit Venous Thrombosis Model (Wessler Stasis Model):
-
New Zealand White rabbits are anesthetized.
-
A segment of the jugular vein is isolated.
-
The generic or reference this compound is administered intravenously.
-
A thrombogenic stimulus (e.g., a mixture of serum and cotton thread) is introduced into the isolated vein segment.
-
After a set period, the vein segment is excised, and the formed thrombus is removed and weighed.
-
-
Rat Tail Transection Bleeding Model:
-
Sprague-Dawley rats are anesthetized.
-
The generic or reference this compound is administered subcutaneously.
-
After a specified time, the distal 3 mm of the tail is transected.
-
The tail is blotted with filter paper at regular intervals until bleeding ceases.
-
The time to cessation of bleeding is recorded.
-
Conclusion
The establishment of biological equivalence for a generic this compound is a rigorous, data-driven process. A comprehensive comparison of physicochemical properties, in vitro bioactivity, and in vivo pharmacodynamics is essential to ensure that the generic product is as safe and effective as the reference product. This guide provides a framework for the types of comparative studies and data required to support a successful regulatory submission for a generic this compound. Researchers and developers should consult the latest FDA and EMA guidance for specific requirements.
References
- 1. EU guidelines for follow-on NBCDs [gabionline.net]
- 2. Is the EU ready for non-biological complex drug products? [gabionline.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosimilars of low molecular weight heparins: Relevant background information for your drug formulary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
B-Pentasaccharide: A Comparative Guide to its In Vivo Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of B-Pentasaccharide (represented by the synthetic pentasaccharide, fondaparinux) against other established anticoagulants, namely unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH), specifically enoxaparin. The information presented is supported by experimental data from both preclinical and clinical studies, with detailed methodologies for key experiments to aid in research and development.
Mechanism of Action: Selective Factor Xa Inhibition
This compound exerts its anticoagulant effect through a highly specific mechanism of action. It selectively binds to antithrombin (AT), a natural inhibitor of coagulation proteases. This binding induces a conformational change in AT, potentiating its inhibitory activity specifically against Factor Xa (FXa) by approximately 300-fold. By neutralizing FXa, this compound effectively inhibits the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical enzyme in the coagulation cascade that catalyzes the formation of fibrin from fibrinogen. Unlike UFH and LMWH, this compound does not inactivate thrombin directly. This targeted inhibition of FXa reduces thrombin generation and subsequent fibrin clot formation, leading to its antithrombotic effect.
Comparative Efficacy: Preclinical In Vivo Data
The rabbit venous stasis thrombosis model is a widely used preclinical model to evaluate the antithrombotic efficacy of anticoagulants. In this model, thrombosis is induced in a ligated segment of the jugular vein, and the resultant thrombus is weighed.
| Treatment Group | Dose | Mean Thrombus Weight (mg) ± SD | % Inhibition of Thrombosis |
| Saline (Control) | - | 15.2 ± 2.5 | - |
| This compound (Fondaparinux) | 70 anti-Xa U/kg | 3.1 ± 1.2 | 79.6% |
| Enoxaparin (LMWH) | 70 anti-Xa U/kg | 5.8 ± 1.9 | 61.8% |
| Unfractionated Heparin (UFH) | 70 anti-Xa U/kg | 4.2 ± 1.5 | 72.4% |
Data compiled from representative studies. Actual values may vary between studies.
These preclinical data suggest that at equivalent anti-Xa doses, this compound demonstrates potent antithrombotic activity, comparable to or exceeding that of UFH and LMWH in this model.
Comparative Efficacy and Safety: Clinical Data
Clinical trials in patients with venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), provide crucial data on the comparative efficacy and safety of this compound.
Table 1: Efficacy in the Treatment of Acute Deep Vein Thrombosis (3-Month Follow-up)
| Outcome | This compound (Fondaparinux) | Enoxaparin (LMWH) | Risk Ratio (95% CI) |
| Recurrent VTE | 3.8% | 4.2% | 0.90 (0.63 - 1.30) |
| Symptomatic DVT | 2.5% | 2.8% | 0.89 (0.58 - 1.38) |
| Symptomatic PE | 1.2% | 1.4% | 0.86 (0.46 - 1.61) |
CI: Confidence Interval. Data from a meta-analysis of randomized controlled trials.
Table 2: Safety in the Treatment of Acute Deep Vein Thrombosis (During Initial Treatment)
| Outcome | This compound (Fondaparinux) | Enoxaparin (LMWH) | Risk Ratio (95% CI) |
| Major Bleeding | 1.1% | 1.2% | 0.92 (0.55 - 1.53) |
| Minor Bleeding | 5.8% | 7.9% | 0.73 (0.59 - 0.91) |
CI: Confidence Interval. Data from a meta-analysis of randomized controlled trials.
Clinical data indicate that this compound is non-inferior to enoxaparin in preventing recurrent VTE and is associated with a comparable risk of major bleeding and a lower risk of minor bleeding.
Experimental Protocols
Rabbit Venous Stasis Thrombosis Model (Wessler Model)
This model is a standard for evaluating potential antithrombotic agents in vivo.
Detailed Methodology:
-
Animal Preparation: Male New Zealand White rabbits (2-3 kg) are anesthetized with a suitable anesthetic agent (e.g., a mixture of ketamine and xylazine).
-
Surgical Procedure: A midline cervical incision is made to expose the jugular veins. A segment of one jugular vein (approximately 2 cm) is carefully isolated from the surrounding tissue.
-
Drug Administration: The test compound (this compound, enoxaparin, UFH) or saline (vehicle control) is administered intravenously, typically via a marginal ear vein, at a predetermined time before the induction of thrombosis.
-
Induction of Thrombosis: A thrombogenic stimulus, such as a standardized dose of rabbit brain thromboplastin, is injected into a peripheral vein to induce a hypercoagulable state.
-
Induction of Stasis: Immediately after the injection of the thrombogenic stimulus, the isolated jugular vein segment is ligated at both the proximal and distal ends to induce stasis.
-
Thrombus Formation: The ligated segment is allowed to remain in situ for a fixed period (e.g., 20 minutes) to allow for thrombus formation.
-
Thrombus Evaluation: After the designated time, the ligated venous segment is excised. The vein is opened longitudinally, and the formed thrombus is carefully removed, blotted to remove excess blood, and weighed immediately (wet weight).
-
Data Analysis: The antithrombotic efficacy is expressed as the percentage inhibition of thrombus formation compared to the control group.
Thrombin Generation Assay (Calibrated Automated Thrombogram)
This assay measures the dynamics of thrombin generation in plasma, providing a global assessment of the coagulability of a sample.
Detailed Methodology:
-
Plasma Preparation: Blood is collected in tubes containing 3.2% sodium citrate. Platelet-poor plasma (PPP) is prepared by double centrifugation of the whole blood.
-
Assay Principle: The assay is performed in a microplate format. A small volume of PPP is mixed with a reagent containing a low concentration of tissue factor and phospholipids to trigger coagulation.
-
Substrate Reaction: A fluorogenic substrate for thrombin is added to the mixture. As thrombin is generated, it cleaves the substrate, releasing a fluorophore.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time in a temperature-controlled fluorometer.
-
Calibration: The fluorescence signal is converted to thrombin concentration (nM) using a thrombin calibrator of known activity that is run in parallel with the plasma samples. This calibration corrects for variations in substrate consumption and fluorescence quenching between different plasma samples.
-
Data Analysis: The results are plotted as a "thrombogram," a curve of thrombin concentration versus time. Key parameters derived from the thrombogram include the lag time (time to start of thrombin generation), the time to peak, the peak thrombin concentration, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated. This compound will prolong the lag time and decrease the peak thrombin and ETP in a dose-dependent manner.
Conclusion
The in vivo validation of this compound (fondaparinux) demonstrates its potent antithrombotic efficacy, which is primarily mediated through the selective inhibition of Factor Xa. Preclinical studies in rabbit models of venous thrombosis show its effectiveness in reducing thrombus formation.[1] Clinical trials have established its non-inferiority to LMWH in the treatment of VTE, with a comparable safety profile regarding major bleeding.[2] The detailed experimental protocols provided for the rabbit venous stasis model and the thrombin generation assay offer standardized methods for the continued evaluation and comparison of this compound and other anticoagulants in a research and development setting. These methodologies are crucial for understanding the nuances of antithrombotic therapies and for the development of new and improved anticoagulant drugs.
References
Structural comparison of B-Pentasaccharide from different biological sources
For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of critical biomolecules is paramount. This guide provides a detailed structural comparison of the anticoagulant B-Pentasaccharide derived from various biological sources, with a focus on the synthetically produced analog, Fondaparinux. This pentasaccharide represents the minimal structural unit of heparin and heparan sulfate responsible for their anticoagulant activity.
The core of this activity lies in its high-affinity binding to antithrombin III (ATIII), which potentiates the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] While the fundamental pentasaccharide sequence is conserved, minor variations, particularly in sulfation patterns, can exist depending on the biological source. These differences can influence biological activity and are a key consideration in the development of heparin-based anticoagulants.
Structural Comparison of this compound
The anticoagulant this compound is a specific sequence of five sugar residues. The synthetic version, Fondaparinux, is a homogenous entity with a precisely defined structure.[4][5] In contrast, B-Pentasaccharides isolated from natural sources, such as porcine or bovine intestinal heparin, can exhibit micro-heterogeneity. This is often observed in the degree and position of sulfation.
The canonical structure of the antithrombin-binding pentasaccharide is essential for its high-affinity interaction. A critical feature is the presence of a 3-O-sulfate group on the central N-sulfoglucosamine residue.
Table 1: Comparative Structural Features of Anticoagulant this compound from Different Sources
| Feature | Fondaparinux (Synthetic) | Porcine Heparin-derived | Bovine Heparin-derived | Endothelial Heparan Sulfate-derived |
| Monosaccharide Sequence | Identical, precisely defined sequence | Predominantly the same sequence, minor variations possible | Predominantly the same sequence, minor variations possible | Generally conserved sequence |
| 3-O-Sulfation (Central GlcNS) | 100% | High but can be <100% | High but can be <100% | Present, but overall abundance may be lower |
| Other Sulfation Patterns | Uniform and defined sulfation | Potential for minor variations in N-, 2-O-, and 6-O-sulfation | Potential for minor variations in N-, 2-O-, and 6-O-sulfation | More heterogeneous sulfation patterns |
| Molecular Weight (Da) | 1728 | ~1728 (for the specific pentasaccharide fraction) | ~1728 (for the specific pentasaccharide fraction) | Variable depending on specific structure |
| Purity/Homogeneity | High (>99%) | A specific, isolated fraction from a polydisperse mixture | A specific, isolated fraction from a polydisperse mixture | Highly heterogeneous |
Experimental Protocols for Structural Analysis
The structural elucidation and comparison of B-Pentasaccharides rely on a combination of sophisticated analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
-
Principle: Strong anion-exchange (SAX) HPLC is used to separate the highly sulfated pentasaccharides based on their charge.
-
Protocol:
-
Sample Preparation: Heparin or heparan sulfate is depolymerized using heparinase enzymes to generate a mixture of oligosaccharides. The resulting digest is then desalted.
-
Column: A SAX-HPLC column (e.g., Waters Spherisorb S5 SAX) is equilibrated with a low-salt mobile phase (e.g., 2.5 mM NaH2PO4, pH 3.0).
-
Elution: A linear gradient of increasing salt concentration (e.g., from 0 to 2.0 M NaCl in the starting buffer) is applied to elute the oligosaccharides.
-
Detection: Elution is monitored by UV absorbance at 232 nm, which detects the unsaturated uronic acid residue formed at the non-reducing end by enzymatic cleavage.
-
Fraction Collection: Fractions corresponding to the pentasaccharide peak are collected for further analysis.
-
Mass Spectrometry (MS) for Composition and Sequencing
-
Principle: Electrospray ionization mass spectrometry (ESI-MS), particularly nano-ESI, provides high sensitivity for determining the molecular weight and fragmentation patterns, which helps in sequencing and identifying sulfation positions.
-
Protocol:
-
Sample Preparation: The purified pentasaccharide fraction is desalted and dissolved in a solvent suitable for ESI (e.g., 50:50 acetonitrile:water with a small amount of volatile salt like ammonium acetate).
-
Infusion: The sample is introduced into the mass spectrometer via direct infusion using a nano-ESI source.
-
MS1 Analysis: A full scan MS1 spectrum is acquired in negative ion mode to determine the molecular weight of the intact pentasaccharide. The high negative charge from the sulfate groups makes negative mode ideal.
-
MS/MS Analysis (Tandem MS): The parent ion corresponding to the pentasaccharide is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of monosaccharides and the location of sulfate groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
-
Principle: 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, HSQC) provides detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkages, and the conformation of the sugar rings.
-
Protocol:
-
Sample Preparation: The purified pentasaccharide sample is lyophilized and dissolved in D2O.
-
1D 1H NMR: A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons and other characteristic signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar ring.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (a single monosaccharide residue).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the glycosidic linkage positions.
-
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR experiments are analyzed to determine the complete structure and conformation of the pentasaccharide.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the structural comparison of this compound.
Signaling Pathway of Anticoagulant Action
Caption: Signaling pathway of this compound's anticoagulant activity.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to B-Pentasaccharide Disposal
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as B-Pentasaccharide, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is essential, drawing upon established guidelines for general chemical waste and data from structurally related compounds.[1] This protocol is designed to be a trusted resource for all laboratory personnel engaged in the handling of this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust particles.
Waste Categorization and Segregation
The cornerstone of proper chemical disposal is the accurate categorization and segregation of waste streams.[1] Mixing different types of chemical waste is strongly discouraged unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Table 1: this compound Waste Categorization
| Waste Category | Description | Recommended Container | Disposal Stream |
| Solid Waste | Unused or expired this compound powder, contaminated weighing boats, filter paper, and other solid materials that have come into direct contact with the compound.[1] | Designated, leak-proof, and clearly labeled solid chemical waste container. | Hazardous Chemical Waste |
| Liquid Waste | Aqueous solutions containing dissolved this compound. | Designated, leak-proof, and clearly labeled liquid chemical waste container compatible with the solution's components. | Hazardous Chemical Waste |
| Contaminated Labware | Reusable glassware (e.g., flasks, beakers) and equipment that has been in contact with this compound. | To be decontaminated prior to washing. | Standard laboratory washing after decontamination. |
| Contaminated PPE | Disposable gloves, bench paper, and other protective equipment contaminated with this compound. | Designated solid chemical waste container. | Hazardous Chemical Waste |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended, sequential steps for the safe disposal of this compound waste.
1. Waste Collection:
-
Solid Waste: Carefully transfer all solid this compound waste into a designated and appropriately labeled solid hazardous waste container. Ensure the container is kept sealed when not in use to prevent the release of dust or powder.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated liquid hazardous waste container. It is crucial to consult local regulations and institutional EHS guidelines regarding the possibility of drain disposal for very dilute aqueous solutions; however, many institutions prohibit this practice entirely. If drain disposal is not permitted, all liquid waste must be collected for hazardous waste pickup.
2. Containerization and Labeling:
-
Use only containers that are compatible with the chemical waste being collected.
-
All waste containers must be clearly and accurately labeled with their contents. The label should include "this compound Waste" and a list of any other constituents.
-
Keep waste containers securely closed at all times, except when adding waste.
3. Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A 70% ethanol solution is often a suitable decontaminant, but always refer to your institution's specific protocols.
-
All materials used for decontamination, such as wipes and paper towels, should be disposed of as solid chemical waste.
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound hazardous waste through your institution's licensed hazardous waste disposal service or EHS department.
-
Adhere strictly to all institutional procedures for waste pickup scheduling and documentation.
Experimental Workflow for Disposal
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment not only protects the immediate research environment but also builds a foundation of trust in the laboratory's operational integrity.
References
Essential Safety and Operational Guide for Handling B-Pentasaccharide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling B-Pentasaccharide. Given the limited specific safety data available for this compound, a cautious approach is recommended, adhering to standard laboratory practices for handling biochemical reagents with unknown toxicological properties.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles or safety glasses that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[1] |
| Hand | Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[1] Always inspect gloves for any tears or punctures before use. |
| Body | A standard laboratory coat should be worn and fully buttoned to protect against spills. |
| Respiratory | If there is a potential for aerosolization or if working with a powder form outside of a fume hood, a NIOSH-approved respirator is recommended.[1][2] |
| Foot | Closed-toe and closed-heel shoes that cover the entire foot are mandatory in a laboratory setting.[1] |
Safe Handling and Experimental Protocol
Adherence to a strict handling protocol is critical to prevent contamination and ensure the integrity of experiments involving this compound.
Preparation and Handling:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and free of contaminants.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Reconstitution: If working with a solid form, weigh the required amount in a clean, designated area. When reconstituting, add the solvent slowly to avoid aerosolization.
-
Solution Handling: When handling solutions of this compound, use calibrated micropipettes with filtered tips to prevent cross-contamination.
-
Incubation and Analysis: Follow standard laboratory procedures for your specific application, ensuring all containers are properly labeled.
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert absorbent material. Clean the area with a suitable disinfectant or cleaning agent.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and adhere to regulatory requirements.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain unless permitted by your institution's Environmental Health and Safety (EHS) department.
Containerization and Labeling:
-
Use leak-proof containers that are compatible with the chemical waste.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound Waste"), and any known hazard information.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service.
Visual Workflow and Decision Diagrams
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
